molecular formula C27H40O4 B1673979 Hydroxyprogesterone caproate CAS No. 630-56-8

Hydroxyprogesterone caproate

Katalognummer: B1673979
CAS-Nummer: 630-56-8
Molekulargewicht: 428.6 g/mol
InChI-Schlüssel: DOMWKUIIPQCAJU-LJHIYBGHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Hydroxyprogesterone caproate is a corticosteroid hormone.
This compound is a synthetic steroid hormone that is similar to medroxyprogesterone acetate and megestrol acetate. It is an ester derivative of 17α-hydroxyprogesterone formed from caproic acid (hexanoic acid). This compound was previously marketed under the trade name Delalutin by Squibb, which was approved by the U.S. Food and Drug Administration (FDA) in 1956 and withdrawn from marketing in 1999. The U.S. FDA approved Makena from KV Pharmaceutical (previously named as Gestiva) on February 4, 2011 for prevention of preterm delivery in women with a history of preterm delivery, sparking a pricing controversy. In April 2023, the FDA withdrew its approval of Makena and its generics given an unfavorable risk-to-benefit assessment.
This compound is a synthetic progestational agent similar to the endogenous progesterone used in hormone therapy or as a female contraceptive. Mimicking the action of progesterone, hydroxyprogesterone caporate binds to and activates nuclear progesterone receptors in the reproductive system and causes the ligand-receptor complex to be translocated to the nucleus where it binds to and promotes expression of target genes. Due to the negative feedback mechanism seen with progesterone, this agent also blocks luteinizing hormone (LH) release from the pituitary gland, thereby leading to an inhibition of ovulation and an alteration in the cervical mucus and endometrium. Furthermore, without stimulation of LH, estrogen release from the ovaries is stopped, hence impeding the growth of estrogen-sensitive tumor cells.
17α-Hydroxyprogesterone caproate is a synthetic steroid hormone that is similar to medroxyprogesterone acetate and megestrol acetate. It is an ester derivative of 17α-hydroxyprogesterone formed from caproic acid (hexanoic acid). 17α-Hydroxyprogesterone caproate was previously marketed under the trade name Delalutin by Squibb, which was approved by the U.S. Food and Drug Administration (FDA) in 1956 and withdrawn from marketing in 1999. Cytyc is seeking FDA approval to market 17α-hydroxyprogesterone caproate under the trade name Gestiva for prevention of preterm delivery in women with a history of preterm delivery. [Wikipedia]
Hydroxyprogesterone derivative that acts as a PROGESTIN and is used to reduce the risk of recurrent MISCARRIAGE and of PREMATURE BIRTH. It is also used in combination with ESTROGEN in the management of MENSTRUATION DISORDERS.
See also: Hydroxyprogesterone (has active moiety).

Eigenschaften

IUPAC Name

[(8R,9S,10R,13S,14S,17R)-17-acetyl-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H40O4/c1-5-6-7-8-24(30)31-27(18(2)28)16-13-23-21-10-9-19-17-20(29)11-14-25(19,3)22(21)12-15-26(23,27)4/h17,21-23H,5-16H2,1-4H3/t21-,22+,23+,25+,26+,27+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOMWKUIIPQCAJU-LJHIYBGHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC(=O)O[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H40O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6043915
Record name 17-((1-Oxohexyl)oxy)pregn-4-ene-3,20-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6043915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

630-56-8
Record name Hydroxyprogesterone caproate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=630-56-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydroxyprogesterone caproate [USP:INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000630568
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydroxyprogesterone caproate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06789
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name HYDROXYPROGESTERONE CAPROATE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17592
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 17-((1-Oxohexyl)oxy)pregn-4-ene-3,20-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6043915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hydroxyprogesterone caproate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.127
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HYDROXYPROGESTERONE CAPROATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/276F2O42F5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

119-121
Record name Hydroxyprogesterone caproate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06789
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Foundational & Exploratory

Hydroxyprogesterone caproate mechanism of action in preterm labor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Core Mechanisms of Action of 17α-Hydroxyprogesterone Caproate (17-OHPC) in the Prevention of Preterm Labor

Abstract

17α-hydroxyprogesterone caproate (17-OHPC) is a synthetic progestogen that has been used for the prevention of recurrent spontaneous preterm birth. Unlike natural progesterone (B1679170), its mechanism of action is complex and not fully elucidated, extending beyond simple progesterone receptor agonism. This technical guide synthesizes current experimental evidence to provide an in-depth overview of the core molecular mechanisms by which 17-OHPC is proposed to act. Key actions include potent immunomodulatory and anti-inflammatory effects, particularly the suppression of the NF-κB signaling pathway and enhancement of anti-inflammatory cytokine production, alongside modest effects on maintaining cervical integrity. Notably, evidence suggests 17-OHPC does not exert a direct tocolytic effect on myometrial contractility. This document details the experimental protocols used to derive these findings, presents quantitative data in structured tables, and provides visual diagrams of key signaling pathways and workflows to support further research and development.

Introduction: The Enigma of 17-OHPC

Preterm birth is a leading cause of neonatal morbidity and mortality, driven largely by the premature activation of inflammatory and contractile pathways.[1] While endogenous progesterone is critical for maintaining uterine quiescence, the synthetic progestin 17-OHPC has demonstrated efficacy in reducing recurrent preterm birth in specific high-risk populations.[1] However, its clinical benefits are not universal, and its molecular mechanisms are enigmatic.[2] It is now understood that 17-OHPC does not function as a simple progesterone mimetic. It exhibits low binding affinity for classical progesterone receptors and its primary benefits appear to stem from non-genomic, immunomodulatory actions.[3] This guide will dissect three primary proposed mechanisms: anti-inflammatory activity, effects on cervical structure, and influence on myometrial contractility.

Core Mechanism 1: Immunomodulation and Anti-Inflammatory Action

The most robust evidence for 17-OHPC's mechanism of action lies in its ability to modulate the maternal immune response, shifting the balance from a pro-inflammatory state, which characterizes preterm labor, towards an anti-inflammatory, quiescent state.

Suppression of the NF-κB Signaling Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation, inducing the expression of pro-inflammatory cytokines, chemokines, and contractile-associated proteins like cyclooxygenase-2 (COX-2). In the context of preterm labor, stimuli such as bacterial endotoxins (lipopolysaccharide, LPS) activate this pathway. Experimental evidence indicates that 17-OHPC can inhibit NF-κB activation in immune cells.[4] It is proposed to prevent the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. This action blocks the translocation of the active NF-κB p65 subunit to the nucleus, thereby suppressing the transcription of pro-inflammatory genes.[4]

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS (Bacterial Endotoxin) TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (P) IkB_NFkB IkB->IkB_NFkB NFkB_inactive NF-κB (p65/p50) NFkB_inactive->IkB_NFkB NFkB_active Active NF-κB (p65/p50) DNA Pro-inflammatory Genes (IL-6, COX-2, TNF-α) NFkB_active->DNA Translocates & Binds DNA OHPC 17-OHPC OHPC->IKK Inhibits IkB_NFkB->NFkB_active Degradation of IκBα releases NF-κB Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis A1 Culture THP-1 Human Monocytic Cells A2 Plate 2x10^5 cells/well in 12-well plates A1->A2 A3 Add Phorbol 12-myristate 13-acetate (PMA, 100 ng/mL) A2->A3 A4 Incubate for 24 hours to induce differentiation into macrophages A3->A4 A5 Wash cells and incubate in fresh media for 24-hour PMA washout A4->A5 B1 Treat adherent macrophages with: - LPS (100 ng/mL) - Varying concentrations of 17-OHPC  (e.g., 0, 25, 50, 100, 250 ng/mL) A5->B1 B2 Incubate for 48 hours B1->B2 C1 Collect cell culture supernatants B2->C1 C2 Quantify IL-10 and TNF-α concentrations using ELISA C1->C2

References

A Technical Guide to the Synthesis and Chemical Structure of 17-Alpha-Hydroxyprogesterone Caproate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and chemical structure of 17-alpha-hydroxyprogesterone caproate (17-OHPC), a synthetic progestin with important therapeutic applications. This document details the chemical properties, synthesis protocols, and analytical characterization of 17-OHPC, intended to serve as a valuable resource for professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Structure and Properties

17-Alpha-hydroxyprogesterone caproate is a synthetic ester derivative of the endogenous progestin 17-alpha-hydroxyprogesterone. The addition of the caproate (hexanoate) ester at the 17α-hydroxyl group significantly increases the compound's lipophilicity and extends its duration of action.

General Properties
PropertyValue
Chemical Name [(8R,9S,10R,13S,14S,17R)-17-acetyl-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] hexanoate[1]
Synonyms 17α-Hydroxyprogesterone hexanoate, Hydroxyprogesterone (B1663944) caproate
CAS Number 630-56-8[1]
Molecular Formula C₂₇H₄₀O₄[1]
Molecular Weight 428.60 g/mol [2]
Appearance Crystalline solid[3]
Solubility Soluble in ethanol (B145695), DMSO, and dimethylformamide. Sparingly soluble in aqueous buffers.[3]

Structural Diagram

Caption: Chemical structure of 17-alpha-hydroxyprogesterone caproate.

Synthesis of 17-Alpha-Hydroxyprogesterone Caproate

The primary method for the synthesis of 17-OHPC involves the esterification of 17-alpha-hydroxyprogesterone with a caproylating agent. A common and efficient method utilizes n-hexanoic acid in the presence of catalysts.[4] An alternative approach involves the use of caproic anhydride.

Synthesis Workflow

synthesis_workflow cluster_synthesis Synthesis of 17-alpha-hydroxyprogesterone cluster_esterification Esterification cluster_purification Purification Androstenedione Androstenedione Intermediate_II 17-alpha-hydroxy-17-beta-cyanandrost-4-en-3-one Androstenedione->Intermediate_II Addition Reaction (Acetone Cyanohydrin) Intermediate_III Protected Intermediate Intermediate_II->Intermediate_III Carbonyl Protection Intermediate_IV Methylated Intermediate Intermediate_III->Intermediate_IV Hydroxyl Protection HP 17-alpha-hydroxyprogesterone Intermediate_IV->HP Methylation & Hydrolysis HP_ester 17-alpha-hydroxyprogesterone Reaction Esterification Reaction (110-120 °C, 2.5-3 h) HP_ester->Reaction Reagents n-Hexanoic Acid Pyridine p-Toluenesulfonic Acid Toluene Reagents->Reaction Crude_OHPC Crude 17-OHPC Reaction->Crude_OHPC Crude_OHPC_purify Crude 17-OHPC Alcoholysis Alcoholysis (Ethanol, HCl) Crude_OHPC_purify->Alcoholysis Purified_OHPC Purified 17-OHPC Alcoholysis->Purified_OHPC

Caption: Overall workflow for the synthesis and purification of 17-OHPC.

Experimental Protocol: Esterification of 17-Alpha-Hydroxyprogesterone

This protocol is based on a patented synthesis method.[4]

Materials:

  • 17-Alpha-hydroxyprogesterone (Starting Material)

  • n-Hexanoic acid (Caproic acid)

  • Pyridine

  • p-Toluenesulfonic acid (TsOH)

  • Toluene

  • Ethanol

  • Concentrated Hydrochloric acid (HCl)

Procedure:

  • Reaction Setup: To a three-necked flask, add 17-alpha-hydroxyprogesterone, n-hexanoic acid, pyridine, p-toluenesulfonic acid, and toluene.

  • Esterification: Heat the reaction mixture to 110-120 °C and maintain for 2.5 to 3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, concentrate the mixture under reduced pressure to remove toluene, pyridine, and unreacted n-hexanoic acid.

  • Alcoholysis: To the concentrated residue, add ethanol and concentrated hydrochloric acid. Reflux the mixture for 2 hours. Monitor the hydrolysis of any di-ester byproducts to the desired mono-ester (17-OHPC) by TLC.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

Quantitative Data for Synthesis

The following table summarizes the reactant quantities and yields as described in a representative synthesis patent.[4]

ParameterExample 1Example 2Example 3
17-Alpha-hydroxyprogesterone (g) 202020
n-Hexanoic acid (mL) 405060
Pyridine (mL) 163040
p-Toluenesulfonic acid (g) 1.634
Solvent (mL) Toluene (300)Toluene (300)Benzene (300)
Reaction Time (h) 332.5
Reaction Temperature (°C) 110-120110-120110-120
Crude Product Yield (%) 115-120115-120115-120
Refined Product Yield (%) 808080
Total Yield (%) up to 95up to 95up to 95

Analytical Characterization

The identity and purity of synthesized 17-OHPC are confirmed using various analytical techniques.

Spectroscopic Data

17-Alpha-hydroxyprogesterone Spectroscopic Data:

  • ¹H NMR (500 MHz, CDCl₃): Spectral data is available on PubChem (CID: 6238).[5]

  • ¹³C NMR (CDCl₃): Spectral data is available on SpectraBase (ID: 74W78nXTtox).[6]

  • IR Spectrum (KBr Pellet): Data available on PubChem (CID: 6238).[5]

  • Mass Spectrum (EI): Major fragments (m/z) can be found on the NIST WebBook.[7]

17-Alpha-hydroxyprogesterone Caproate Mass Spectrometry Data:

  • LC-MS/MS (ESI+): Protonated molecule [M+H]⁺ at m/z 429.2.[8]

Signaling Pathways and Mechanism of Action

The therapeutic effects of 17-OHPC, particularly in the context of preventing preterm birth, are believed to be mediated through its immunomodulatory properties. The exact mechanisms are still under investigation, but key signaling pathways have been identified.

Immunomodulatory Effects

17-OHPC is thought to exert its effects by modulating the maternal immune response to reduce inflammation, a known trigger for preterm labor. One proposed mechanism involves the enhancement of anti-inflammatory cytokine production and the suppression of pro-inflammatory pathways.

signaling_pathway OHPC 17-OHPC ImmuneCell Immune Cell (e.g., Macrophage) OHPC->ImmuneCell NFkB NF-κB Pathway OHPC->NFkB inhibits IL10 IL-10 Production (Anti-inflammatory) OHPC->IL10 enhances ImmuneCell->NFkB activates LPS Inflammatory Stimulus (e.g., LPS) LPS->ImmuneCell activates ProInflammatory Pro-inflammatory Cytokine Production NFkB->ProInflammatory induces Inflammation Inflammation IL10->Inflammation suppresses ProInflammatory->Inflammation

Caption: Proposed immunomodulatory signaling pathway of 17-OHPC.

References

Pharmacokinetics and metabolism of hydroxyprogesterone caproate in pregnancy

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide to the Pharmacokinetics and Metabolism of Hydroxyprogesterone (B1663944) Caproate in Pregnancy

Introduction

17α-hydroxyprogesterone caproate (17-OHPC) is a synthetic progestin indicated to reduce the risk of recurrent spontaneous preterm birth in women with a singleton pregnancy who have a history of a prior singleton spontaneous preterm birth.[1][2][3] Administered as a weekly intramuscular injection, its efficacy is linked to maintaining uterine quiescence. At the time of its approval by the U.S. Food and Drug Administration, comprehensive data on its behavior in the body during pregnancy were limited.[4] Subsequent research has focused on elucidating the pharmacokinetics (PK)—the study of drug absorption, distribution, metabolism, and excretion—and metabolic fate of 17-OHPC to better understand its mechanism and optimize therapeutic strategies.[5][6] This guide provides a detailed overview of the current scientific understanding of 17-OHPC's pharmacokinetics and metabolism in its target population.

Pharmacokinetics of 17-OHPC in Pregnancy

The standard clinical dosage of 17-OHPC is 250 mg, administered weekly via intramuscular (IM) injection into the gluteus maximus, beginning between 16 and 20 weeks of gestation and continuing until the 37th week.[3][7][8]

Absorption, Distribution, and Elimination

Formulated in castor oil, 17-OHPC is released slowly from the injection site, resulting in a long apparent half-life.[5][9] Its pharmacokinetic profile is generally described by a one-compartment model with first-order absorption and elimination.[2][7] However, a more complex model incorporating both a maternal and a fetal compartment has also been successfully applied, reflecting the drug's distribution across the placenta.[1][8]

The apparent volume of distribution in the maternal compartment is substantial, estimated at approximately 32,610 liters, indicating extensive distribution into tissues.[1][2] Crucially, 17-OHPC crosses the placental barrier and is detectable in fetal cord blood, with concentrations being a function of the time since the last maternal dose.[9][10] The drug exhibits a long terminal half-life, which varies depending on the patient population but is typically estimated to be between 10 and 16 days in pregnant women.[4][5][9]

Quantitative Pharmacokinetic Data

Significant inter-individual variability in 17-OHPC plasma concentrations has been observed.[5] Pharmacokinetic parameters are influenced by gestational stage, with drug accumulation occurring over the treatment period.

Table 1: Summary of Key Pharmacokinetic Parameters of 17-OHPC in Pregnant Women (250 mg IM Weekly)

Study PopulationGestational Week of StudyCmax (ng/mL)Tmax (hours)AUC (ng·h/mL)Apparent Half-Life (t½)Reference(s)
Singleton GestationAfter 1st Dose (16-20 wks)5.0 ± 1.5119.8 ± 50.1571.4 ± 195.2-[4]
Singleton GestationSteady State (24-28 wks)12.5 ± 3.928.6 ± 9.01269.6 ± 285.0-[4]
Singleton GestationSteady State (32-36 wks)12.3 ± 4.943.7 ± 20.21268.0 ± 511.616.3 ± 3.6 days[4]
Multifetal GestationMultiple sampling points---~10 days[5]

Data presented as Mean ± Standard Deviation where available. AUC represents the area under the curve over a 7-day dosing interval (AUC₀₋₇).

Factors Influencing 17-OHPC Pharmacokinetics

Several physiological and demographic factors have been identified as significant covariates affecting the pharmacokinetics of 17-OHPC.

  • Body Weight and BMI: Maternal body weight is a primary factor influencing both drug clearance and volume of distribution.[1] Women with a higher Body Mass Index (BMI) may have lower plasma concentrations of 17-OHPC, suggesting that standard fixed dosing may not be optimal for all patients.[5][7]

  • Gestation Type: The pharmacokinetics of 17-OHPC differ between singleton and multifetal pregnancies. The apparent half-life is shorter in women with multifetal gestations (~10 days) compared to those with singleton gestations (~16 days).[5][11]

  • Gestational Age: Plasma concentrations of 17-OHPC tend to increase as pregnancy progresses, with levels at 32-35 weeks being higher than those at 24-28 weeks, indicating drug accumulation with weekly dosing.[4][5]

  • Race: Some studies have suggested that the apparent clearance of 17-OHPC may be higher in African American women compared to Caucasian women.[5]

  • Route of Administration: While typically administered intramuscularly, subcutaneous auto-injection has been studied and found to be bioequivalent in terms of total drug exposure (AUC).[12][13] However, subcutaneous administration has been associated with a higher incidence of injection site pain.[13][14]

Metabolism of 17-OHPC

Understanding the metabolic fate of 17-OHPC is critical, as metabolites may possess their own biological activity or contribute to adverse effects.

Metabolic Pathways

17-OHPC is a distinct synthetic progestin and not a prodrug of progesterone (B1679170). The caproate ester moiety is not cleaved during metabolism; therefore, 17α-hydroxyprogesterone is not a metabolite.[12] The primary metabolic pathways for 17-OHPC are oxidation (hydroxylation) and reduction, followed by conjugation (e.g., glucuronidation, sulfation) to facilitate excretion.[12]

The biotransformation is primarily mediated by the cytochrome P450 enzyme system.

  • Maternal Metabolism: In the maternal liver, CYP3A4 and CYP3A5 are the principal enzymes responsible for metabolizing 17-OHPC.[12]

  • Fetal & Placental Metabolism: The fetal liver is also capable of metabolizing 17-OHPC, predominantly via CYP3A7, the major fetal CYP3A isoform.[15][16] Studies have shown that the intrinsic clearance of 17-OHPC by fetal hepatocytes is approximately half that of adult hepatocytes.[15][16]

Metabolic_Pathway_of_17-OHPC Parent 17α-Hydroxyprogesterone Caproate (17-OHPC) Phase1 Phase I Metabolism (Oxidation/Hydroxylation) Parent->Phase1 Metabolites Mono-hydroxylated Metabolites (17-OHPC-OH) Di-hydroxylated Metabolites (17-OHPC-diOH) Phase1->Metabolites Phase2 Phase II Metabolism (Conjugation) Metabolites->Phase2 Excretion Conjugated Metabolites (Excretion) Phase2->Excretion Enzymes Maternal Liver: CYP3A4, CYP3A5 Fetal Liver/Placenta: CYP3A7 Enzymes->Phase1

Caption: Metabolic pathway of 17-OHPC via Phase I and Phase II reactions.

Major Metabolites

The primary metabolites identified in circulation are mono-hydroxylated (17-OHPC-OH) and di-hydroxylated (17-OHPC-diOH) forms of the parent drug.[4]

  • Mono-hydroxylated Metabolites (17-OHPC-OH): These are the most abundant metabolites detected. However, their systemic exposure is approximately 6 to 10 times lower than that of the parent 17-OHPC.[4]

  • Di-hydroxylated Metabolites (17-OHPC-diOH): These are found at significantly lower concentrations than the mono-hydroxylated versions.[4]

The biological activity of these metabolites remains unknown.[4]

Table 2: Pharmacokinetic Parameters of the Primary Mono-hydroxylated Metabolite (17-OHPC-OH)

Gestational Week of StudyCmax (ng/mL)Tmax (hours)AUC (ng·h/mL)Apparent Half-Life (t½)Reference(s)
After 1st Dose (16-20 wks)1.9 ± 0.7~113.6 (median)208.5 ± 92.4-[4]
Steady State (24-28 wks)1.5 ± 0.7-157.0 ± 64.6-[4]
Steady State (32-36 wks)1.8 ± 1.0-211.0 ± 113.119.7 ± 6.2 days[4]

Data presented as Mean ± Standard Deviation where available. AUC represents the area under the curve over a 7-day dosing interval (AUC₀₋₇).

Experimental Protocols

The quantification of 17-OHPC in biological matrices requires a sensitive and specific bioanalytical method. Pharmacokinetic studies follow a structured clinical protocol.

Pharmacokinetic Study Design

A typical clinical study to evaluate 17-OHPC pharmacokinetics employs a prospective, open-label, longitudinal design in pregnant women receiving the standard 250 mg weekly IM dose for the prevention of recurrent preterm birth.[2][7]

  • Patient Population: Pregnant women with a history of spontaneous preterm birth, initiated on 17-OHPC between 16 and 20 weeks of gestation.

  • Dosing Regimen: 250 mg of 17-OHPC in 1 mL castor oil administered intramuscularly once weekly.[8]

  • Blood Sampling: A rich sampling schedule is often employed during specific study periods. For example, daily blood samples may be collected for 7 consecutive days following the first dose or during steady-state intervals (e.g., 24-28 weeks and 32-36 weeks) to characterize the absorption phase and determine Cmax and Tmax.[4][9] Trough concentrations (predose) are also measured. To determine the elimination half-life, blood samples may be collected for an extended period (e.g., up to 28 days) after the final dose is administered.[2][4]

PK_Study_Workflow Recruit Patient Recruitment & Informed Consent Dose Weekly 250 mg IM 17-OHPC Administration Recruit->Dose Sample Serial Blood Sampling (e.g., Daily for 7 days, Trough levels, Post-treatment) Dose->Sample Process Plasma Separation (Centrifugation) & Storage (-20°C or below) Sample->Process Extract Sample Preparation (Solid-Phase Extraction) Process->Extract Analyze Bioanalysis by LC-MS/MS Extract->Analyze Model Pharmacokinetic Modeling & Data Analysis Analyze->Model

Caption: A typical experimental workflow for a 17-OHPC pharmacokinetic study.

Bioanalytical Methodology: LC-MS/MS

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of 17-OHPC in plasma due to its high sensitivity and specificity.[5][17][18]

  • Sample Preparation: Plasma samples are typically processed using solid-phase extraction (SPE) to remove interfering endogenous substances and concentrate the analyte. Oasis HLB cartridges are commonly used for this purpose.[17][18]

  • Internal Standard: An internal standard, such as Medroxyprogesterone Acetate (MPA), is added to the samples before extraction to correct for variability during sample processing and analysis.[17][18]

  • Chromatographic Separation: The extracted sample is injected into an HPLC system. Separation is achieved on a reverse-phase column (e.g., Waters C18 Symmetry) using a gradient elution with a mobile phase consisting of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous solution, often with modifiers like formic acid or ammonium (B1175870) hydroxide (B78521) to improve ionization.[17][18]

  • Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. The instrument is set to Selected Reaction Monitoring (SRM), where it specifically monitors for a predefined precursor-to-product ion transition for 17-OHPC (e.g., m/z 429.2 → 313.1) and the internal standard.[17][18] This ensures high selectivity.

  • Assay Validation: The method is validated according to regulatory guidelines, demonstrating linearity, accuracy, precision, and stability. The typical linear range for the assay is between 0.5 and 200 ng/mL, with a lower limit of quantification (LLOQ) of 0.5-1.0 ng/mL.[17][18][19] Inter- and intra-assay variability is typically below 15%.[5][18]

Factors_Influencing_PK Center 17-OHPC Plasma Concentration Dose Dosing Regimen (250 mg weekly) Center->Dose Directly Proportional Weight Maternal Body Weight / BMI Center->Weight Inversely Proportional Gestation Gestation Type (Singleton vs. Multifetal) Center->Gestation Influences Half-Life Age Gestational Age Center->Age Accumulation Over Time Race Race Center->Race Influences Clearance

Caption: Key factors influencing the plasma concentration of 17-OHPC.

Conclusion

The pharmacokinetics of 17-hydroxyprogesterone caproate in pregnancy are characterized by slow absorption, extensive distribution, a long terminal half-life, and significant inter-patient variability. Key factors including maternal body weight, gestation type, and gestational age significantly influence drug exposure. 17-OHPC is metabolized by maternal and fetal CYP3A enzymes into hydroxylated metabolites whose biological activities have not yet been determined. A thorough understanding of these pharmacokinetic and metabolic properties, derived from robust clinical studies and precise bioanalytical methods, is essential for optimizing dosing regimens and improving the clinical efficacy of 17-OHPC in the prevention of recurrent preterm birth.

References

The Rise and Fall of a Preterm Birth Intervention: A Technical History of Hydroxyprogesterone Caproate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

Hydroxyprogesterone (B1663944) caproate (17-OHPC), a synthetic progestin, has had a long and storied history in reproductive medicine. Initially developed in the mid-20th century, its trajectory has been marked by periods of widespread use, regulatory scrutiny, and eventual withdrawal for its primary modern indication: the prevention of recurrent preterm birth. This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and clinical evaluation of hydroxyprogesterone caproate, with a focus on the quantitative data and experimental methodologies that have shaped its clinical narrative.

Discovery and Synthesis

This compound was first synthesized in 1953.[1] It is a synthetic derivative of 17α-hydroxyprogesterone, a naturally occurring steroid, through esterification with caproic acid (hexanoic acid).[2] This modification results in a more stable compound with a longer half-life compared to natural progesterone (B1679170).[3]

Synthesis Protocol

A common synthetic route for this compound involves the following steps:

  • Esterification: 17α-hydroxyprogesterone is reacted with n-hexanoic acid in the presence of a catalyst, such as p-toluenesulfonic acid and pyridine, in a suitable solvent like toluene.[4]

  • Reaction Conditions: The mixture is heated to facilitate the esterification process.[4]

  • Purification: The resulting esterified mixture undergoes alcoholysis under acidic conditions to yield the crude this compound product.[4]

  • Recrystallization: The crude product is then purified through recrystallization, typically with ethanol, to obtain the final this compound.[5]

Preclinical and Early Clinical Development

Initially approved by the U.S. Food and Drug Administration (FDA) in 1956 under the brand name Delalutin, this compound was used for a variety of gynecological conditions.[2] This approval predated the 1962 Kefauver-Harris Amendment, which required drugs to have demonstrated efficacy for their approved uses. Delalutin was voluntarily withdrawn from the market in 1999 for reasons unrelated to safety.[2]

Renewed interest in this compound for the prevention of preterm birth was sparked by a large-scale clinical trial sponsored by the National Institutes of Health (NIH) in 2003.[1]

Mechanism of Action

The precise mechanism by which this compound was thought to prevent preterm birth is not fully elucidated, but it is believed to mimic the actions of natural progesterone, which is essential for maintaining pregnancy.[3] Key proposed mechanisms include:

  • Uterine Quiescence: Progesterone promotes relaxation of the uterine muscle (myometrium), reducing contractility that can lead to preterm labor.[6]

  • Cervical Integrity: It is thought to help maintain the firmness and length of the cervix, preventing premature dilation.[3]

  • Anti-inflammatory Effects: Progesterone has immunomodulatory properties, potentially suppressing inflammatory pathways that are implicated in the initiation of labor.[7]

Signaling Pathway

This compound acts as an agonist for progesterone receptors (PRs), which exist as two main isoforms, PR-A and PR-B.[2] Upon binding, the receptor-ligand complex translocates to the nucleus and modulates the transcription of target genes, leading to the physiological effects that support pregnancy maintenance.[8]

G cluster_extracellular Extracellular Space cluster_cell Myometrial Cell 17OHPC Hydroxyprogesterone Caproate (17-OHPC) PR Progesterone Receptor (PR-A / PR-B) 17OHPC->PR Binds to receptor Nucleus Nucleus PR->Nucleus Translocates to nucleus GeneTranscription Modulation of Gene Transcription Nucleus->GeneTranscription Regulates Proteins Synthesis of Proteins (e.g., contractile-associated) GeneTranscription->Proteins Effect Uterine Quiescence & Reduced Inflammation Proteins->Effect Leads to

Figure 1. Simplified signaling pathway of this compound.

Pivotal Clinical Trials

The modern use of this compound for preterm birth prevention was largely defined by two major randomized controlled trials: the Meis et al. (2003) trial and the PROLONG trial.

The Meis et al. (2003) Trial

This landmark study, sponsored by the National Institute of Child Health and Human Development Maternal-Fetal Medicine Units (NICHD MFMU) Network, was a double-blind, placebo-controlled trial that reignited interest in 17-OHPC.[9]

  • Study Population: Pregnant women with a documented history of spontaneous preterm delivery.[9]

  • Intervention: Weekly intramuscular injections of 250 mg of this compound or a placebo (inert oil).[9]

  • Treatment Duration: Injections were administered from 16-20 weeks of gestation until 36 weeks of gestation or delivery.[9]

  • Primary Outcome: Preterm delivery before 37 weeks of gestation.[9]

  • Randomization: 2:1 ratio of 17-OHPC to placebo.[9]

The PROLONG Trial

As a condition of the accelerated FDA approval for Makena (the brand name for 17-OHPC) in 2011, a confirmatory trial, known as the PROLONG study, was required.[10][11]

  • Study Population: Women with a singleton pregnancy and a history of a previous singleton spontaneous preterm birth.[11][12]

  • Intervention: Weekly intramuscular injections of 250 mg of this compound or a placebo.[11]

  • Treatment Duration: From 16-20 weeks and 6 days of gestation until 36 weeks or delivery.[11]

  • Co-Primary Outcomes: Preterm birth at less than 35 weeks of gestation and a composite neonatal morbidity and mortality index.[12]

  • Randomization: 2:1 ratio of 17-OHPC to placebo.[11]

Quantitative Data Summary

The following tables summarize the key efficacy, safety, and pharmacokinetic data for this compound.

Efficacy Data from Pivotal Trials
OutcomeMeis et al. (2003)[9]PROLONG Trial[11][13]
Delivery < 37 weeks 36.3% (17-OHPC) vs. 54.9% (Placebo)23.1% (17-OHPC) vs. 21.9% (Placebo)
Relative Risk (95% CI)0.66 (0.54 - 0.81)1.06 (0.88 - 1.28)
Delivery < 35 weeks 20.6% (17-OHPC) vs. 30.7% (Placebo)11.0% (17-OHPC) vs. 11.5% (Placebo)
Relative Risk (95% CI)0.67 (0.48 - 0.93)0.95 (0.71 - 1.26)
Delivery < 32 weeks 11.4% (17-OHPC) vs. 19.6% (Placebo)Not reported as a primary outcome
Relative Risk (95% CI)0.58 (0.37 - 0.91)-
Neonatal Morbidity Composite Lower rates of necrotizing enterocolitis, intraventricular hemorrhage, and need for supplemental oxygen in the 17-OHPC group.5.6% (17-OHPC) vs. 5.0% (Placebo)
Relative Risk (95% CI)-1.12 (0.68 - 1.61)
Safety Data: Maternal Adverse Events (Integrated from Meis and PROLONG Trials)[1][14]
Adverse Event17-OHPC GroupPlacebo GroupRelative Risk (95% CI)
Any Adverse Event ~57%~57%-
Gestational Diabetes 3.6%3.8%-
Miscarriage --0.66 (0.25 - 1.78)
Stillbirth --1.83 (0.68 - 4.91)
Fetal and Neonatal Death --0.86 (0.53 - 1.41)
Pharmacokinetic Parameters
ParameterValue
Route of Administration Intramuscular injection
Absorption Slow
Time to Peak Concentration (Tmax) 28.6 ± 9.0 hours (at weeks 24-28)[14]
Elimination Half-life (in pregnant women) Approximately 16-17 days[15]
Metabolism Primarily hepatic (reduction, hydroxylation, conjugation)[15]
Excretion Feces (~50%) and Urine (~30%)[1]

Regulatory History and Withdrawal

The starkly contrasting results of the Meis et al. trial and the PROLONG trial led to significant debate and regulatory review.

G 1953 1953: Discovery and Synthesis 1956 1956: Initial FDA Approval (Delalutin) 1953->1956 1999 1999: Delalutin Withdrawn 1956->1999 2003 2003: Meis et al. Trial (Positive Efficacy) 1999->2003 2011 2011: FDA Accelerated Approval (Makena) 2003->2011 2019 2019: PROLONG Trial (No Efficacy Demonstrated) 2011->2019 2023 2023: FDA Withdraws Approval 2019->2023

Figure 2. Timeline of key events in the history of this compound.

Ultimately, the FDA concluded that the PROLONG trial failed to verify the clinical benefit of this compound and that the available evidence did not show the drug to be effective for its approved use. In April 2023, the FDA announced the withdrawal of approval for Makena and its generic versions.[15]

Conclusion

The story of this compound is a compelling case study in drug development, highlighting the importance of robust, confirmatory clinical trials and the complexities of translating promising initial findings into established clinical practice. While it is no longer approved for the prevention of preterm birth in the United States, its history provides valuable lessons for researchers and drug development professionals in the field of maternal-fetal medicine. The journey from its initial synthesis to its eventual withdrawal underscores the rigorous and evolving nature of pharmaceutical regulation and the paramount importance of evidence-based medicine.

References

In-Vitro Anti-Inflammatory Mechanisms of Hydroxyprogesterone Caproate: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in-vitro anti-inflammatory properties of hydroxyprogesterone (B1663944) caproate (17-OHPC), a synthetic progestogen. The following sections detail the experimental evidence, proposed mechanisms of action, and relevant signaling pathways, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for research and development applications.

Executive Summary

In-vitro studies reveal that hydroxyprogesterone caproate exerts significant anti-inflammatory effects primarily through the modulation of cytokine production and the inhibition of key inflammatory signaling pathways. A substantial body of evidence points to the suppression of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling cascade as a core mechanism.[1][2][3][4][5][6] However, the immunomodulatory role of 17-OHPC is complex, with some studies indicating it may enhance the production of the anti-inflammatory cytokine IL-10 under specific conditions.[7][8] Conversely, some reports present conflicting data, suggesting a pro-inflammatory effect or no effect in certain experimental models, highlighting the context-dependent nature of its activity.[9][10][11] This whitepaper will dissect these findings to provide a clear and data-driven overview.

Modulation of Cytokine Production

This compound has been demonstrated to inhibit the production of a range of pro-inflammatory cytokines in various in-vitro models, primarily using human peripheral blood mononuclear cells (PBMCs).

Inhibition of Pro-Inflammatory Cytokines

Studies have consistently shown that 17-OHPC can reduce the secretion and mRNA expression of several key pro-inflammatory mediators. In human PBMCs stimulated with agents like the T-cell activator OKT3, anti-CD28 antibody, or phytohemagglutinin (PHA), 17-OHPC has been shown to decrease the production of TNF-α, IFN-γ, IL-1β, IL-2, and IL-6.[1][2][3]

Table 1: Effect of 17-OHPC on Stimulated Cytokine Production in Human PBMCs

StimulantCytokine17-OHPC ConcentrationObserved EffectReference
OKT3TNF-α, IFN-γ, IL-2, IL-6, IL-10Not specified in abstractDown-regulation of mRNA levels[1]
OKT3IFN-γ, IL-1β, IL-2, IL-6, IL-10Not specified in abstractInhibition of in-vitro production[1]
Anti-CD28 Antibody / PHAVarious CytokinesNot specified in abstractAttenuated production[1][4]
OKT3TNF-α, IFN-γ, IL-1β, IL-2, IL-6, IL-10Up to 10 µMDose-dependent inhibition of production[2]
Anti-CD28 AntibodyTNF-α, IL-2, IL-1β, IL-1010 µMReduction in levels[2]
PHATNF-α, IL-2, IL-1β, IL-1010 µMReduction in levels[2]
Modulation of IL-10

The effect of 17-OHPC on the anti-inflammatory cytokine Interleukin-10 (IL-10) appears to be context-dependent. While some studies using T-cell activators in PBMCs report an inhibition of IL-10 production along with pro-inflammatory cytokines[1][2], other research focusing on macrophages stimulated with lipopolysaccharide (LPS) demonstrates an enhancement of IL-10 production.[7][8] This suggests that 17-OHPC may have differential effects on various immune cell types and in response to different inflammatory stimuli.

Table 2: Effect of 17-OHPC on LPS-Stimulated IL-10 Production

Cell Type17-OHPC ConcentrationObserved EffectReference
THP-1-derived macrophages25-250 ng/mLConcentration-dependent increase in IL-10 production[8]
Circulating leukocytes (clinical samples)Plasma concentrationsPositive correlation with LPS-stimulated IL-10 production[7][8]

Core Mechanism of Action: Suppression of NF-κB Signaling

A key molecular mechanism underlying the anti-inflammatory effects of 17-OHPC is the inhibition of the NF-κB signaling pathway.[1][2][3][4][5] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of kappa B (IκB) proteins. Upon stimulation by inflammatory signals, IκBα is phosphorylated and subsequently degraded, allowing the NF-κB p65 subunit to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. In-vitro studies have shown that 17-OHPC can interfere with this process. Specifically, it has been observed to reverse the OKT3-stimulated phosphorylation of IκBα and the subsequent nuclear translocation of the NF-κB p65 subunit in human PBMCs.[1][2][3]

NF_kB_Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulant Stimulant IKK IKK Stimulant->IKK Activates IkBa_p65_p50 IκBα-p65/p50 IKK->IkBa_p65_p50 Phosphorylates IκBα p_IkBa p-IκBα IkBa_p65_p50->p_IkBa p65_p50 p65/p50 IkBa_p65_p50->p65_p50 Releases Proteasome Proteasome p_IkBa->Proteasome Degradation p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Translocation OHPC 17-OHPC OHPC->IKK Inhibits DNA DNA p65_p50_nuc->DNA Binds to Cytokines Pro-inflammatory Cytokines DNA->Cytokines Transcription Experimental_Workflow_PBMC A Isolate Human PBMCs (Ficoll Gradient) B Seed PBMCs in Culture Plates A->B C Pre-treat with 17-OHPC (or vehicle) B->C D Add Inflammatory Stimulant (e.g., OKT3, PHA) C->D E Incubate for 48 hours D->E F Collect Supernatant E->F G Quantify Cytokines (ELISA) F->G

References

The Immunomodulatory Role of Hydroxyprogesterone Caproate in Pregnancy: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxyprogesterone caproate (17-OHPC), a synthetic progestogen, has been utilized in the prevention of recurrent preterm birth. While its precise mechanisms of action remain under investigation, a growing body of evidence points towards its significant role in modulating the maternal immune response during pregnancy. This technical guide provides an in-depth analysis of the immunomodulatory effects of 17-OHPC, focusing on its impact on immune cell populations, cytokine production, and underlying signaling pathways. Quantitative data from key studies are summarized, detailed experimental protocols are provided, and critical biological pathways and workflows are visualized to offer a comprehensive resource for researchers and professionals in the field of obstetrics and immunology.

Introduction

Pregnancy represents a unique immunological state where the maternal immune system must tolerate the semi-allogeneic fetus while maintaining its ability to combat infections. A delicate balance between pro-inflammatory and anti-inflammatory responses is crucial for a successful pregnancy. Disruptions in this equilibrium are implicated in various pregnancy complications, including preterm birth. This compound (17-OHPC) is a synthetic form of the natural progestin, 17-α hydroxyprogesterone, and has been used to reduce the risk of recurrent spontaneous preterm birth.[1] Its therapeutic effects are believed to extend beyond uterine quiescence to direct modulation of the maternal immune system.[2][3] This guide explores the multifaceted immunomodulatory functions of 17-OHPC during gestation.

Mechanisms of Immunomodulation by 17-OHPC

17-OHPC exerts its immunomodulatory effects through various mechanisms, primarily by mimicking the actions of natural progesterone (B1679170).[3] It binds to progesterone receptors present in various immune cells, thereby influencing their function and signaling pathways.[2]

Impact on Immune Cell Populations

17-OHPC has been shown to alter the balance of key immune cell populations involved in pregnancy, including T cells and Natural Killer (NK) cells.

  • T Lymphocytes: Studies in animal models of preeclampsia, a condition with an inflammatory component, have demonstrated that 17-OHPC can significantly decrease the percentage of circulating CD4+ T cells.[4][5] Furthermore, it promotes a shift towards a Th2-dominant response, which is generally considered favorable for pregnancy maintenance, by increasing the percentage of circulating and placental Th2 cells.[6][7]

  • Natural Killer (NK) Cells: In the same animal models, 17-OHPC has been shown to reduce the percentage of total and cytolytic placental NK cells.[6][7] This reduction in cytotoxic NK cell activity at the maternal-fetal interface may contribute to fetal tolerance.

Modulation of Cytokine Production

A pivotal aspect of 17-OHPC's immunomodulatory role is its ability to influence the production of cytokines, the signaling molecules of the immune system.

  • Anti-inflammatory Effects: A key mechanism appears to be the enhancement of the anti-inflammatory cytokine Interleukin-10 (IL-10). In vitro studies have shown that 17-OHPC can increase IL-10 production by lipopolysaccharide (LPS)-stimulated macrophages in a concentration-dependent manner.[1][8] Clinical studies also suggest a correlation between plasma concentrations of 17-OHPC and LPS-stimulated IL-10 production by circulating leukocytes in pregnant women.[1][8]

  • Pro-inflammatory Cytokine Suppression: Conversely, 17-OHPC has been reported to suppress the production of several pro-inflammatory cytokines. In vivo studies using a human peripheral blood mononuclear cell (PBMC)-engrafted mouse model demonstrated that 17-OHPC significantly inhibited the production of TNF-α, IFN-γ, IL-2, IL-4, IL-6, and GM-CSF.[9][10][11] In vitro studies with human PBMCs have corroborated these findings, showing that 17-OHPC can attenuate the production of various pro-inflammatory cytokines upon stimulation.[9][10] However, some studies have reported no effect of 17-OHPC on TNF-α production in myometrial tissues.[12]

Signaling Pathways

The immunomodulatory effects of 17-OHPC are mediated through specific intracellular signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. Several studies suggest that 17-OHPC exerts its anti-inflammatory effects by suppressing the activation of this pathway.[9] In human PBMCs, 17-OHPC has been shown to reverse the phosphorylation of IκBα and the nuclear translocation of the NF-κB p65 subunit, which are key steps in the activation of the canonical NF-κB pathway.[9]

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimuli (e.g., LPS, Cytokines) Receptor Receptor (e.g., TLR4) Stimulus->Receptor IKK_complex IKK Complex Receptor->IKK_complex activates IkB IκBα IKK_complex->IkB phosphorylates IkB_NFkB IκBα-NF-κB (Inactive) IkB->IkB_NFkB Proteasome Proteasome IkB->Proteasome ubiquitination & degradation NFkB NF-κB (p50/p65) NFkB->IkB_NFkB NFkB_n NF-κB (Active) NFkB->NFkB_n translocation IkB_NFkB->IKK_complex OHPC 17-OHPC OHPC->IKK_complex inhibits DNA DNA NFkB_n->DNA binds Gene_Transcription Pro-inflammatory Gene Transcription DNA->Gene_Transcription

Figure 1: 17-OHPC Inhibition of the NF-κB Signaling Pathway.
IL-10 Production Pathway

While the exact upstream signaling cascade for 17-OHPC-mediated IL-10 production is not fully elucidated, evidence points to its ability to augment the response to inflammatory stimuli like LPS.

IL10_Production_Pathway cluster_extracellular Extracellular cluster_cell Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 Signaling Intracellular Signaling TLR4->Signaling Transcription Gene Transcription Signaling->Transcription IL10 IL-10 (Anti-inflammatory) Transcription->IL10 synthesis & secretion OHPC 17-OHPC OHPC->Signaling enhances

Figure 2: Proposed Mechanism of 17-OHPC in Enhancing IL-10 Production.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and in vitro studies on the immunomodulatory effects of 17-OHPC.

Table 1: Effect of 17-OHPC on Immune Cell Populations in the RUPP Rat Model of Preeclampsia

ParameterControl (RUPP Rats)17-OHPC Treated (RUPP Rats)Reference
Circulating CD4+ T Cells (% of gated cells)8.52 ± 2.42.72 ± 0.87[4][5]
Circulating Th2 Cells (% gate)6.0 ± 112 ± 1[6][7]
Placental Th2 Cells (% gate)0.3 ± 0.12 ± 0.5[6][7]
Total Placental NK Cells (% gate)38 ± 51.6 ± 0.5[6][7]
Cytolytic Placental NK Cells (% gate)12 ± 20.4 ± 0.2[6][7]

Table 2: Effect of 17-OHPC on Cytokine Levels

Study TypeCell/ModelStimulusCytokineEffect of 17-OHPCReference
In vitroTHP-1 derived macrophagesLPSIL-10Concentration-dependent increase[1][8]
In vivo (mouse)PBMC-engrafted immunodeficient miceOKT3TNF-α, IFN-γ, IL-2, IL-4, IL-6, GM-CSFSignificant inhibition[9][10][11]
In vitroHuman PBMCsOKT3IFN-γ, IL-1β, IL-2, IL-6, IL-10Concentration-dependent inhibition[9]
In vivo (rat)RUPP Rat ModelPlacental IschemiaTNF-α (plasma, pg/mL)Decrease from 164 ± 34 to 29 ± 9[13]
Clinical TrialWomen with early-onset preeclampsia-IL-6 (serum)Significant decline[14][15]
Clinical TrialWomen with early-onset preeclampsia-TNF-α (serum)Significant decline[14][15]

Experimental Protocols

In Vitro Stimulation of Human PBMCs and Cytokine Measurement

This protocol describes the stimulation of isolated human PBMCs with LPS and the subsequent measurement of cytokine production.

Experimental_Workflow_PBMC Start Start: Whole Blood Collection PBMC_Isolation PBMC Isolation (Ficoll-Paque density gradient) Start->PBMC_Isolation Cell_Culture Cell Seeding & Culture (RPMI 1640, 10% FBS) PBMC_Isolation->Cell_Culture Treatment Treatment with 17-OHPC (various concentrations) Cell_Culture->Treatment Stimulation Stimulation with LPS (e.g., 100 ng/mL for 16h) Treatment->Stimulation Supernatant_Collection Supernatant Collection Stimulation->Supernatant_Collection Cytokine_Analysis Cytokine Analysis (ELISA or Multiplex Assay) Supernatant_Collection->Cytokine_Analysis End End: Data Analysis Cytokine_Analysis->End

Figure 3: Experimental Workflow for PBMC Stimulation and Cytokine Analysis.

Materials:

  • Ficoll-Paque PLUS

  • Phosphate-Buffered Saline (PBS)

  • RPMI 1640 medium with L-glutamine

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (17-OHPC)

  • 96-well cell culture plates

  • ELISA kits for target cytokines (e.g., IL-10, TNF-α)

Procedure:

  • PBMC Isolation: Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.

  • Cell Culture: Resuspend isolated PBMCs in complete RPMI 1640 medium (supplemented with 10% FBS, 1% penicillin-streptomycin, and 2 mM L-glutamine). Seed the cells in a 96-well plate at a density of 1 x 10^6 cells/mL.

  • 17-OHPC Treatment: Add varying concentrations of 17-OHPC to the designated wells. Include a vehicle control (e.g., ethanol).

  • LPS Stimulation: After a pre-incubation period with 17-OHPC (e.g., 1 hour), add LPS to the wells at a final concentration of 100 ng/mL.

  • Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: Centrifuge the plate and carefully collect the cell-free supernatant.

  • Cytokine Measurement: Quantify the concentration of cytokines in the supernatant using specific ELISA kits according to the manufacturer's instructions.

Flow Cytometry Analysis of T Cell and NK Cell Populations

This protocol outlines the general steps for identifying and quantifying T cell and NK cell subsets from peripheral blood using flow cytometry.

Materials:

  • Whole blood or isolated PBMCs

  • Red Blood Cell (RBC) Lysis Buffer (if using whole blood)

  • FACS buffer (PBS with 2% FBS)

  • Fluorochrome-conjugated monoclonal antibodies against:

    • CD3 (T cell marker)

    • CD4 (Helper T cell marker)

    • CD8 (Cytotoxic T cell marker)

    • CD56 (NK cell marker)

    • CD16 (NK cell marker)

  • Fixable viability dye

  • Flow cytometer

Procedure:

  • Sample Preparation: If using whole blood, perform RBC lysis. If using PBMCs, proceed to staining.

  • Viability Staining: Stain cells with a fixable viability dye to exclude dead cells from the analysis.

  • Surface Staining: Incubate the cells with a cocktail of fluorochrome-conjugated antibodies against the surface markers of interest (e.g., CD3, CD4, CD8, CD56, CD16) in FACS buffer.

  • Washing: Wash the cells with FACS buffer to remove unbound antibodies.

  • Data Acquisition: Acquire data on a flow cytometer.

  • Data Analysis: Analyze the data using appropriate software to gate on specific cell populations (e.g., T cells: CD3+; Helper T cells: CD3+CD4+; NK cells: CD3-CD56+).

Conclusion

This compound demonstrates significant immunomodulatory properties that likely contribute to its therapeutic effect in preventing recurrent preterm birth. Its ability to suppress pro-inflammatory responses, promote an anti-inflammatory milieu through the enhancement of IL-10, and modulate key immune cell populations at the maternal-fetal interface underscores its complex role in maintaining a healthy pregnancy. The inhibition of the NF-κB signaling pathway appears to be a central mechanism underlying its anti-inflammatory actions. Further research is warranted to fully elucidate the intricate molecular pathways involved and to identify specific patient populations who would benefit most from the immunomodulatory effects of 17-OHPC. This technical guide provides a foundational understanding for researchers and drug development professionals to build upon in their efforts to improve pregnancy outcomes.

References

Basic Research on the Endocrine Effects of Synthetic Progestins like 17-OHPC: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Synthetic progestins, a class of compounds designed to mimic the activity of endogenous progesterone (B1679170), are widely utilized in various therapeutic applications. Among these, 17α-hydroxyprogesterone caproate (17-OHPC) has garnered significant attention for its use in preventing recurrent preterm birth. This technical guide provides a comprehensive overview of the endocrine effects of 17-OHPC, focusing on its interactions with steroid hormone receptors, its signaling pathways, and its immunomodulatory functions. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the core mechanisms of action of 17-OHPC, supported by quantitative data, experimental methodologies, and visual representations of key biological processes.

Data Presentation: Quantitative Analysis of 17-OHPC Receptor Binding and In Vivo Efficacy

The endocrine effects of 17-OHPC are primarily mediated through its interaction with various steroid hormone receptors. The binding affinity of 17-OHPC to these receptors dictates its potency and potential for off-target effects. This section summarizes the available quantitative data on the receptor binding profile of 17-OHPC and its in vivo efficacy in a relevant animal model.

Table 1: Relative Binding Affinity (RBA) of 17-OHPC to Steroid Hormone Receptors
Steroid Hormone ReceptorLigandRelative Binding Affinity (%)Reference
Progesterone Receptor A (human, recombinant)Progesterone100[1]
17-OHPC26[1]
Progesterone Receptor B (human, recombinant)Progesterone100[1]
17-OHPC30[1]
Glucocorticoid Receptor (rabbit, thymic)Dexamethasone100[1]
17-OHPC4[1]
Androgen ReceptorDihydrotestosterone (DHT)100[2]
ProgesteroneHigh Affinity[2]
17-OHPCBinds to AR[2]
Mineralocorticoid ReceptorAldosterone100[3]
17α-hydroxyprogesteroneHigh Affinity[3]
17-OHPCLikely binds to MR[3]
Table 2: In Vivo Efficacy of 17-OHPC in the Reduced Uterine Perfusion Pressure (RUPP) Rat Model

The RUPP rat model is a well-established animal model for studying preeclampsia, a condition associated with an increased risk of preterm birth. The following table summarizes the quantitative effects of 17-OHPC administration in this model.

ParameterRUPP Rats (Control)RUPP Rats + 17-OHPC (3.32 mg/kg)Percent ChangeReference
Mean Arterial Pressure (mmHg)123 ± 2.0116 ± 1.5-5.7%[4][5]
Circulating CD4+ T cells (% of gated cells)8.52 ± 2.42.72 ± 0.87-68.1%[5]
Circulating Nitrate/Nitrite (µmol/L)14.58 ± 3.122.69 ± 1.62+55.6%[5]
Uterine Artery Resistance Index (UARI)0.79 ± 0.030.63 ± 0.04-20.3%[4]
Pup Weight (g)1.87 ± 0.06Not significantly improved-[4]
Litter Size10.10 ± 1.4014.56 ± 0.34+44.2%[4]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the endocrine effects of synthetic progestins like 17-OHPC.

Competitive Radioligand Binding Assay for Steroid Receptors

Objective: To determine the relative binding affinity of a test compound (e.g., 17-OHPC) for a specific steroid hormone receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Receptor Source: Cytosol from tissues expressing the receptor of interest (e.g., rabbit uterus for progesterone receptor) or recombinant human receptors expressed in a suitable cell line.

  • Radioligand: A high-affinity, radiolabeled ligand for the receptor (e.g., [³H]-Progesterone for PR, [³H]-Dexamethasone for GR).

  • Test Compound: 17-OHPC and a reference compound (unlabeled progesterone or dexamethasone).

  • Assay Buffer: Tris-HCl buffer with additives to stabilize the receptor and reduce non-specific binding (e.g., EDTA, glycerol, dithiothreitol).

  • Scintillation Cocktail and Counter.

  • 96-well plates and filtration apparatus.

Procedure:

  • Receptor Preparation: Prepare cytosol or cell lysates containing the receptor of interest. Determine the protein concentration of the preparation.

  • Assay Setup: In a 96-well plate, add a constant amount of receptor preparation to each well.

  • Competition: Add increasing concentrations of the unlabeled test compound (17-OHPC) or the reference compound to designated wells. Include a control with no competitor (total binding) and a control with a high concentration of the reference compound to determine non-specific binding.

  • Radioligand Addition: Add a fixed, subsaturating concentration of the radioligand to all wells.

  • Incubation: Incubate the plate at a specific temperature (e.g., 4°C) for a predetermined time to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding at each concentration of the competitor. Plot the percentage of specific binding against the log concentration of the competitor to generate a competition curve. Determine the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). Calculate the relative binding affinity (RBA) using the formula: RBA = (IC50 of reference compound / IC50 of test compound) x 100%.

Alkaline Phosphatase (AP) Reporter Gene Assay

Objective: To assess the progestogenic activity of a test compound by measuring its ability to induce the expression of a reporter gene (alkaline phosphatase) under the control of a progesterone-responsive promoter.

Materials:

  • Cell Line: A human cell line that endogenously expresses the progesterone receptor, such as the T47D breast cancer cell line.

  • Reporter Construct: A plasmid containing the alkaline phosphatase gene under the control of a promoter with progesterone response elements (PREs).

  • Transfection Reagent: A suitable reagent for transfecting the reporter construct into the T47D cells.

  • Cell Culture Medium and Supplements.

  • Test Compound: 17-OHPC and a positive control (progesterone).

  • AP Substrate: p-Nitrophenyl phosphate (B84403) (pNPP).

  • Spectrophotometer.

Procedure:

  • Cell Culture and Transfection: Culture T47D cells in appropriate medium. Transfect the cells with the AP reporter construct using a suitable transfection method.

  • Cell Plating: Seed the transfected cells into 96-well plates and allow them to adhere.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (17-OHPC) or the positive control (progesterone). Include a vehicle control.

  • Incubation: Incubate the cells for a sufficient period (e.g., 24-48 hours) to allow for gene expression and protein synthesis.

  • Cell Lysis: Lyse the cells to release the intracellular contents, including the expressed alkaline phosphatase.

  • AP Assay: Add the pNPP substrate to the cell lysates. Alkaline phosphatase will hydrolyze pNPP to p-nitrophenol, which is yellow.

  • Measurement: Measure the absorbance of the yellow product at 405 nm using a spectrophotometer.

  • Data Analysis: Subtract the background absorbance (from vehicle-treated cells). Plot the absorbance against the log concentration of the test compound to generate a dose-response curve. Determine the EC50 (the concentration of the compound that produces 50% of the maximal response).

Mandatory Visualization: Signaling Pathways and Experimental Workflows

This section provides visual representations of the key signaling pathways and experimental workflows discussed in this guide, created using the DOT language for Graphviz.

Progesterone Receptor Signaling Pathway

Progesterone_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Progesterone Progesterone / 17-OHPC PR Progesterone Receptor (PR) Progesterone->PR Binds PR_dimer PR Dimer PR->PR_dimer Dimerization HSP Heat Shock Proteins (HSP) PR_HSP_complex PR-HSP Complex PR_HSP_complex->PR Dissociation PR_HSP_complex->HSP PR_dimer_n PR Dimer PR_dimer->PR_dimer_n Nuclear Translocation PRE Progesterone Response Element (PRE) PR_dimer_n->PRE Binds Transcription Gene Transcription PRE->Transcription Initiates mRNA mRNA Transcription->mRNA Protein Protein Synthesis (Endocrine Effects) mRNA->Protein

Caption: Classical (genomic) signaling pathway of progesterone and 17-OHPC.

Immunomodulatory Effect of 17-OHPC via NF-κB Pathway

Immunomodulatory_Pathway 17-OHPC 17-OHPC PR/GR Progesterone/Glucocorticoid Receptors 17-OHPC->PR/GR IkB_Kinase IκB Kinase (IKK) PR/GR->IkB_Kinase Inhibits IkB IκB IkB_Kinase->IkB Phosphorylates NF-kB_IkB NF-κB-IκB Complex IkB->NF-kB_IkB NF-kB NF-κB NF-kB->NF-kB_IkB NF-kB_n Active NF-κB (in Nucleus) NF-kB_IkB->NF-kB_n Translocation Inflammatory_Genes Inflammatory Gene Transcription NF-kB_n->Inflammatory_Genes Activates Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) Inflammatory_Genes->Cytokines

Caption: Proposed immunomodulatory action of 17-OHPC via inhibition of the NF-κB signaling pathway.[6]

Experimental Workflow for Competitive Radioligand Binding Assay

Binding_Assay_Workflow start Start prep Prepare Receptor (Cytosol or Recombinant) start->prep setup Set up 96-well plate with: - Receptor - Radioligand - Competitor (17-OHPC/Control) prep->setup incubate Incubate to Equilibrium setup->incubate filter Filter to Separate Bound and Free Ligand incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Data Analysis: - Competition Curve - IC50 Determination - RBA Calculation count->analyze end End analyze->end

Caption: General experimental workflow for a competitive radioligand binding assay.

Conclusion

17-OHPC exerts its endocrine effects through a complex interplay of interactions with steroid hormone receptors and modulation of downstream signaling pathways. While its primary activity is mediated through the progesterone receptor, its binding to other steroid receptors, albeit with lower affinity, may contribute to its overall pharmacological profile. The immunomodulatory effects of 17-OHPC, particularly the inhibition of the NF-κB pathway, are a crucial aspect of its mechanism of action in preventing preterm birth.[6] The data and protocols presented in this guide provide a foundational understanding for researchers and drug development professionals working with 17-OHPC and other synthetic progestins. Further research is warranted to fully elucidate the complete spectrum of its endocrine effects and to identify more specific quantitative data for its interactions with androgen and mineralocorticoid receptors.

References

The Structural Dance of Progestins: Unraveling the Activity of Hydroxyprogesterone Caproate and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction: Hydroxyprogesterone (B1663944) caproate (17-OHPC), a synthetic progestin, has long been a subject of scientific inquiry, particularly for its role in preventing preterm birth. Its efficacy is intrinsically linked to its molecular structure and its interaction with the progesterone (B1679170) receptor (PR). This technical guide provides an in-depth exploration of the structural activity relationship (SAR) of 17-OHPC and its analogs, offering a comprehensive resource for researchers, scientists, and drug development professionals. By dissecting the quantitative data, experimental methodologies, and underlying signaling pathways, this document aims to illuminate the molecular intricacies that govern the therapeutic potential of this class of compounds.

Quantitative Structural Activity Relationship Data

The biological activity of hydroxyprogesterone caproate and its analogs is primarily determined by their affinity for the progesterone receptor. Modifications to the steroidal backbone or the ester side chain can significantly impact this binding. The following tables summarize key quantitative data from various studies, providing a comparative overview of the binding affinities of 17-OHPC and related progestins.

CompoundReceptorIC50 (nM)Relative Binding Affinity (RBA) (%) [Progesterone = 100%]Reference
ProgesteronerhPR-B-100[1]
ProgesteronerhPR-A-100[1]
ProgesteroneRabbit Uterine PR-100[1]
This compound (17-OHPC) rhPR-B - 26 [1]
This compound (17-OHPC) rhPR-A - 30 [1]
This compound (17-OHPC) Rabbit Uterine PR - 28 [1]
17α-Hydroxyprogesterone (17-OHP)rhPR-B-1[1]
17α-Hydroxyprogesterone (17-OHP)rhPR-A-1[1]
17α-Hydroxyprogesterone (17-OHP)Rabbit Uterine PR-1[1]

rhPR-A: Recombinant Human Progesterone Receptor A rhPR-B: Recombinant Human Progesterone Receptor B

Experimental Protocols

The quantitative data presented above are typically generated using competitive radioligand binding assays. Understanding the methodology behind these experiments is crucial for interpreting the results and designing new studies.

Competitive Radioligand Binding Assay for Progesterone Receptor

This protocol outlines the general steps for determining the binding affinity of a test compound (e.g., a 17-OHPC analog) to the progesterone receptor.

Principle: This assay measures the ability of an unlabeled test compound to compete with a radiolabeled ligand (e.g., [³H]-progesterone) for binding to the progesterone receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value, which can be used to calculate the binding affinity (Ki).

Materials:

  • Receptor Source: Cytosolic fractions from cells or tissues expressing the progesterone receptor (e.g., T47D breast cancer cells, rabbit uterine tissue).

  • Radioligand: A high-affinity radiolabeled progestin, such as [³H]-progesterone or a synthetic agonist like [³H]-R5020.

  • Unlabeled Competitors: Progesterone (for standard curve) and the test compounds (17-OHPC analogs).

  • Assay Buffer: Tris-HCl buffer containing protease inhibitors and other stabilizing agents.

  • Scintillation Cocktail and Counter: For measuring radioactivity.

  • Glass Fiber Filters: To separate bound from free radioligand.

Procedure:

  • Receptor Preparation: Prepare a cytosolic fraction containing the progesterone receptor from the chosen cell or tissue source through homogenization and centrifugation.

  • Assay Setup: In a series of tubes, combine a fixed amount of the receptor preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound or progesterone. Include control tubes for total binding (receptor + radioligand) and non-specific binding (receptor + radioligand + a high concentration of unlabeled progesterone).

  • Incubation: Incubate the tubes at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters. The receptor-bound radioligand will be retained on the filter, while the unbound radioligand will pass through.

  • Washing: Wash the filters with cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value is determined from this curve. The Ki value can then be calculated using the Cheng-Prusoff equation.

Signaling Pathways of this compound

The biological effects of this compound are mediated through its interaction with the progesterone receptor, which can trigger both genomic and non-genomic signaling pathways. Furthermore, evidence suggests an immunomodulatory role for 17-OHPC.

Genomic Progesterone Receptor Signaling Pathway

The classical, or genomic, pathway involves the regulation of gene expression. Upon binding 17-OHPC, the progesterone receptor undergoes a conformational change, dimerizes, and translocates to the nucleus where it binds to progesterone response elements (PREs) on the DNA, thereby modulating the transcription of target genes.

Genomic_PR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 17-OHPC 17-OHPC PR Progesterone Receptor (PR) 17-OHPC->PR Binds HSP Heat Shock Proteins (HSP) PR->HSP Dissociates from PR_dimer PR Dimerization PR->PR_dimer PRE Progesterone Response Element (PRE) PR_dimer->PRE Binds to PR_dimer->PRE Translocation Gene Target Gene Transcription PRE->Gene mRNA mRNA Gene->mRNA Protein Protein Synthesis mRNA->Protein

Caption: Genomic signaling pathway of 17-OHPC.

Immunomodulatory Pathway of this compound

Recent studies suggest that 17-OHPC may also exert its effects through an immunomodulatory mechanism, particularly by enhancing the production of the anti-inflammatory cytokine Interleukin-10 (IL-10) and suppressing the activation of the pro-inflammatory transcription factor NF-κB.

Immunomodulatory_Pathway cluster_signaling Intracellular Signaling 17-OHPC 17-OHPC Macrophage Macrophage/ Leukocyte 17-OHPC->Macrophage IKK IKK Macrophage->IKK Inhibits IL10 IL-10 Production Macrophage->IL10 Enhances IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_active Active NF-κB NFkB->NFkB_active Activation Gene Pro-inflammatory Gene Transcription NFkB_active->Gene Nuclear Translocation Inflammation Inflammation IL10->Inflammation Suppresses Gene->Inflammation

Caption: Immunomodulatory pathway of 17-OHPC.

Conclusion

The structural activity relationship of this compound and its analogs is a complex interplay of molecular structure, receptor binding, and downstream signaling. While 17-OHPC exhibits a lower binding affinity for the progesterone receptor compared to natural progesterone, its comparable biological efficacy in gene expression highlights the nuanced nature of progestin activity. The esterification at the 17α position is a critical modification that enhances the compound's stability and duration of action. Further exploration of the SAR of 17-OHPC analogs, particularly through the synthesis and evaluation of novel derivatives with modifications to the caproate chain and the steroid nucleus, holds the potential for the development of next-generation progestins with improved therapeutic profiles. A deeper understanding of both the genomic and non-genomic signaling pathways, including the intriguing immunomodulatory effects, will be paramount in guiding future drug discovery efforts in this important therapeutic area.

References

Pharmacogenomics of Hydroxyprogesterone Caproate Response: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Hydroxyprogesterone caproate (17-OHPC) is a synthetic progestin used to reduce the risk of recurrent preterm birth in high-risk women. However, clinical response to 17-OHPC is variable, with a significant portion of women not benefiting from the treatment. This variability is thought to be influenced by an individual's genetic makeup. This technical guide provides an in-depth overview of the current understanding of the pharmacogenomics of 17-OHPC response. It summarizes key genetic association studies, details relevant experimental protocols, and visualizes the underlying biological pathways to serve as a comprehensive resource for researchers, scientists, and drug development professionals in the field of obstetrics and personalized medicine.

Introduction

Preterm birth is a leading cause of neonatal morbidity and mortality worldwide. Prophylactic administration of 17-alpha-hydroxyprogesterone caproate (17-OHPC) has been a primary strategy for preventing recurrent spontaneous preterm birth (SPTB). Despite its use, the efficacy of 17-OHPC is not universal, suggesting that individual genetic variations may play a crucial role in treatment response. Pharmacogenomics, the study of how genes affect a person's response to drugs, offers a promising avenue for personalizing 17-OHPC therapy to improve outcomes.

This guide delves into the genetic determinants of 17-OHPC efficacy, focusing on variations in genes related to progesterone (B1679170) signaling and drug metabolism.

Genetic Associations with 17-OHPC Response

Several studies have investigated the association between genetic polymorphisms and the clinical response to 17-OHPC. These studies have primarily focused on candidate genes involved in the progesterone signaling pathway, such as the progesterone receptor (PGR), and have also employed broader, genome-wide approaches like whole-exome sequencing (WES).

Progesterone Receptor (PGR) Polymorphisms

The progesterone receptor is the primary target of 17-OHPC. Single nucleotide polymorphisms (SNPs) within the PGR gene have been hypothesized to alter receptor function and, consequently, the clinical response to 17-OHPC.

A secondary analysis of a randomized controlled trial of 17-OHPC versus placebo for the prevention of recurrent preterm birth investigated the interaction between 20 PGR SNPs and treatment status. The study included 380 women, of whom 253 received 17-OHPC and 127 received a placebo. The findings suggest that the efficacy and safety of 17-OHPC may be influenced by PGR polymorphisms, with significant treatment-genotype interactions observed for several SNPs, particularly in different ethnic groups.

SNPPopulationOutcomeInteraction p-value
rs471767African AmericansDelivery <37 weeksSignificant
rs578029African AmericansDelivery <37 weeksSignificant
rs500760Hispanics/CaucasiansDelivery <37 weeksSignificant
rs578029Hispanics/CaucasiansDelivery <32 weeksSignificant
rs503362Hispanics/CaucasiansDelivery <32 weeksSignificant
rs666553Hispanics/CaucasiansDelivery <32 weeksSignificant

Table 1: Significant Treatment-Genotype Interactions for PGR SNPs and 17-OHPC Response.

Whole-Exome Sequencing (WES) Studies

To identify novel genetic variants associated with 17-OHPC response, researchers have utilized whole-exome sequencing. A prospective study of 50 women of European ancestry with a history of spontaneous singleton preterm birth at <34 weeks' gestation who received 17-OHPC classified them as responders or non-responders. Responders were defined as those who delivered at least 3 weeks later with 17-OHPC treatment compared to their earliest untreated SPTB.

WES was performed on all participants, and coding variants were compared between the two groups. A genome-wide search implicated the NOS1 gene as a likely candidate associated with 17-OHPC response. Furthermore, pathway analysis revealed an over-representation of genes involved in cell adhesion, cell communication, signal transduction, nitric oxide signal transduction, and receptor activity among responders.

CategoryFinding
Responder Definition Delivery ≥ 3 weeks later with 17-OHPC
Gestational Age Change (Responders) +9.2 weeks
Gestational Age Change (Non-responders) +1.3 weeks
Top Candidate Gene NOS1 (p < 0.00095)
Over-represented Gene Ontologies Cell adhesion, cell communication, signal transduction, nitric oxide signal transduction, receptor activity

Table 2: Summary of Findings from a Whole-Exome Sequencing Study of 17-OHPC Responders and Non-responders.

Key Experimental Protocols

Study Design and Patient Cohorts

Pharmacogenomic studies of 17-OHPC have typically employed case-control or prospective cohort designs. Participants are generally women with a history of at least one spontaneous singleton preterm birth. The definition of "responder" versus "non-responder" is a critical aspect of these studies, with one common definition being a prolongation of gestation by at least three weeks in the 17-OHPC-treated pregnancy compared to a previous untreated pregnancy.

Genotyping and Sequencing

For candidate gene studies, specific single nucleotide polymorphisms are genotyped. This is often done using techniques like TaqMan SNP Genotyping Assays. The process involves designing primers and probes specific to the SNP of interest, performing polymerase chain reaction (PCR) to amplify the target region, and analyzing the fluorescent signals to determine the genotype.

WES is a high-throughput sequencing method that focuses on the protein-coding regions of the genome (exome). A typical workflow includes:

  • DNA Extraction: High-quality genomic DNA is extracted from peripheral blood or saliva samples.

  • Library Preparation: The DNA is fragmented, and adapters are ligated to the ends.

  • Exome Capture: The prepared DNA library is hybridized to probes that specifically target the exonic regions, enriching the library for these sequences.

  • Sequencing: The captured DNA fragments are sequenced using a next-generation sequencing platform.

  • Data Analysis: The sequencing reads are aligned to a reference genome, and genetic variants (SNPs, insertions, deletions) are identified.

Statistical Analysis

The statistical analysis of pharmacogenomic data is crucial for identifying robust associations. Key analytical approaches include:

  • Hardy-Weinberg Equilibrium (HWE): This is checked to ensure that the observed genotype frequencies in the study population do not deviate significantly from the expected frequencies, which could indicate genotyping errors or population stratification.

  • Logistic Regression: Multivariable logistic regression is commonly used to assess the interaction between a genetic variant (genotype) and the treatment (17-OHPC vs. placebo) in predicting a clinical outcome (e.g., preterm birth). This allows for the adjustment of potential confounding variables.

  • Variant Annotation and Pathway Analysis: For WES data, tools like the Variant Annotation, Analysis, and Search Tool (VAAST) are used to compare coding variants between responders and non-responders. Subsequent pathway analysis, using tools like the Protein Analysis Through Evolutionary Relationships (PANTHER) system, helps to identify over- or under-represented biological pathways and molecular functions among the genes with the highest association scores.

Biological Pathways and Mechanisms

The response to 17-OHPC is likely mediated by its interaction with the progesterone receptor and its subsequent effects on myometrial quiescence, as well as its metabolism by cytochrome P450 enzymes.

Progesterone Receptor Signaling Pathway

Progesterone and its synthetic analogs like 17-OHPC play a critical role in maintaining uterine quiescence during pregnancy. This is primarily achieved through the progesterone receptor (PR), which exists in two main isoforms, PR-A and PR-B. The binding of 17-OHPC to the PR initiates a signaling cascade that is thought to suppress the expression of contraction-associated proteins (CAPs) such as connexin 43 and the oxytocin (B344502) receptor, thereby promoting myometrial relaxation.

Progesterone_Signaling cluster_EC Extracellular cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus 17OHPC 17-OHPC PR Progesterone Receptor (PR) PR-A PR-B 17OHPC->PR Binds to HSP HSP PR->HSP Dissociation PRE Progesterone Response Element (PRE) PR->PRE Translocates & Binds to CAP_Genes Contraction-Associated Protein (CAP) Genes PRE->CAP_Genes Represses Quiescence_Genes Quiescence-Associated Genes PRE->Quiescence_Genes Activates Transcription Transcription CAP_Genes->Transcription Quiescence_Genes->Transcription

Figure 1: Progesterone Receptor Signaling Pathway.

Metabolism of 17-OHPC

17-OHPC is primarily metabolized in the liver by the cytochrome P450 (CYP) enzyme system, specifically by CYP3A4 and to a lesser extent CYP3A5. Genetic variations in these enzymes could potentially alter the rate of 17-OHPC metabolism, leading to different plasma concentrations of the active drug and influencing its efficacy.

Metabolism_Pathway 17OHPC 17-OHPC CYP3A4_5 CYP3A4 / CYP3A5 17OHPC->CYP3A4_5 Substrate for Metabolites Inactive Metabolites CYP3A4_5->Metabolites Metabolizes to Excretion Excretion Metabolites->Excretion Genetic_Variants Genetic Variants (e.g., SNPs in CYP3A4/5) Genetic_Variants->CYP3A4_5 Modulate Activity

Figure 2: Metabolic Pathway of 17-OHPC.

Experimental Workflow for Pharmacogenomic Analysis

The process of identifying genetic variants associated with 17-OHPC response involves a multi-step workflow, from patient recruitment to data analysis and interpretation.

Experimental_Workflow cluster_Clinical Clinical Phase cluster_Lab Laboratory Phase cluster_Analysis Data Analysis Phase Recruitment Patient Recruitment (History of SPTB) Phenotyping Phenotyping (Responder vs. Non-responder) Recruitment->Phenotyping Sample_Collection Sample Collection (Blood/Saliva) Phenotyping->Sample_Collection DNA_Extraction DNA Extraction Sample_Collection->DNA_Extraction Sequencing Whole-Exome Sequencing (WES) DNA_Extraction->Sequencing QC Quality Control Sequencing->QC Variant_Calling Variant Calling QC->Variant_Calling Association_Analysis Association Analysis (e.g., VAAST) Variant_Calling->Association_Analysis Pathway_Analysis Pathway Analysis (e.g., PANTHER) Association_Analysis->Pathway_Analysis

Figure 3: Experimental Workflow.

Conclusion and Future Directions

The pharmacogenomics of 17-OHPC response is a burgeoning field with the potential to significantly impact the prevention of preterm birth. Current evidence strongly suggests that genetic variations, particularly in the progesterone receptor gene and other pathways related to myometrial quiescence and drug metabolism, contribute to the variable efficacy of 17-OHPC.

Future research should focus on:

  • Larger, more diverse cohorts: To validate the findings from initial studies and to identify novel, population-specific genetic markers.

  • Functional studies: To elucidate the precise molecular mechanisms by which the identified genetic variants influence 17-OHPC response.

  • Integration of multi-omics data: Combining genomic data with transcriptomic, proteomic, and metabolomic data will provide a more comprehensive understanding of the factors influencing drug response.

  • Clinical trials: Prospective clinical trials are needed to evaluate the clinical utility of using pharmacogenomic markers to guide 17-OHPC therapy.

By continuing to unravel the genetic basis of 17-OHPC response, we can move closer to a personalized approach to preterm birth prevention, ensuring that this important therapy is used in the women who are most likely to benefit.

Methodological & Application

Application Notes and Protocols: Intramuscular versus Subcutaneous Administration of Hydroxyprogesterone Caproate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxyprogesterone (B1663944) caproate (HPC) is a synthetic progestin primarily used to reduce the risk of preterm birth in pregnant women with a history of spontaneous preterm delivery.[1] Traditionally administered via intramuscular (IM) injection, a subcutaneous (SC) auto-injector formulation has also been developed.[2] This document provides a detailed comparison of the two administration routes, summarizing key pharmacokinetic data, and outlining experimental protocols for their evaluation. The mechanism of action of HPC is also detailed with a corresponding signaling pathway diagram.

Note: The U.S. Food and Drug Administration (FDA) has proposed the withdrawal of HPC for the prevention of recurrent preterm birth, and in March 2023, the manufacturer agreed to withdraw the drug from the US market.[3]

Data Presentation: Pharmacokinetic Parameters

A comparative bioavailability study in healthy postmenopausal women demonstrated that subcutaneous administration of 275 mg of HPC is bioequivalent to an intramuscular injection of 250 mg.[4][5] Key pharmacokinetic parameters are summarized in the table below.

Pharmacokinetic ParameterIntramuscular (IM) Administration (250 mg)Subcutaneous (SC) Administration (275 mg)
Maximum Concentration (Cmax) 6.91 ng/mL[4][5]7.88 ng/mL[4][5]
Time to Cmax (Tmax) 49.7 hours[4][5]48.1 hours[4][5]
Area Under the Curve (AUC0-t) Comparable to SC administration[4]Comparable to IM administration[4]
Area Under the Curve (AUC0-∞) Comparable to SC administration[4]Comparable to IM administration[4]
Elimination Half-life (t½) 188 hours[4][5]212 hours[4][5]

Injection Site Reactions:

Injection site pain was the most common treatment-emergent adverse event, with a higher incidence reported for subcutaneous administration (37.3%) compared to intramuscular administration (8.2%).[3][5]

Mechanism of Action

Hydroxyprogesterone caproate is a synthetic progestin that mimics the action of natural progesterone (B1679170).[1][6] Its primary mechanism of action involves binding to and activating progesterone receptors (PRs), which are intracellular steroid hormone receptors.[7][8] This interaction leads to the modulation of gene expression, promoting uterine quiescence and maintaining pregnancy.[6][9]

The caproate ester in HPC slows its release from the injection site, resulting in a prolonged duration of action compared to natural progesterone.[6]

Progesterone Receptor Signaling Pathway

The binding of this compound to the progesterone receptor initiates a cascade of events leading to changes in gene transcription.

Progesterone Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HPC Hydroxyprogesterone Caproate (HPC) PR_complex Progesterone Receptor (PR) - Heat Shock Protein (HSP) Complex HPC->PR_complex Binds to PR HPC_PR HPC-PR Complex PR_complex->HPC_PR HSP dissociates Dimerization Dimerization HPC_PR->Dimerization Dimer_complex Dimerized HPC-PR Complex Dimerization->Dimer_complex PRE Progesterone Response Element (PRE) on DNA Dimer_complex->PRE Translocates to nucleus and binds to PRE Transcription Transcription PRE->Transcription mRNA mRNA Transcription->mRNA Translation Translation (in Cytoplasm) mRNA->Translation Proteins Proteins promoting uterine quiescence Translation->Proteins

HPC binds to PR, leading to gene transcription changes.

Experimental Protocols

Pharmacokinetic Analysis of this compound in Plasma

This protocol describes the quantification of HPC in plasma samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

a. Blood Sample Collection and Processing:

  • Collect whole blood samples in EDTA-containing tubes at predetermined time points post-injection.

  • Centrifuge the blood samples at approximately 1500 x g for 10 minutes at 4°C to separate the plasma.

  • Transfer the plasma supernatant to clean polypropylene (B1209903) tubes.

  • Store plasma samples at -80°C until analysis.

b. Sample Preparation (Solid Phase Extraction - SPE):

  • Thaw plasma samples at room temperature.

  • To 400 µL of plasma, add an internal standard (e.g., medroxyprogesterone (B1676146) acetate).[10]

  • Dilute the plasma with 1 mL of water.[10][11]

  • Condition an Oasis HLB SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.[10][11]

  • Load the diluted plasma sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 50% methanol in water.[10][11]

  • Elute HPC from the cartridge with 1 mL of methanol.[10][11]

  • Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in a suitable mobile phase for LC-MS/MS analysis.[11]

c. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Use a C18 reverse-phase column.

    • Employ a gradient elution with a mobile phase consisting of acetonitrile (B52724) and water, both containing a small percentage of formic acid to improve ionization.[12]

    • Set a flow rate of approximately 0.2-0.4 mL/min.

  • Tandem Mass Spectrometry (MS/MS):

    • Utilize an electrospray ionization (ESI) source in positive ion mode.

    • Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

    • Monitor specific precursor-to-product ion transitions for HPC and the internal standard. For HPC, a common transition is m/z 429.2 → 313.1.[11]

    • Optimize instrument parameters such as capillary voltage, source temperature, and collision energy.

d. Data Analysis:

  • Construct a calibration curve using known concentrations of HPC standards.

  • Determine the concentration of HPC in the plasma samples by interpolating their peak area ratios (HPC/internal standard) against the calibration curve.

Experimental Workflow: Pharmacokinetic Analysis

Pharmacokinetic Analysis Workflow cluster_sample_collection Sample Collection cluster_sample_prep Sample Preparation (SPE) cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Blood_Collection Whole Blood Collection (EDTA tubes) Centrifugation Centrifugation (1500 x g, 10 min, 4°C) Blood_Collection->Centrifugation Plasma_Separation Plasma Separation Centrifugation->Plasma_Separation Storage Storage at -80°C Plasma_Separation->Storage Thawing Thaw Plasma Storage->Thawing Internal_Standard Add Internal Standard Thawing->Internal_Standard Dilution Dilute with Water Internal_Standard->Dilution SPE Solid Phase Extraction (Oasis HLB) Dilution->SPE Elution Elute HPC SPE->Elution Evaporation Evaporate to Dryness Elution->Evaporation Reconstitution Reconstitute Evaporation->Reconstitution LC_Separation LC Separation (C18 column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM mode) LC_Separation->MS_Detection Calibration_Curve Construct Calibration Curve MS_Detection->Calibration_Curve Quantification Quantify HPC Concentration Calibration_Curve->Quantification

Workflow for quantifying HPC in plasma samples.
Protocol for Intramuscular Injection

This protocol is for the administration of an oily solution of this compound.

  • Preparation:

    • Visually inspect the vial for particulate matter and discoloration. The solution should be clear and yellow.

    • Clean the vial stopper with an alcohol swab.

    • Using a sterile syringe and a larger gauge needle (e.g., 18-gauge), draw up the prescribed dose (typically 1 mL for a 250 mg dose).

    • Change the needle to a smaller gauge (e.g., 21- to 23-gauge) and appropriate length (typically 1.5 inches) for intramuscular injection.[13]

  • Administration:

    • Select the injection site, typically the dorsogluteal muscle (upper outer quadrant of the buttock).

    • Cleanse the injection site with an alcohol swab and allow it to air dry.

    • Position the patient to ensure the muscle is relaxed.

    • Insert the needle at a 90-degree angle to the skin.

    • Aspirate by pulling back slightly on the plunger to check for blood return. If blood appears, withdraw the needle and prepare a new injection.

    • If no blood is aspirated, inject the medication slowly over at least one minute.

    • Withdraw the needle at the same angle it was inserted.

    • Apply gentle pressure to the injection site with a sterile gauze pad. Do not massage the area.[13]

    • Dispose of the syringe and needles in a sharps container.

Protocol for Subcutaneous Administration using an Auto-injector

This protocol is for the administration of this compound using a pre-filled auto-injector.

  • Preparation:

    • Ensure the auto-injector is at room temperature.

    • Select the injection site, typically the back of the upper arm or the abdomen.[6][14]

    • Cleanse the injection site with an alcohol swab and allow it to air dry.[6][14]

  • Administration:

    • Remove the cap from the auto-injector.

    • Place the auto-injector at a 90-degree angle against the cleaned injection site.[6][14]

    • Press the auto-injector firmly against the skin to initiate the injection.

    • Hold the auto-injector in place until the injection is complete, as indicated by the device (e.g., a click, or a change in the viewing window).

    • Remove the auto-injector from the skin.

    • Apply gentle pressure to the injection site with a sterile gauze pad if needed.

    • Dispose of the auto-injector in a sharps container.[6][14]

Conclusion

Both intramuscular and subcutaneous routes of administration for this compound have been shown to be bioequivalent, providing comparable systemic exposure. The choice of administration route may be influenced by factors such as patient preference and the incidence of injection site reactions. The provided protocols offer a framework for the administration and pharmacokinetic evaluation of this synthetic progestin in a research or clinical setting.

References

Advancing Preterm Birth Prevention: Novel Drug Delivery Systems for Hydroxyprogesterone Caproate

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction: Hydroxyprogesterone (B1663944) caproate (HPC), a synthetic progestin, has been a cornerstone in the prevention of recurrent preterm birth in high-risk pregnancies. Conventionally administered as a weekly intramuscular injection of an oily solution, this regimen can be associated with patient discomfort, injection site reactions, and fluctuating plasma concentrations. The development of novel drug delivery systems for HPC holds the promise of improved patient compliance, sustained and controlled drug release, and potentially enhanced therapeutic efficacy. These application notes provide a comprehensive overview and detailed protocols for the development of solid lipid nanoparticles (SLNs), liposomes, and biodegradable microspheres for the delivery of hydroxyprogesterone caproate.

Signaling Pathway of Progesterone (B1679170) Receptor

This compound exerts its therapeutic effect by mimicking the action of natural progesterone. It binds to and activates progesterone receptors (PRs), which are intracellular transcription factors. The activation of these receptors leads to a cascade of genomic and non-genomic effects that help maintain uterine quiescence and prevent preterm labor.

Progesterone Receptor Signaling Pathway Progesterone Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular Effects HPC Hydroxyprogesterone Caproate (HPC) PR Progesterone Receptor (PR) (inactive, bound to HSP) HPC->PR Binds HSP Heat Shock Proteins (HSP) PR->HSP Dissociates from PR_HPC HPC-PR Complex (active) PR->PR_HPC Activation Dimer Dimerized HPC-PR Complex PR_HPC->Dimer Dimerization Dimer_nuc Dimerized HPC-PR Complex Dimer->Dimer_nuc Translocation PRE Progesterone Response Element (PRE) on DNA Dimer_nuc->PRE Binds to Transcription Modulation of Gene Transcription PRE->Transcription mRNA mRNA Transcription->mRNA Proteins Synthesis of Specific Proteins mRNA->Proteins Translation Uterine Uterine Quiescence (Reduced Contractility) Proteins->Uterine Cervical Maintenance of Cervical Integrity Proteins->Cervical

Progesterone Receptor Signaling Pathway

Novel Drug Delivery Systems: A Comparative Overview

The development of advanced drug delivery systems for this compound aims to overcome the limitations of conventional oily injections. These novel systems can offer improved pharmacokinetics, targeted delivery, and enhanced patient experience.

Delivery SystemKey AdvantagesPotential Challenges
Solid Lipid Nanoparticles (SLNs) Biocompatible and biodegradable, controlled release, potential for oral and parenteral administration, protection of the encapsulated drug.Lower drug loading capacity compared to other systems, potential for drug expulsion during storage.
Liposomes Biocompatible, can encapsulate both hydrophilic and lipophilic drugs, potential for targeted delivery, can be used for various routes of administration including vaginal.Physical and chemical instability, rapid clearance from circulation for conventional liposomes.
Biodegradable Microspheres Sustained release over weeks to months, reduced dosing frequency, improved patient compliance, established technology for long-acting injectables.Complex manufacturing process, potential for initial burst release, requires parenteral administration.

Application Note 1: this compound-Loaded Solid Lipid Nanoparticles (SLNs)

Objective: To formulate and characterize solid lipid nanoparticles (SLNs) for the sustained and potentially oral delivery of this compound.

Principle: SLNs are colloidal carriers made from solid lipids that are solid at room and body temperature. The lipophilic nature of this compound makes it an ideal candidate for encapsulation within the lipid matrix of SLNs. This formulation can protect the drug from degradation and control its release.

Experimental Workflow: SLN Preparation

SLN Preparation Workflow Workflow for HPC-Loaded SLN Preparation A Lipid Phase Preparation C Emulsification A->C Melted Lipid + HPC B Aqueous Phase Preparation B->C Hot Surfactant Solution D Homogenization C->D High-Speed Stirring E Solidification D->E High-Pressure Homogenization or Ultrasonication F Characterization E->F Cooling to form SLNs

Workflow for HPC-Loaded SLN Preparation
Protocol: Preparation of HPC-Loaded SLNs by Hot Homogenization followed by Ultrasonication

Materials:

  • This compound (HPC)

  • Solid Lipid (e.g., Compritol® 888 ATO, glyceryl monostearate)

  • Surfactant (e.g., Poloxamer 188, Tween® 80)

  • Purified water

Procedure:

  • Lipid Phase Preparation: Weigh the desired amount of solid lipid and this compound. Heat the mixture to 5-10°C above the melting point of the lipid until a clear, uniform melt is obtained.

  • Aqueous Phase Preparation: Dissolve the surfactant in purified water and heat to the same temperature as the lipid phase.

  • Emulsification: Add the hot aqueous phase to the melted lipid phase under high-speed stirring (e.g., 10,000 rpm for 5-10 minutes) to form a coarse oil-in-water emulsion.

  • Homogenization: Subject the coarse emulsion to high-pressure homogenization (e.g., 3-5 cycles at 500-1500 bar) or ultrasonication (e.g., 15-30 minutes) to reduce the particle size to the nanometer range.

  • Solidification: Cool the resulting nanoemulsion in an ice bath or at room temperature to allow the lipid to recrystallize and form solid lipid nanoparticles.

  • Characterization: Characterize the SLN dispersion for particle size, polydispersity index (PDI), zeta potential, encapsulation efficiency, and drug loading.

Data Presentation: Characterization of Progesterone-Loaded SLNs (Model System)
ParameterValueReference
Particle Size (nm)150 - 300[1][2]
Polydispersity Index (PDI)< 0.3[1][2]
Zeta Potential (mV)-20 to -30[1][2]
Encapsulation Efficiency (%)70 - 90[1][2]
Drug Loading (%)5 - 10[1][2]
In Vitro Release (48h)Sustained release with ~60-80% drug release[1][2]

Application Note 2: Liposomal Formulations of this compound

Objective: To develop liposomal formulations for the controlled release and potential vaginal delivery of this compound.

Principle: Liposomes are vesicular structures composed of a lipid bilayer enclosing an aqueous core. As a lipophilic drug, this compound can be efficiently incorporated into the lipid bilayer of liposomes. Liposomal encapsulation can enhance the solubility of HPC, protect it from degradation, and provide sustained release. For vaginal delivery, liposomes can offer mucoadhesive properties, prolonging residence time and facilitating local drug action.

Protocol: Preparation of HPC-Loaded Liposomes by Thin-Film Hydration Method

Materials:

  • This compound (HPC)

  • Phospholipids (e.g., Soy phosphatidylcholine, Dipalmitoylphosphatidylcholine)

  • Cholesterol

  • Organic solvent (e.g., Chloroform, Methanol)

  • Aqueous buffer (e.g., Phosphate buffered saline, pH 7.4)

Procedure:

  • Film Formation: Dissolve HPC, phospholipids, and cholesterol in the organic solvent in a round-bottom flask.

  • Solvent Evaporation: Evaporate the organic solvent under reduced pressure using a rotary evaporator to form a thin, dry lipid film on the inner wall of the flask.

  • Hydration: Hydrate the lipid film with the aqueous buffer by rotating the flask at a temperature above the lipid phase transition temperature. This results in the formation of multilamellar vesicles (MLVs).

  • Size Reduction: To obtain smaller, unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes of a defined pore size.

  • Purification: Remove the unencapsulated drug by centrifugation or dialysis.

  • Characterization: Characterize the liposomes for vesicle size, PDI, zeta potential, encapsulation efficiency, and in vitro drug release.

Data Presentation: Characterization of Progesterone-Loaded Liposomes (Model System)
ParameterValueReference
Vesicle Size (nm)100 - 250[3][4]
Polydispersity Index (PDI)< 0.2[3][4]
Zeta Potential (mV)-15 to -25[3][4]
Encapsulation Efficiency (%)75 - 95[3][4]
In Vitro Release (24h)Biphasic release with an initial burst followed by sustained release[3][4]

Application Note 3: Biodegradable Microspheres for Long-Acting Injectable this compound

Objective: To develop biodegradable microspheres for the long-acting intramuscular delivery of this compound, aiming for a dosing interval of weeks to months.

Principle: Biodegradable polymers, such as poly(lactic-co-glycolic acid) (PLGA), can be used to encapsulate drugs into microspheres. Following intramuscular injection, the polymer matrix gradually degrades, releasing the entrapped drug in a sustained manner. This approach can significantly reduce the frequency of injections, improving patient compliance.

Experimental Workflow: Microsphere Preparation

Microsphere Preparation Workflow Workflow for HPC-Loaded Microsphere Preparation A Organic Phase Preparation C Emulsification (O/W) A->C PLGA + HPC in Solvent B Aqueous Phase Preparation B->C Surfactant Solution D Solvent Evaporation/Extraction C->D Homogenization E Microsphere Collection & Drying D->E Stirring F Characterization E->F Filtration/Centrifugation, Washing, Lyophilization

Workflow for HPC-Loaded Microsphere Preparation
Protocol: Preparation of HPC-Loaded PLGA Microspheres by Oil-in-Water (O/W) Emulsion-Solvent Evaporation Method

Materials:

  • This compound (HPC)

  • Poly(lactic-co-glycolic acid) (PLGA) (select appropriate molecular weight and lactide:glycolide ratio for desired release profile)

  • Organic solvent (e.g., Dichloromethane)

  • Aqueous surfactant solution (e.g., Polyvinyl alcohol (PVA) solution)

Procedure:

  • Organic Phase Preparation: Dissolve HPC and PLGA in the organic solvent.

  • Emulsification: Add the organic phase to the aqueous surfactant solution under high-speed homogenization to form an oil-in-water emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the solidification of the microspheres.

  • Microsphere Collection: Collect the hardened microspheres by filtration or centrifugation.

  • Washing and Drying: Wash the microspheres with purified water to remove residual surfactant and then lyophilize to obtain a free-flowing powder.

  • Characterization: Characterize the microspheres for particle size and morphology, encapsulation efficiency, and in vitro drug release.

Data Presentation: Characterization and Pharmacokinetics of Progesterone-Loaded PLGA Microspheres (Model System)

In Vitro Characterization

ParameterValueReference
Particle Size (µm)20 - 100[3][5]
Encapsulation Efficiency (%)80 - 95[3][5]
In Vitro Release (30 days)Triphasic release: initial burst, diffusion-controlled phase, and erosion-controlled phase[3][5]

In Vivo Pharmacokinetics in Rats (Intramuscular Injection) [3]

FormulationCmax (ng/mL)Tmax (days)AUC (ng·day/mL)
Progesterone Solution~40~0.5~25
Progesterone Microspheres~15~1~150 (over 30 days)

Comparative Pharmacokinetics of this compound Formulations in Rats[6]

This table summarizes the pharmacokinetic parameters of this compound following administration of different formulations in rats, providing a baseline for the evaluation of novel delivery systems.

RouteFormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Half-life (h)Bioavailability (%)
IntravenousSolution5--1000 ± 36010.6 ± 4.3100
IntramuscularSolution5~400~11150 ± 150~11~100
IntramuscularOily Formulation5~10~24340 ± 30 (AUC 0-120h)-~100 (projected)
OralSolution25~101 - 1.5151~11< 3

The development of novel drug delivery systems for this compound presents a significant opportunity to improve the management of patients at risk for preterm birth. Solid lipid nanoparticles, liposomes, and biodegradable microspheres offer distinct advantages in terms of controlling drug release, improving stability, and potentially enabling alternative routes of administration. The protocols and data presented here provide a foundational framework for researchers and drug development professionals to explore and optimize these advanced formulations, with the ultimate goal of enhancing therapeutic outcomes and patient care. Further research focusing on the in vivo performance of these novel HPC formulations is crucial for their successful clinical translation.

References

Application Notes and Protocols: Hydroxyprogesterone Caproate in Animal Models of Preterm Birth

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Preterm birth is a leading cause of neonatal morbidity and mortality. Hydroxyprogesterone (B1663944) caproate (HPC), a synthetic progestin, has been investigated for its potential to prevent preterm birth, particularly in cases associated with inflammation. Animal models, especially lipopolysaccharide (LPS)-induced preterm birth in mice, are crucial for elucidating the mechanisms of action of HPC and evaluating its therapeutic efficacy. These application notes provide detailed protocols for utilizing HPC in such models, summarizing key quantitative data, and illustrating the relevant biological pathways.

Data Presentation

The following tables summarize quantitative data from studies investigating the effects of hydroxyprogesterone caproate in LPS-induced preterm birth mouse models.

Table 1: Effect of this compound (HPC) on Preterm Birth Rate in LPS-Treated Mice

Animal ModelPreterm Birth InducerTreatment GroupPreterm Birth Rate (%)Reference
CD-1 MiceIntrauterine LPSLPS onlyHigh (Specific % not stated)[1]
HPC + LPSSignificantly decreased[1]
C57BL/6J MiceIntraperitoneal LPSLPS only90%[2]
HPC (subcutaneous) + LPSNo significant reduction[2]

Table 2: Effect of this compound (HPC) on Inflammatory Cytokine Levels in LPS-Treated Mice

Animal ModelCytokineTreatment GroupChange in Cytokine LevelReference
CD-1 MiceMaternal Serum IL-6HPC + Intrauterine LPSSignificantly reduced[3]
CD-1 MiceMaternal Serum IL-10HPC + Intrauterine LPSNo significant change[1]
CD-1 MiceMyometrial TNF-α mRNAHPC + LPSNo significant change[4]
CD-1 MicePlacental TNF-α mRNAHPC + LPSTrend towards decrease[4]
CD-1 MiceMyometrial COX-2 mRNAHPC + LPSSignificantly lower[4]
CD-1 MicePlacental COX-2 mRNAHPC + LPSSignificantly lower[4]

Experimental Protocols

Lipopolysaccharide (LPS)-Induced Preterm Birth Mouse Model

This protocol describes the induction of preterm birth in pregnant mice using LPS to mimic an inflammatory stimulus.

Materials:

  • Pregnant CD-1 or C57BL/6J mice (gestational day 15-17)

  • Lipopolysaccharide (LPS) from E. coli O55:B5 (Sigma-Aldrich)

  • Sterile, pyrogen-free phosphate-buffered saline (PBS)

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments for laparotomy (for intrauterine injection)

  • Insulin (B600854) syringes with 26-30 gauge needles

Procedure:

  • Animal Preparation: Acclimatize pregnant mice to the housing facility for at least 3-5 days before the experiment. Confirm pregnancy by checking for a vaginal plug (gestational day 0.5) and monitoring weight gain.

  • LPS Solution Preparation: Prepare a stock solution of LPS in sterile PBS. On the day of the experiment, dilute the stock solution to the desired final concentration (e.g., 100-200 µg/kg for intraperitoneal injection, or a specific amount per uterine horn for intrauterine injection) with sterile PBS.

  • Administration of LPS:

    • Intraperitoneal (IP) Injection:

      • Anesthetize the mouse lightly with isoflurane.

      • Inject the prepared LPS solution into the lower quadrant of the abdomen using an insulin syringe. The typical injection volume is 100-200 µL.

    • Intrauterine (IU) Injection:

      • Anesthetize the mouse with isoflurane.

      • Perform a midline laparotomy to expose the uterine horns.

      • Carefully inject a small volume (e.g., 25-50 µL) of the LPS solution into the uterine wall, between two gestational sacs.

      • Suture the abdominal wall and skin.

  • Monitoring: House the mice individually and monitor them for signs of preterm labor, including vaginal bleeding, nesting behavior, and delivery of pups. The time to delivery should be recorded.

Preparation and Administration of this compound (HPC)

Materials:

  • This compound (e.g., from Sigma-Aldrich)

  • Vehicle: A sterile solution of castor oil and benzyl (B1604629) benzoate. Commercial formulations are often available.

  • Syringes and needles for subcutaneous or intramuscular injection.

Procedure:

  • HPC Solution Preparation: If not using a pre-formulated solution, dissolve HPC in the sterile vehicle to the desired concentration. The solution is typically viscous and oily.

  • Administration of HPC:

    • Administer HPC via subcutaneous or intramuscular injection.

    • The timing of administration is critical and should be relative to the LPS challenge (e.g., 1-24 hours prior to LPS injection).

    • The dosage will vary depending on the study design but can range from 1 to 10 mg/kg.

    • For intramuscular injections, the upper outer quadrant of the gluteus maximus is a common site.

Measurement of Serum Cytokines by ELISA

This protocol outlines the general steps for measuring inflammatory cytokines in mouse serum.

Materials:

  • Mouse ELISA kits for IL-6, IL-10, and TNF-α (e.g., from Beyotime, arigoPLEX, RayBiotech, Proteintech, or FineTest).

  • Microplate reader.

  • Blood collection supplies (e.g., micro-hematocrit tubes).

  • Centrifuge.

Procedure:

  • Sample Collection: Collect blood from mice at a specified time point after LPS and/or HPC treatment. This can be done via cardiac puncture or retro-orbital bleeding under terminal anesthesia.

  • Serum Preparation: Allow the blood to clot at room temperature for 30 minutes, then centrifuge at 2000-3000 x g for 15 minutes at 4°C. Collect the supernatant (serum) and store at -80°C until analysis.

  • ELISA Assay:

    • Follow the specific instructions provided with the chosen ELISA kit.

    • Typically, this involves adding standards and diluted serum samples to a microplate pre-coated with a capture antibody.

    • After incubation and washing steps, a detection antibody, followed by a substrate solution, is added.

    • The reaction is stopped, and the absorbance is read on a microplate reader at the specified wavelength.

    • Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.

Measurement of Gene Expression by Real-Time PCR

This protocol describes the quantification of COX-2 and TNF-α mRNA levels in uterine or placental tissue.

Materials:

  • RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen).

  • Reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).

  • SYBR Green-based real-time PCR master mix.

  • Real-time PCR instrument.

  • Primers for mouse COX-2, TNF-α, and a reference gene (e.g., GAPDH or β-actin).

Procedure:

  • Tissue Collection and RNA Extraction:

    • Euthanize the mice at the desired time point and dissect the uterus and/or placenta.

    • Immediately snap-freeze the tissues in liquid nitrogen or place them in an RNA stabilization solution.

    • Extract total RNA from the tissues using a commercial kit according to the manufacturer's protocol.

  • Reverse Transcription:

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Real-Time PCR:

    • Prepare the real-time PCR reaction mixture containing SYBR Green master mix, forward and reverse primers for the target and reference genes, and cDNA.

    • Perform the real-time PCR using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

    • Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative gene expression levels, normalized to the reference gene.

Visualizations

Signaling Pathway of HPC in LPS-Induced Preterm Birth

HPC_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 NFkB_activation NF-κB Activation TLR4->NFkB_activation IkappaB IκB NFkB_activation->IkappaB degrades NFkB_translocation NF-κB Translocation NFkB_activation->NFkB_translocation PR Progesterone Receptor (PR) PR->NFkB_activation inhibits HPC HPC HPC->PR Gene_expression Pro-inflammatory Gene Expression (TNF-α, COX-2, IL-6) NFkB_translocation->Gene_expression promotes Preterm_Labor Preterm Labor Gene_expression->Preterm_Labor

Caption: Proposed mechanism of HPC in mitigating LPS-induced preterm labor.

Experimental Workflow

Experimental_Workflow cluster_animal_model Animal Model Preparation cluster_treatment Treatment Groups cluster_outcomes Outcome Assessment animal_prep Pregnant Mice (GD 15-17) control Control (Vehicle/PBS) animal_prep->control lps_only LPS Administration animal_prep->lps_only hpc_lps HPC Pre-treatment + LPS Administration animal_prep->hpc_lps birth_rate Monitor Preterm Birth Rate control->birth_rate lps_only->birth_rate hpc_lps->birth_rate sample_collection Sample Collection (Serum, Uterus, Placenta) birth_rate->sample_collection elisa Cytokine Analysis (ELISA) sample_collection->elisa rtpcr Gene Expression (RT-PCR) sample_collection->rtpcr

Caption: General experimental workflow for studying HPC in a mouse model of preterm birth.

References

Application Notes and Protocols for a Clinical Trial Investigating the Efficacy of Hydroxyprogesterone Caproate in Preventing Preterm Birth

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Application Notes

Introduction

Hydroxyprogesterone (B1663944) caproate (17-OHPC) is a synthetic progestin that has been investigated for its potential to reduce the risk of preterm birth in pregnant women with a history of spontaneous preterm delivery.[1] Preterm birth is a leading cause of neonatal morbidity and mortality, making the development of effective preventative strategies a critical area of research. This document provides a detailed framework for designing and conducting a clinical trial to evaluate the efficacy of hydroxyprogesterone caproate for this indication. The protocols and methodologies are based on established clinical trial designs, such as the Meis and PROLONG studies.[2][3]

Mechanism of Action

The precise mechanism by which this compound may prevent preterm birth is not fully elucidated but is thought to involve several pathways:

  • Uterine Quiescence: 17-OHPC is an agonist of the progesterone (B1679170) receptor.[4][5] Progesterone plays a crucial role in maintaining uterine quiescence during pregnancy by suppressing the contractility of the myometrial smooth muscle cells.[6][7] It is believed that 17-OHPC mimics this effect by binding to progesterone receptors (PR-A and PR-B), leading to the inhibition of contraction-associated proteins (CAPs) such as oxytocin (B344502) and prostaglandin (B15479496) receptors.[4][8]

  • Anti-inflammatory Effects: Inflammation is a key factor in the initiation of labor. 17-OHPC has been shown to possess anti-inflammatory properties.[9] It may suppress the production of pro-inflammatory cytokines such as TNF-α, IFN-γ, IL-2, and IL-6, potentially through the inhibition of the NF-κB signaling pathway.[9] It may also modulate the activity of immune cells like T cells and Natural Killer (NK) cells, further contributing to a less inflammatory uterine environment.[10][11]

Clinical Trial Design

This section outlines a randomized, double-blind, placebo-controlled clinical trial to assess the efficacy of this compound in preventing recurrent preterm birth.

Study Objectives
  • Primary Objective: To determine if weekly intramuscular injections of 250 mg of this compound reduce the rate of preterm birth at less than 35 weeks of gestation compared to a placebo.[6][12]

  • Secondary Objectives:

    • To evaluate the effect of this compound on the rate of preterm birth at less than 37 and less than 32 weeks of gestation.[13]

    • To assess the impact of this compound on a composite neonatal morbidity and mortality index.[6][12]

    • To evaluate the safety and tolerability of weekly this compound injections in pregnant women.

Study Population

The study will enroll pregnant women with a history of a prior spontaneous singleton preterm birth.[2]

Inclusion Criteria:

  • Singleton pregnancy.

  • History of a previous spontaneous singleton birth between 20 weeks and 36 weeks and 6 days of gestation.[4]

  • Gestational age between 16 weeks, 0 days and 20 weeks, 6 days at the time of enrollment.[14]

  • Age 18 years or older.

Exclusion Criteria:

  • Multiple gestations (e.g., twins, triplets).[14]

  • Known fetal anomalies.

  • Current or history of thromboembolic disorders.[14]

  • Known or suspected breast cancer or other hormone-sensitive cancers.[14]

  • Undiagnosed abnormal vaginal bleeding.[14]

  • Cholestatic jaundice of pregnancy.[14]

  • Active liver disease or liver tumors.[14]

  • Uncontrolled hypertension.[14]

Intervention and Comparator
  • Intervention Group: 250 mg of this compound in 1 mL of castor oil administered via intramuscular injection once weekly.[2]

  • Comparator Group: 1 mL of castor oil (placebo) administered via intramuscular injection once weekly.[2]

Study Endpoints
  • Primary Efficacy Endpoint: The rate of preterm birth at less than 35 weeks of gestation.[6][12]

  • Secondary Efficacy Endpoints:

    • Rate of preterm birth at less than 37 weeks of gestation.[13]

    • Rate of preterm birth at less than 32 weeks of gestation.[13]

    • A composite neonatal morbidity and mortality index, including outcomes such as necrotizing enterocolitis, intraventricular hemorrhage, and the need for supplemental oxygen.[1][13]

  • Safety Endpoints:

    • Incidence and severity of adverse events, including injection site reactions, gestational diabetes, hypertension, and depression.

    • Discontinuation rates due to adverse events.

Experimental Protocols

Patient Screening and Enrollment Protocol
  • Informed Consent: Obtain written informed consent from all potential participants after a thorough explanation of the study procedures, potential risks, and benefits.

  • Eligibility Assessment:

    • Conduct a comprehensive medical history review to confirm the history of a prior spontaneous singleton preterm birth and to assess for any exclusion criteria.

    • Perform a physical examination, including a pelvic exam.

    • Confirm singleton pregnancy and gestational age via ultrasound.

    • Collect baseline laboratory tests as required.

  • Randomization: Eligible participants will be randomly assigned in a 2:1 ratio to receive either this compound or placebo.[3] Randomization will be performed using a central, computer-generated system to ensure allocation concealment.

Drug Administration Protocol
  • Dosage and Preparation:

    • The study drug (this compound 250 mg/mL or placebo) will be provided in single-dose vials.[14]

    • Visually inspect the vial for particulate matter and discoloration before administration. The solution should be a clear, yellow liquid.[14]

    • Using a sterile syringe and a new needle for each injection, draw up 1 mL of the assigned study drug.

  • Administration:

    • Administer the injection into the upper outer quadrant of the gluteus maximus muscle.

    • Clean the injection site with an alcohol wipe and allow it to dry.

    • Insert the needle at a 90-degree angle deep into the muscle.

    • Inject the full 1 mL of the study drug slowly over at least one minute.

    • Withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad.

    • Rotate the injection site between the left and right gluteus maximus for each weekly administration.[14]

  • Treatment Schedule:

    • The first injection should be administered between 16 weeks, 0 days and 20 weeks, 6 days of gestation.[14]

    • Weekly injections should continue until 36 weeks, 6 days of gestation or delivery, whichever occurs first.[14]

Patient Monitoring and Data Collection Protocol
  • Visit Schedule: Participants will attend weekly clinic visits for their injections and assessments.

  • Efficacy Data Collection:

    • Record the gestational age at delivery.

    • For live births, collect neonatal outcome data to assess the components of the composite morbidity and mortality index.

  • Safety Monitoring:

    • At each visit, inquire about and document any adverse events, with a specific focus on:

      • Injection site reactions (pain, swelling, itching, bruising).

      • Symptoms of glucose intolerance.

      • Signs of fluid retention (e.g., edema).

      • Elevated blood pressure.

      • Symptoms of depression.

    • Perform a physical examination, including blood pressure measurement, at each visit.

    • Conduct periodic laboratory tests as clinically indicated.

  • Data Recording: All data will be recorded on standardized case report forms.

Data Presentation

Comparison of Key Efficacy Outcomes from Pivotal Trials
OutcomeMeis TrialPROLONG Trial
Primary Endpoint
Rate of Preterm Birth < 37 weeks17-OHPC: 36.3%Placebo: 54.9%17-OHPC: 23.1%Placebo: 21.9%
Relative Risk (95% CI)0.66 (0.54 - 0.81)[1]1.06 (0.88 - 1.28)[15]
Secondary Endpoints
Rate of Preterm Birth < 35 weeks17-OHPC: 20.6%Placebo: 30.7%17-OHPC: 11.0%Placebo: 11.5%
Relative Risk (95% CI)0.67 (0.48 - 0.93)[1]0.95 (0.71 - 1.26)[15]
Rate of Preterm Birth < 32 weeks17-OHPC: 11.4%Placebo: 19.6%Not reported as a primary or secondary outcome with RR
Relative Risk (95% CI)0.58 (0.37 - 0.91)[1]
Neonatal Outcomes
Necrotizing EnterocolitisLower rate in 17-OHPC group[1]No significant difference
Intraventricular HemorrhageLower rate in 17-OHPC group[1]No significant difference
Need for Supplemental OxygenLower rate in 17-OHPC group[1]No significant difference
Comparison of Participant Demographics in Pivotal Trials
CharacteristicMeis TrialPROLONG Trial
Number of Participants 17-OHPC: 310Placebo: 153[16]17-OHPC: 1130Placebo: 578[16]
Race ~59% Black[17]~7% Black, ~90% White[17]
Marital Status ~50% Married[17]~90% Married or living with a partner[15]
History of >1 Prior Preterm Birth 32%[17]12%[17]
Smoking During Pregnancy >20%[17]~8%[17]

Visualizations

Signaling Pathway of this compound in Myometrial Cells

G cluster_extracellular Extracellular Space cluster_cell Myometrial Cell cluster_outcome Cellular Outcome HPC Hydroxyprogesterone Caproate (17-OHPC) PR Progesterone Receptor (PR-A / PR-B) HPC->PR Binds NFkB_inactive IκB-NF-κB PR->NFkB_inactive Upregulates IκB nucleus Nucleus PR->nucleus Translocates to PR->inhibition NFkB_active NF-κB NFkB_inactive->NFkB_active Inhibits Activation inflammation_dec Decreased Inflammation NFkB_inactive->inflammation_dec NFkB_active->nucleus Translocates to NFkB_active->inhibition2 CAP_genes Contraction-Associated Protein (CAP) Genes (e.g., Oxytocin Receptor) inflammatory_genes Pro-inflammatory Cytokine Genes (TNF-α, IL-6) inhibition->CAP_genes Inhibits Transcription quiescence Uterine Quiescence (Myometrial Relaxation) inhibition->quiescence inhibition2->inflammatory_genes Activates Transcription

Caption: Proposed signaling pathway of this compound in myometrial cells.

Clinical Trial Experimental Workflow

G start Start screening Patient Screening (Inclusion/Exclusion Criteria) start->screening consent Informed Consent screening->consent randomization Randomization (2:1) consent->randomization hpc_arm Hydroxyprogesterone Caproate Arm (250 mg IM weekly) randomization->hpc_arm Intervention placebo_arm Placebo Arm (IM weekly) randomization->placebo_arm Control treatment Treatment Period (16-20 to 36 weeks gestation) hpc_arm->treatment placebo_arm->treatment delivery Delivery treatment->delivery data_collection Data Collection (Gestational Age, Neonatal Outcomes) delivery->data_collection follow_up Post-delivery Follow-up (Adverse Events) data_collection->follow_up analysis Statistical Analysis follow_up->analysis end End analysis->end

Caption: Experimental workflow for the this compound clinical trial.

References

Application Notes and Protocols: Hydroxyprogesterone Caproate in Gynecological Endocrine Disorders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxyprogesterone (B1663944) caproate (HPC), a synthetic progestin, has been a subject of extensive research and clinical application in various gynecological endocrine disorders.[1][2] Its primary mechanism of action involves mimicking the effects of natural progesterone (B1679170) by binding to and activating progesterone receptors.[2][3] This interaction modulates gene expression in target tissues like the uterus, cervix, and mammary glands, leading to the maintenance of uterine quiescence and cervical integrity during pregnancy.[2] While its most well-known application has been in the prevention of preterm birth in high-risk pregnancies, HPC has also been utilized in the management of other conditions such as amenorrhea, abnormal uterine bleeding, and certain types of cancer.[1][4][5]

These application notes provide a comprehensive overview of the use of HPC, including quantitative data from clinical studies, detailed experimental protocols for preclinical and clinical research, and diagrams illustrating its mechanism of action and experimental workflows.

Data Presentation

Table 1: Clinical Efficacy of Hydroxyprogesterone Caproate in Prevention of Recurrent Preterm Birth (Singleton Gestation)
Study/AnalysisDosage RegimenOutcome MeasureResultRelative Risk (RR) / Odds Ratio (OR)95% Confidence Interval (CI)
Meis et al. (2003)250 mg IM weeklyDelivery <37 weeks36.3% (HPC) vs. 54.9% (placebo)RR 0.660.54–0.81[6]
Meis et al. (2003)250 mg IM weeklyDelivery <35 weeks20.6% (HPC) vs. 30.7% (placebo)RR 0.670.48–0.93[7]
Meis et al. (2003)250 mg IM weeklyDelivery <32 weeks11.4% (HPC) vs. 19.6% (placebo)RR 0.580.37–0.91[7]
Keirse Meta-analysis (1990)VariedPreterm BirthPooled dataOR 0.500.30–0.85[6]
PROLONG Trial (2019)250 mg IM weeklyDelivery <35 weeks11.0% (HPC) vs. 11.5% (placebo)RR 0.950.71–1.26[8]
EPPPIC Meta-analysis (2022)VariedPreterm Birth <34 weeksPooled dataRR 0.830.68–1.01[8]

Note: The efficacy of HPC in preventing preterm birth has been a subject of debate, with conflicting results from major clinical trials. The PROLONG trial, a large confirmatory study, did not show a statistically significant benefit.[8]

Table 2: Pharmacokinetic Parameters of this compound
ParameterValueCondition/Population
Route of AdministrationIntramuscular (IM) injection[9]Standard Clinical Use
Bioavailability (IM)~100% (in rats)[9]Preclinical Data
Bioavailability (Oral)~3% (in rats)[9]Preclinical Data
Time to Peak Serum Levels3 to 7 days (1000 mg dose)[10]Non-pregnant women
Elimination Half-life~7.8 days[11]Non-pregnant women
Elimination Half-life~16-17 days[11]Pregnant women (singleton)
Elimination Half-life~10 days[11]Pregnant women (twins)
MetabolismPrimarily via CYP3A4 and CYP3A5[12][13]In vitro data
Table 3: Dosages for Various Gynecological Conditions
IndicationRecommended Dosage
Prevention of Recurrent Preterm Birth 250 mg IM weekly, initiated between 16 and 20 weeks of gestation and continued until 36 weeks or delivery.[4][11]
Amenorrhea and Abnormal Uterine Bleeding 375 mg IM as a single dose.[4][5]
Advanced Uterine Adenocarcinoma (Stage III or IV) 1,000 mg or more IM, one or more times per week.[4][10]
Test for Endogenous Estrogen Production 250 mg IM as a single dose.[5]

Experimental Protocols

Protocol 1: In Vivo Assessment of Uterine Quiescence in a Rodent Model

Objective: To evaluate the effect of this compound on uterine contractility in a pregnant rat model.

Materials:

  • Pregnant Sprague-Dawley rats (Gestation Day 18-20)

  • This compound (in a suitable vehicle, e.g., castor oil)

  • Saline solution (vehicle control)

  • Anesthesia (e.g., isoflurane)

  • Uterine tension recording equipment (isometric force transducer, data acquisition system)

  • Organ bath with Krebs-Henseleit solution

Methodology:

  • Animal Dosing: Administer HPC (e.g., 5 mg/kg, IM) or vehicle control to pregnant rats daily for 3-5 days prior to the experiment.

  • Tissue Preparation: On the day of the experiment, anesthetize the rat and perform a laparotomy to expose the uterus.

  • Excise uterine horn segments and place them immediately in chilled Krebs-Henseleit solution.

  • Dissect longitudinal myometrial strips (approx. 10 mm x 2 mm) and mount them in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

  • Contractility Measurement:

    • Allow the tissue to equilibrate for 60-90 minutes under a resting tension of 1g.

    • Record spontaneous uterine contractions for a baseline period of 30 minutes.

    • To induce contractions, oxytocin (B344502) (e.g., 10 nM) can be added to the bath.

    • Record contractile activity (frequency and amplitude) for at least 60 minutes post-stimulation.

  • Data Analysis: Analyze the frequency and amplitude of uterine contractions. Compare the data from the HPC-treated group with the control group using appropriate statistical tests (e.g., t-test or ANOVA).[14]

Protocol 2: In Vitro Myometrial Contractility Assay

Objective: To directly assess the effect of this compound on human myometrial contractility.

Materials:

  • Human myometrial biopsies (obtained with ethical approval from patients undergoing elective cesarean section)

  • This compound (1 nmol/L - 10 µmol/L)

  • Oxytocin (0.5 nmol/L)

  • Krebs-Henseleit solution

  • Organ bath and isometric recording equipment

Methodology:

  • Tissue Preparation: Obtain myometrial biopsies and immediately place them in chilled Krebs-Henseleit solution.

  • Dissect myometrial strips and suspend them in an organ bath for isometric recordings, as described in Protocol 1.[15]

  • Experimental Procedure:

    • After equilibration, allow regular spontaneous contractions to develop.[15]

    • Alternatively, induce contractions with oxytocin (0.5 nmol/L).[15][16]

    • Once regular phasic contractions are established, calculate the integrated tension for a 20-minute control period.[15]

    • Add increasing concentrations of HPC (1 nmol/L to 10 µmol/L) to the bath in a cumulative manner.

    • Record the contractile activity at each concentration.

  • Data Analysis: Calculate the integral of contractile activity and compare it to the control period. It is important to note that some studies have found no significant direct effect of HPC on human myometrial contractility in vitro, suggesting its benefits may be mediated through genomic effects over a longer period.[15][16]

Visualizations

Signaling Pathway of this compound

HPC_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell (e.g., Myometrial Cell) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HPC Hydroxyprogesterone Caproate (HPC) PR Progesterone Receptor (PR) HPC->PR Diffuses into cell HPC_PR_complex HPC-PR Complex PR->HPC_PR_complex HSP Heat Shock Proteins (HSP) HSP->PR Dissociates from PR PRE Progesterone Response Element (PRE) HPC_PR_complex->PRE Translocates to Nucleus and Dimerizes Gene_Transcription Modulation of Gene Transcription PRE->Gene_Transcription Binds to DNA mRNA mRNA Gene_Transcription->mRNA Protein_Synthesis Protein Synthesis mRNA->Protein_Synthesis Cellular_Response Cellular Response (e.g., Uterine Quiescence, Anti-inflammatory Effects) Protein_Synthesis->Cellular_Response

Caption: Mechanism of action of this compound.

Experimental Workflow for In Vivo Evaluation

InVivo_Workflow start Start: Select Animal Model (e.g., Pregnant Rat) dosing Administer HPC or Vehicle (IM Injections) start->dosing tissue_harvest Harvest Uterine Tissue at Specified Gestational Age dosing->tissue_harvest contractility_assay Perform In Vitro Myometrial Contractility Assay tissue_harvest->contractility_assay data_acquisition Record Contractile Frequency and Amplitude contractility_assay->data_acquisition analysis Statistical Analysis (Compare HPC vs. Vehicle) data_acquisition->analysis end Conclusion on HPC Effect on Uterine Quiescence analysis->end

Caption: Workflow for preclinical in vivo testing of HPC.

Logical Relationship of HPC Applications

HPC_Applications cluster_pregnancy Pregnancy-Related cluster_non_pregnancy Non-Pregnancy Related HPC Hydroxyprogesterone Caproate (HPC) preterm_birth Prevention of Recurrent Preterm Birth HPC->preterm_birth Primary Application amenorrhea Amenorrhea HPC->amenorrhea aub Abnormal Uterine Bleeding HPC->aub cancer Endometrial Cancer (Advanced Stages) HPC->cancer diagnostic Diagnostic Test for Estrogen Production HPC->diagnostic

Caption: Clinical applications of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Variable Patient Response to Hydroxyprogesterone Caproate (HPC) Therapy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with hydroxyprogesterone (B1663944) caproate (HPC). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at understanding and overcoming variable patient response to HPC therapy.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of hydroxyprogesterone caproate in preventing preterm birth?

A1: this compound (HPC) is a synthetic progestin that primarily acts by mimicking the effects of natural progesterone (B1679170).[1] Its main functions in preventing preterm birth are believed to be:

  • Maintaining Uterine Quiescence: HPC binds to progesterone receptors in the myometrium (uterine muscle), which helps to suppress contractions and maintain a relaxed uterine state.[1][2]

  • Promoting Cervical Integrity: It is thought to help keep the cervix firm and closed during pregnancy by modulating the expression of enzymes involved in cervical ripening.[2]

  • Immunomodulation: HPC has anti-inflammatory properties and can modulate the maternal immune response to reduce inflammatory processes that may trigger preterm labor.[2] Specifically, it has been shown to enhance the production of the anti-inflammatory cytokine Interleukin-10 (IL-10).

Q2: What are the key factors contributing to the variable patient response to HPC therapy?

A2: The efficacy of HPC in preventing recurrent preterm birth can vary significantly among patients. Several factors are known to contribute to this variability:

  • Pharmacokinetics and Metabolism: HPC is metabolized primarily by the cytochrome P450 enzymes CYP3A4 and CYP3A5 in the liver. Genetic variations in these enzymes can lead to differences in drug metabolism and, consequently, variable plasma concentrations of the active drug.

  • Genetic Factors: Polymorphisms in the progesterone receptor (PGR) gene can alter the receptor's sensitivity to HPC, thereby affecting the cellular response.[3]

  • Clinical and Demographic Factors: A patient's obstetric history, such as the gestational age of a previous spontaneous preterm birth, and the presence of vaginal bleeding or abruption in the current pregnancy have been associated with treatment response.[3][4] A first-degree family history of spontaneous preterm birth is also a significant predictor.[3][4]

  • Maternal Body Mass Index (BMI): While not definitively established, some studies suggest that maternal BMI may influence the pharmacokinetics and efficacy of HPC.

Q3: How can we assess a patient's potential response to HPC therapy in a research setting?

A3: Predicting an individual's response to HPC is a key area of research. Several approaches can be employed:

  • Pharmacokinetic Monitoring: Measuring plasma concentrations of HPC can help identify individuals with suboptimal drug levels.

  • Pharmacogenomic Testing: Genotyping for polymorphisms in the progesterone receptor gene and genes encoding metabolizing enzymes (e.g., CYP3A4, CYP3A5) may help stratify patients based on their predicted response.

  • Biomarker Analysis: Investigating the expression of potential biomarkers, such as the anti-inflammatory cytokine IL-10, in response to HPC treatment could provide insights into the drug's immunomodulatory effects in individual patients.

Troubleshooting Guides

Issue: Inconsistent or unexpected results in in-vitro experiments assessing HPC efficacy.

  • Possible Cause 1: Cell Line Variability.

    • Troubleshooting: Ensure the use of well-characterized myometrial or cervical cell lines. Different cell lines can have varying expression levels of progesterone receptors and other relevant signaling molecules. It is advisable to confirm receptor expression using techniques like Western blotting or qPCR.

  • Possible Cause 2: HPC Concentration and Stability.

    • Troubleshooting: Verify the concentration and stability of your HPC stock solution. HPC is a lipophilic compound and may require a specific solvent for optimal solubility and stability in culture media. Prepare fresh dilutions for each experiment and protect from light.

  • Possible Cause 3: Experimental Conditions.

    • Troubleshooting: Standardize all experimental conditions, including cell seeding density, treatment duration, and serum concentration in the culture medium. Serum components can sometimes interfere with hormone signaling. Consider using serum-free or charcoal-stripped serum conditions for certain assays.

Issue: Difficulty in correlating HPC plasma concentrations with clinical outcomes in preclinical models.

  • Possible Cause 1: Inadequate Sampling Timepoints.

    • Troubleshooting: Design a comprehensive pharmacokinetic study with multiple sampling time points to accurately determine the peak and trough concentrations of HPC. The timing of sample collection relative to drug administration is critical.

  • Possible Cause 2: Intersubject Variability in Metabolism.

    • Troubleshooting: If using animal models, be aware of potential strain-specific differences in drug metabolism. Consider using a larger sample size to account for biological variability.

  • Possible Cause 3: Analytical Method Sensitivity.

    • Troubleshooting: Utilize a highly sensitive and specific analytical method, such as Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), for the quantification of HPC in plasma.[5][6][7]

Quantitative Data Summary

Table 1: Predictors of Non-Response to this compound Therapy

PredictorOdds Ratio (95% CI)p-valueReference
Gestational age of previous spontaneous preterm birth (per additional week)1.23 (1.17-1.30)<0.001[8]
Placental abruption or significant vaginal bleeding5.60 (2.46-12.71)<0.001[8]
Gonorrhea and/or chlamydia in the current pregnancy3.59 (1.36-9.48)0.010[8]
Penultimate preterm birth2.10 (1.03-4.25)0.041[8]
Male fetus1.51 (1.02-2.24)0.040[8]
Black race+1 (in risk score)-[8]
Earliest previous preterm birth at 32-36 weeks+5 (in risk score)-[8]
Vaginal bleeding/abruption in current pregnancy0.24 (0.06-0.88)0.031[3][4]
First-degree family history of spontaneous preterm birth0.37 (0.15-0.88)0.024[3][4]

Table 2: this compound Plasma Concentrations and Preterm Birth Outcomes

HPC DoseMedian Trough Plasma Concentration (ng/mL)Association with Preterm Birth Rate (Odds Ratio, 95% CI)Association with Gestational Age at Preterm DeliveryReference
250 mg8.61.00 (0.93–1.08)Significant positive correlation[2][9][10]
500 mg16.2Not reportedSignificant positive correlation[2][9][10]

Note: Higher trough plasma concentrations of HPC were significantly associated with a longer gestational age at preterm birth, although not with the overall rate of preterm birth.[2][9][10] A steady-state concentration > 9 ng/mL was associated with the lowest risk of spontaneous preterm birth.[11]

Experimental Protocols

Quantification of this compound in Human Plasma by LC-MS/MS

This protocol provides a method for the sensitive and specific quantification of HPC in human plasma.[5][6][7]

Materials:

  • Human plasma samples

  • Oasis® HLB 1 cc (30 mg) solid-phase extraction (SPE) cartridges

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • Internal Standard (IS), e.g., Medroxyprogesterone acetate (B1210297) (MPA)

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To 400 µL of plasma, add 1 mL of water.

  • Solid-Phase Extraction (SPE):

    • Condition the Oasis® HLB SPE cartridges with 1 mL of methanol followed by 1 mL of water.

    • Load the diluted plasma sample onto the conditioned cartridge under vacuum.

    • Wash the cartridge with 1 mL of 50% methanol.

    • Elute HPC with 1 mL of methanol.

    • Evaporate the eluent to dryness under a stream of air.

  • Reconstitution and Analysis:

    • Reconstitute the dried residue in 100 µL of methanol.

    • Add 25 µL of the internal standard solution (e.g., 125 ng/mL MPA).

    • Inject 10 µL of the reconstituted sample into the LC-MS/MS system.

  • LC-MS/MS Conditions:

    • LC System: Utilize a C18 analytical column.

    • Mobile Phase: A gradient of methanol and water.

    • Mass Spectrometer: Operate in the selected reaction-monitoring (SRM) mode.

    • SRM Transitions: Monitor the specific mass-to-charge (m/z) transitions for HPC (e.g., 429.2 → 313.1 and 429.2 → 271.1) and the internal standard.[5]

Genotyping of Progesterone Receptor Polymorphisms by PCR-RFLP

This protocol outlines a general method for identifying single nucleotide polymorphisms (SNPs) in the progesterone receptor (PGR) gene using Polymerase Chain Reaction-Restriction Fragment Length Polymorphism (PCR-RFLP).[12][13]

Materials:

  • Genomic DNA extracted from whole blood or other tissues

  • PCR primers specific for the PGR gene region containing the SNP of interest

  • Taq DNA polymerase and reaction buffer

  • dNTPs

  • Restriction enzyme specific for the SNP

  • Agarose (B213101) gel and electrophoresis equipment

  • DNA visualization agent (e.g., SYBR Safe)

Procedure:

  • PCR Amplification:

    • Set up a PCR reaction containing genomic DNA, specific forward and reverse primers, Taq polymerase, dNTPs, and PCR buffer.

    • Perform PCR using an appropriate thermal cycling program with annealing temperatures optimized for the specific primers.

  • Restriction Enzyme Digestion:

    • Digest the PCR product with the restriction enzyme that recognizes the polymorphic site. The presence or absence of the SNP will determine if the enzyme can cut the DNA.

    • Incubate the reaction at the optimal temperature for the specific enzyme for a sufficient duration.

  • Agarose Gel Electrophoresis:

    • Prepare an agarose gel of an appropriate concentration.

    • Load the digested PCR products onto the gel, along with a DNA ladder.

    • Run the gel at a constant voltage until the fragments are adequately separated.

  • Visualization and Genotype Determination:

    • Visualize the DNA fragments under UV light after staining.

    • Determine the genotype based on the pattern of the DNA fragments. For example, a homozygous individual for the cutting site will show two smaller fragments, a homozygous individual without the cutting site will show one larger (uncut) fragment, and a heterozygous individual will show all three fragments.

Measurement of IL-10 Production by Macrophages in Response to LPS Stimulation

This protocol describes how to measure the production of the anti-inflammatory cytokine IL-10 by macrophages after stimulation with lipopolysaccharide (LPS).[14][15][16]

Materials:

  • Macrophage cell line (e.g., J774A.1 or RAW264.7) or primary macrophages

  • Cell culture medium and supplements

  • Lipopolysaccharide (LPS)

  • Enzyme-Linked Immunosorbent Assay (ELISA) kit for IL-10

Procedure:

  • Cell Culture and Stimulation:

    • Culture macrophages to the desired confluence in appropriate culture plates.

    • Replace the culture medium 2 hours before treatment.

    • Stimulate the cells with LPS (e.g., 10 ng/mL to 1 µg/mL) for a specified period (e.g., 3-24 hours) at 37°C. Include unstimulated control wells.

  • Sample Collection:

    • After the incubation period, collect the cell culture supernatant.

    • Centrifuge the supernatant to remove any cells or debris.

    • Store the supernatant at -80°C until analysis.

  • ELISA for IL-10:

    • Perform the ELISA for IL-10 according to the manufacturer's instructions.

    • Briefly, this involves coating a 96-well plate with a capture antibody, adding the collected supernatants and standards, followed by a detection antibody, a substrate, and a stop solution.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using the known concentrations of the IL-10 standards.

    • Calculate the concentration of IL-10 in the experimental samples by interpolating their absorbance values from the standard curve.

Visualizations

HPC_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_nucleus Nucleus HPC Hydroxyprogesterone Caproate (HPC) PR_mem Membrane Progesterone Receptor (mPR) HPC->PR_mem Binds to mPR PR Progesterone Receptor (PR) HPC->PR Diffuses into cell IKK IKK PR_mem->IKK Inhibits PR->PR HSP Heat Shock Proteins (HSP) PRE Progesterone Response Element (PRE) PR->PRE Translocates to nucleus and binds to PRE IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates to nucleus Gene_Expression Target Gene Expression PRE->Gene_Expression Modulates Transcription NFkB_nuc->Gene_Expression Inhibits pro-inflammatory gene expression Uterine_Quiescence Uterine Quiescence Gene_Expression->Uterine_Quiescence Anti_Inflammatory Anti-inflammatory Effects (↑IL-10) Gene_Expression->Anti_Inflammatory

Caption: HPC signaling pathway in myometrial cells.

Experimental_Workflow_HPC_Response start Patient Cohort with History of Spontaneous Preterm Birth dna_sample Collect Blood Sample (for gDNA extraction) start->dna_sample plasma_sample Collect Blood Sample (for plasma separation) start->plasma_sample genotyping Genotype for PGR and CYP450 Polymorphisms (PCR-RFLP) dna_sample->genotyping hpc_measurement Measure HPC Plasma Concentration (LC-MS/MS) plasma_sample->hpc_measurement cytokine_assay Isolate PBMCs and Measure IL-10 Production (ELISA) plasma_sample->cytokine_assay data_analysis Correlate Genotype, HPC Levels, and IL-10 with Clinical Outcome (Preterm Birth) genotyping->data_analysis hpc_measurement->data_analysis cytokine_assay->data_analysis stratification Stratify Patients into Predicted Responders and Non-Responders data_analysis->stratification

Caption: Workflow for investigating HPC response.

Logical_Relationship_HPC_Variability Variability Variable Patient Response to HPC Therapy Pharmacokinetics Pharmacokinetics (Metabolism by CYP3A4/5) Variability->Pharmacokinetics Pharmacodynamics Pharmacodynamics (PGR Polymorphisms) Variability->Pharmacodynamics Immunomodulation Immunomodulation (IL-10 Production) Variability->Immunomodulation ClinicalFactors Clinical Factors (Obstetric History, etc.) Variability->ClinicalFactors Outcome Clinical Outcome (Prevention of Preterm Birth) Pharmacokinetics->Outcome Pharmacodynamics->Outcome Immunomodulation->Outcome ClinicalFactors->Outcome

Caption: Factors influencing HPC response variability.

References

Optimizing injection schedules for maintaining therapeutic levels of 17-OHPC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing injection schedules and troubleshooting common issues related to maintaining therapeutic levels of 17-hydroxyprogesterone caproate (17-OHPC).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for 17-OHPC?

A1: 17-hydroxyprogesterone caproate (17-OHPC) is a synthetic progestin that acts by mimicking the effects of natural progesterone (B1679170).[1] Its primary mechanism involves binding to progesterone receptors in tissues like the uterus, cervix, and mammary glands.[1] This interaction activates the transcription of progesterone-responsive genes, which helps to maintain uterine quiescence by reducing muscle contractility and supports cervical integrity.[1] Additionally, 17-OHPC has been shown to have an immunomodulatory effect, specifically by enhancing the production of anti-inflammatory cytokines like Interleukin-10 (IL-10) in response to inflammatory stimuli, which may contribute to its therapeutic effects.[2][3]

17-OHPC_Signaling_Pathway cluster_cell Target Cell cluster_nucleus cluster_immune Immunomodulatory Effect 17-OHPC 17-OHPC PR Progesterone Receptor (PR) 17-OHPC->PR Binds ImmuneCell Immune Cell (e.g., Macrophage) 17-OHPC->ImmuneCell Modulates Nucleus Nucleus PR->Nucleus Translocates to PRE Progesterone Response Element (PRE) PR->PRE Binds to Gene Target Gene Transcription PRE->Gene Activates Protein Protein Synthesis (e.g., Uterine Quiescence Factors) Gene->Protein IL10 Increased IL-10 Production ImmuneCell->IL10 LPS Inflammatory Stimulus (e.g., LPS) LPS->ImmuneCell Stimulates PK_Analysis_Workflow cluster_protocol Experimental Protocol cluster_analysis Bioanalysis (LC-MS/MS) cluster_pk Pharmacokinetic Modeling Dosing 1. Subject Dosing (IM Injection) Sampling 2. Timed Blood Sampling (e.g., Trough, Peak) Dosing->Sampling Processing 3. Plasma Separation (Centrifugation) Sampling->Processing Storage 4. Sample Storage (-80°C) Processing->Storage Extraction 5. Sample Extraction (SPE) Storage->Extraction Quant 6. Instrumental Analysis (HPLC-MS/MS) Extraction->Quant DataProc 7. Data Processing (Peak Integration) Quant->DataProc Calc 8. PK Parameter Calculation (Cmax, AUC, t½) DataProc->Calc Model 9. Population PK Modeling (e.g., NONMEM) Calc->Model Report 10. Data Interpretation & Reporting Model->Report

References

Troubleshooting assay interference in hydroxyprogesterone caproate quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of hydroxyprogesterone (B1663944) caproate (17-OHPC).

Table of Contents

  • Frequently Asked Questions (FAQs)

  • Troubleshooting Guides

    • LC-MS/MS Assay Interference

    • ELISA Assay Interference

  • Experimental Protocols

    • LC-MS/MS Sample Preparation and Analysis

    • Evaluation of Matrix Effects in LC-MS/MS

    • Competitive ELISA Protocol for 17-OHPC

  • Quantitative Data Summary

  • Signaling Pathways and Workflows

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in hydroxyprogesterone caproate (17-OHPC) quantification?

A1: The most common sources of interference depend on the analytical method used.

  • For LC-MS/MS assays: Matrix effects are the primary concern. These are caused by co-eluting endogenous components from the biological matrix (e.g., plasma, serum) that can suppress or enhance the ionization of 17-OHPC, leading to inaccurate quantification. Phospholipids (B1166683) are major contributors to matrix effects.[1][2]

  • For ELISA assays: Cross-reactivity is a significant issue. Antibodies used in the assay may bind to other structurally similar steroids, such as 17α-hydroxyprogesterone or other synthetic progestins, leading to falsely elevated results.[3][4][5][6]

Q2: How can I minimize matrix effects in my LC-MS/MS assay?

A2: Several strategies can be employed to minimize matrix effects:

  • Effective Sample Preparation: Use solid-phase extraction (SPE) to clean up the sample and remove interfering substances like phospholipids.[3][7]

  • Chromatographic Separation: Optimize the HPLC method to separate 17-OHPC from co-eluting matrix components.

  • Use of an Internal Standard: A stable isotope-labeled internal standard that co-elutes with the analyte can help to compensate for matrix effects.

Q3: My 17-OHPC ELISA results seem unexpectedly high. What could be the cause?

A3: Unusually high results in a competitive ELISA for 17-OHPC could be due to:

  • Cross-reactivity: The antibody may be cross-reacting with other endogenous or synthetic steroids present in the sample. Review the manufacturer's cross-reactivity data for the specific kit.[4][5]

  • Insufficient Washing: Inadequate washing steps can lead to high background signal.

  • Incorrect Standard Curve Preparation: Errors in the preparation of the standard curve can lead to inaccurate calculations.

Q4: What is the stability of 17-OHPC in plasma samples?

A4: 17-OHPC is relatively stable in plasma. Studies have shown that it is stable for at least 4 months when stored at -20°C, for 7 days at 4°C, and for 24 hours at room temperature.[3]

Q5: Can hemolysis, icterus, or lipemia in my samples affect the quantification of 17-OHPC?

A5: Yes, these conditions can interfere with analytical assays.

  • Hemolysis: The release of intracellular components can interfere with both LC-MS/MS and ELISA assays, often leading to inaccurate results.[8]

  • Icterus: High levels of bilirubin (B190676) can cause spectral interference in colorimetric assays like ELISA and may also affect LC-MS/MS analysis.[8][9]

  • Lipemia: High lipid content can interfere with analyte extraction and can cause ion suppression in LC-MS/MS.[8][9] It is recommended to use clear, non-hemolyzed, and non-lipemic samples for analysis.

Troubleshooting Guides

LC-MS/MS Assay Interference

This guide addresses common issues encountered during the quantification of 17-OHPC using LC-MS/MS.

Problem: Poor Peak Shape or Tailing

Possible Cause Recommended Action
Column Overload Dilute the sample or inject a smaller volume.
Incompatible Injection Solvent Ensure the injection solvent is compatible with the mobile phase.
Column Contamination Wash the column with a strong solvent or replace it if necessary.
Inappropriate pH of Mobile Phase Adjust the mobile phase pH to optimize the peak shape.

Problem: High Signal Suppression or Enhancement (Matrix Effect)

Possible Cause Recommended Action
Inadequate Sample Cleanup Optimize the solid-phase extraction (SPE) protocol to improve the removal of phospholipids and other interfering substances.[3]
Co-elution of Interferences Modify the chromatographic gradient to better separate the analyte from matrix components.
Ion Source Contamination Clean the ion source of the mass spectrometer.
ELISA Assay Interference

This guide provides troubleshooting for common problems in 17-OHPC ELISA kits.

Problem: High Background Signal

Possible Cause Recommended Action
Insufficient Washing Increase the number of wash steps and ensure complete aspiration of wash buffer between steps.[10][11]
Concentration of Detection Reagent Too High Optimize the concentration of the HRP-conjugate or secondary antibody.
Cross-Contamination Between Wells Use fresh pipette tips for each sample and reagent.
Substrate Incubation in Light Incubate the substrate in the dark.[10]

Problem: Low or No Signal

Possible Cause Recommended Action
Reagents Expired or Improperly Stored Check the expiration dates and storage conditions of all kit components.[12][13]
Incorrect Reagent Preparation Ensure all reagents are prepared according to the kit protocol.
Omission of a Key Reagent Carefully review the protocol to ensure all steps were followed correctly.[12]
Sample Matrix Interference Dilute the sample in the assay buffer provided with the kit.

Experimental Protocols

LC-MS/MS Sample Preparation and Analysis

This protocol is adapted from a validated method for the quantification of 17-OHPC in human plasma.[3][7]

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Thaw plasma samples and internal standard (e.g., Medroxyprogesterone Acetate) at room temperature.

  • To 400 µL of plasma, add the internal standard.

  • Dilute the mixture with 1 mL of water.

  • Condition an Oasis HLB SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Load the diluted plasma sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 50% methanol.

  • Elute 17-OHPC and the internal standard with 1 mL of methanol.

  • Evaporate the eluent to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis

  • HPLC System: Waters 2795 or equivalent.

  • Analytical Column: Waters C18 Symmetry (3.5 µm, 2.1 x 50 mm).[3]

  • Mobile Phase: A gradient of 5% methanol in water (A) and methanol (B), both containing 2 mM ammonium (B1175870) acetate (B1210297) and 0.1% formic acid.[12]

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer: Micromass Quattro Micro triple quadrupole or equivalent.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transitions:

    • 17-OHPC: m/z 429.1 -> 313.1[3]

    • Internal Standard (MPA): m/z 387.15 -> 327.25[3]

Evaluation of Matrix Effects in LC-MS/MS

This protocol describes a method to assess ion suppression or enhancement.[3][7]

  • Prepare a standard solution of 17-OHPC and internal standard in the mobile phase.

  • Extract blank plasma samples using the SPE protocol described above.

  • After evaporation, reconstitute the dried extract with the standard solution.

  • Inject this sample into the LC-MS/MS system.

  • Compare the peak areas of the analytes in this post-extraction spiked sample to the peak areas of the standard solution injected directly.

  • The percentage matrix effect can be calculated as: (Peak Area in Post-Extraction Spike / Peak Area in Standard Solution) * 100%. A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.

Competitive ELISA Protocol for 17-OHPC

This is a general protocol for a competitive ELISA. Refer to the specific kit insert for detailed instructions.

  • Add standards, controls, and samples to the wells of the antibody-coated microplate.

  • Add the 17-OHPC-HRP conjugate to each well.

  • Incubate the plate, typically for 1-2 hours at room temperature, to allow for competitive binding.

  • Wash the plate multiple times with the provided wash buffer to remove unbound reagents.

  • Add the TMB substrate solution to each well and incubate in the dark.

  • Stop the reaction by adding the stop solution.

  • Read the absorbance at 450 nm using a microplate reader.

  • The concentration of 17-OHPC in the samples is inversely proportional to the measured absorbance.

Quantitative Data Summary

The following tables summarize key performance characteristics of validated 17-OHPC quantification methods.

Table 1: LC-MS/MS Method Performance

ParameterValueReference
Linearity Range1 - 200 ng/mL[3]
Lower Limit of Quantification (LLOQ)1 ng/mL[3]
Intra-day Precision (%CV)< 15%[3]
Inter-day Precision (%CV)< 15%[3]
Extraction Recovery88.7% - 97.1%[7]

Table 2: Stability of 17-OHPC in Human Plasma

Storage ConditionDurationStabilityReference
Room Temperature24 hoursStable[3]
4°C7 daysStable[3]
-20°C4 monthsStable[3]

Signaling Pathways and Workflows

Troubleshooting Workflow for LC-MS/MS Assay

LCMS_Troubleshooting start Problem with 17-OHPC Quantification issue_peak_shape Poor Peak Shape or Tailing start->issue_peak_shape issue_matrix_effect High Signal Suppression/Enhancement start->issue_matrix_effect check_column Check for Column Overload issue_peak_shape->check_column check_solvent Verify Injection Solvent Compatibility issue_peak_shape->check_solvent clean_column Wash or Replace Column issue_peak_shape->clean_column optimize_spe Optimize SPE Protocol issue_matrix_effect->optimize_spe modify_gradient Modify Chromatographic Gradient issue_matrix_effect->modify_gradient clean_source Clean Ion Source issue_matrix_effect->clean_source solution_peak Improved Peak Shape check_column->solution_peak check_solvent->solution_peak clean_column->solution_peak solution_matrix Reduced Matrix Effects optimize_spe->solution_matrix modify_gradient->solution_matrix clean_source->solution_matrix

Caption: Troubleshooting workflow for common LC-MS/MS issues.

General Workflow for Investigating Assay Interference

Assay_Interference_Workflow start Unexpected Assay Results check_protocol Review Assay Protocol and Execution start->check_protocol check_reagents Verify Reagent Integrity and Preparation start->check_reagents lcms_path LC-MS/MS check_protocol->lcms_path elisa_path ELISA check_protocol->elisa_path investigate_matrix Investigate Matrix Effects lcms_path->investigate_matrix investigate_crossreactivity Investigate Cross-Reactivity elisa_path->investigate_crossreactivity optimize_cleanup Optimize Sample Cleanup investigate_matrix->optimize_cleanup change_method Consider Alternative Assay Method investigate_crossreactivity->change_method resolution Accurate Quantification optimize_cleanup->resolution change_method->resolution

Caption: General workflow for investigating assay interference.

References

Strategies to minimize injection site reactions with hydroxyprogesterone caproate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize injection site reactions (ISRs) associated with hydroxyprogesterone (B1663944) caproate.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during the administration of hydroxyprogesterone caproate in experimental and clinical settings.

FAQ 1: What are the most common injection site reactions observed with this compound?

Injection site reactions are the most common side effects associated with this compound.[1] These reactions are typically mild and localized to the injection area.[2] Common manifestations include:

  • Pain at the injection site[1][3]

  • Swelling[1][3]

  • Itching (Pruritus)[1]

  • Bruising[4]

  • Formation of nodules or hard lumps[1]

FAQ 2: What are the underlying causes of injection site reactions with this formulation?

Injection site reactions to this compound are primarily inflammatory responses triggered by several factors:

  • Mechanical Trauma: The physical process of the needle piercing the skin and muscle tissue causes localized injury.

  • Formulation Components: The viscous, oil-based vehicle, typically containing castor oil and benzyl (B1604629) benzoate (B1203000), can act as an irritant.[5]

    • Castor Oil: The main component, ricinoleic acid, has been shown to have pro-inflammatory effects in some contexts.[6]

    • Benzyl Benzoate: This solvent can cause skin irritation and, in some cases, hypersensitivity reactions.[7][8]

  • Immune Response: The introduction of the drug and its vehicle can trigger a localized immune response, involving the release of inflammatory mediators like cytokines and chemokines, and the recruitment of immune cells such as macrophages and lymphocytes.[9][10]

FAQ 3: Are there administration techniques that can minimize injection site reactions?

Yes, optimizing administration technique is a key strategy to reduce the incidence and severity of ISRs.

  • Site Rotation: It is crucial to rotate the injection site between the alternate gluteus maximus muscles from the previous week.[3] This prevents repeated trauma and irritation to the same area.

  • Proper Injection Site Selection: The injection should be administered deep into the upper outer quadrant of the gluteus maximus muscle.[3]

  • Slow Injection Rate: Due to the viscous and oily nature of the solution, a slow injection over one minute or longer is recommended to allow the tissue to accommodate the volume and reduce mechanical stress.[11]

  • Needle Selection: Using an appropriate needle gauge is important. A common recommendation is to draw up the solution with an 18-gauge needle and then switch to a 21-gauge 1.5-inch needle for the injection.[11] Studies suggest that thinner needles (higher gauge) are generally associated with less injection pain.[2][12]

  • Post-Injection Pressure: Applying firm pressure to the injection site after the injection can help to minimize bruising and swelling.[3][11]

FAQ 4: How can formulation adjustments potentially reduce injection site reactions?

For researchers and drug developers, modifying the formulation is a critical area of investigation to improve tolerability.

  • Vehicle Optimization: Exploring alternative oil bases or modifying the ratio of castor oil to benzyl benzoate could reduce the irritant properties of the vehicle.

  • Excipient Selection: The choice and concentration of all excipients, including preservatives like benzyl alcohol, should be evaluated for their potential to cause local irritation.

  • Viscosity Modification: While the current formulation is viscous, altering the viscosity could impact the injection experience. However, studies have shown that for subcutaneous injections, higher viscosity was associated with less pain, suggesting the relationship is complex.[13]

  • pH and Osmolality: Ensuring the formulation's pH is as close to physiological pH as possible can help minimize irritation.[13]

FAQ 5: What is the expected onset and duration of a typical injection site reaction?

Symptoms like pain may be immediate, while others such as redness and swelling typically appear within 24 to 48 hours after the injection and usually resolve within a few days to a week.[14]

Data Presentation

Table 1: Incidence of Common Injection Site Reactions with Intramuscular this compound

Adverse ReactionThis compound Group (%)Control Group (%)
Injection Site Pain34.832.7
Injection Site Swelling17.1Not specified
Urticaria (Hives)12.3Not specified
Pruritus (Itching)7.7Not specified
Injection Site Pruritus5.8Not specified
Injection Site Nodule4.5Not specified

Source: Adapted from clinical trial data.[1]

Table 2: Comparison of Injection Site Pain by Administration Route

Administration RouteDoseNeedle GaugeIncidence of Injection Site Pain (%)Pain Severity
Intramuscular (IM)250 mg / 1.0 mL21-gauge8.2Not specified
Subcutaneous (SC) via Autoinjector275 mg / 1.1 mL27-gauge37.385% Mild, 15% Moderate

Source: Comparative bioavailability study in healthy postmenopausal women.[15][16][17]

Experimental Protocols

Protocol 1: Histopathological Evaluation of Injection Site Reactions in a Rabbit Model

This protocol provides a method for the microscopic assessment of local tolerance to intramuscular injections.

  • Animal Model: New Zealand White rabbits are a commonly used model for evaluating ISRs.[18]

  • Injection Procedure:

    • Administer a single 0.5 mL intramuscular injection of the test formulation into the lumbar epaxial muscles. Use a control group injected with a saline solution.

    • Divide animals into groups for different time-point evaluations (e.g., 48 hours, 7 days, 14 days post-injection).

  • Tissue Collection and Processing:

    • At the designated time points, euthanize the animals and carefully dissect the injection site, including the overlying skin, subcutaneous tissue, and muscle.

    • Fix the tissue samples in 10% neutral buffered formalin.

    • Process the fixed tissues, embed in paraffin, and section them at a nominal thickness of approximately 5 µm.

    • Stain sections with Hematoxylin and Eosin (H&E).

  • Microscopic Evaluation and Scoring:

    • A board-certified veterinary pathologist, blinded to the treatment groups, should evaluate the slides.

    • Score the following parameters on a 5-point scale (0=None, 1=Minimal, 2=Mild, 3=Moderate, 4=Marked/Severe):

      • Inflammation: Assess the presence and density of inflammatory cells (neutrophils, lymphocytes, macrophages).[19]

      • Myofiber Degeneration/Necrosis: Evaluate damage to muscle fibers.

      • Hemorrhage: Note the presence of extravasated red blood cells.

      • Fibrosis: Assess the deposition of collagen and connective tissue, especially at later time points.

      • Edema: Look for fluid accumulation in the tissue.

  • Data Analysis: Compare the mean scores for each parameter between the test and control groups using appropriate statistical methods (e.g., Mann-Whitney U test).

Protocol 2: Quantification of Inflammatory Cytokines at the Injection Site

This protocol details how to measure key inflammatory mediators from tissue homogenates.

  • Tissue Collection:

    • Following the injection procedure as described in Protocol 1, collect muscle tissue from the injection site at relevant time points (e.g., 6, 24, 48 hours).

    • Immediately snap-freeze the tissue samples in liquid nitrogen and store them at -80°C until analysis.

  • Tissue Homogenization:

    • Weigh the frozen tissue samples.

    • Add ice-cold phosphate-buffered saline (PBS) containing a protease inhibitor cocktail and a mild non-ionic detergent (e.g., 0.1% Igepal CA-630) to facilitate cytokine extraction.[4]

    • Homogenize the tissue using a mechanical homogenizer (e.g., bead beater or rotor-stator homogenizer).

    • Centrifuge the homogenate at high speed (e.g., 12,000 rpm) at 4°C for 15 minutes to pellet cellular debris.[20]

    • Collect the supernatant (tissue lysate) for analysis.

  • Protein Quantification:

    • Determine the total protein concentration in each tissue lysate using a standard protein assay (e.g., BCA or Bradford assay). This is crucial for normalizing cytokine levels.

  • Cytokine Analysis:

    • Use a multiplex immunoassay (e.g., Luminex-based bead array) or individual Enzyme-Linked Immunosorbent Assays (ELISAs) to quantify the levels of key inflammatory cytokines and chemokines.[21][22]

    • Target analytes should include pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and chemokines (e.g., CXCL8).

  • Data Analysis:

    • Calculate the concentration of each cytokine in pg/mL.

    • Normalize the cytokine concentrations to the total protein concentration of the lysate (e.g., pg of cytokine per mg of total protein).

    • Compare the normalized cytokine levels between the test and control groups at each time point using statistical analysis (e.g., ANOVA or t-test).

Mandatory Visualizations

Injection_Site_Reaction_Pathway cluster_0 Initiating Factors cluster_1 Initial Tissue Response cluster_2 Cellular Activation & Signaling cluster_3 Inflammatory Cascade cluster_4 Clinical Manifestations (ISR) IM_Injection Intramuscular Injection Formulation This compound (in Castor Oil & Benzyl Benzoate) Irritation Chemical Irritation Formulation->Irritation Trauma Mechanical Trauma & Cell Damage Mast_Cells Mast Cell Degranulation Trauma->Mast_Cells DAMPs Macrophages Macrophage Activation Irritation->Macrophages PAMPs/Irritants Mediators Release of Inflammatory Mediators (Cytokines, Chemokines, Prostaglandins) Mast_Cells->Mediators Signaling Activation of NF-κB & MAPK Pathways Macrophages->Signaling Signaling->Mediators Recruitment Immune Cell Recruitment (Neutrophils, Lymphocytes) Mediators->Recruitment Pain Pain Mediators->Pain Swelling Swelling (Edema) Mediators->Swelling Vasodilation & Increased Permeability Recruitment->Swelling Nodule Nodule Formation Recruitment->Nodule Chronic Inflammation & Fibrosis Redness Redness (Erythema) Swelling->Redness

Caption: Inflammatory pathway of an injection site reaction.

Experimental_Workflow cluster_0 Pre-clinical Evaluation cluster_1 In-Life Assessment cluster_2 Post-Mortem Analysis cluster_3 Data Interpretation A Formulation Preparation (Test vs. Control) C Intramuscular Administration A->C B Animal Model Selection (e.g., Rabbit) B->C D Macroscopic Observation (Erythema, Edema Scoring) C->D E Pain Assessment (Behavioral Models) C->E F Tissue Collection (Injection Site) D->F E->F G Histopathology (H&E Staining & Scoring) F->G H Cytokine Analysis (ELISA / Multiplex Assay) F->H I Statistical Analysis & Comparison G->I H->I J Tolerability Profile Assessment I->J

Caption: Workflow for assessing injection site reactions.

References

Technical Support Center: Investigating the Influence of Maternal BMI on Hydroxyprogesterone Caproate Pharmacokinetics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for understanding the impact of maternal Body Mass Index (BMI) on the pharmacokinetics of 17-alpha-hydroxyprogesterone caproate (17-OHPC). The following troubleshooting guides, Frequently Asked Questions (FAQs), and detailed experimental protocols are designed to address specific issues encountered during experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: Does maternal BMI affect the plasma concentration of 17-OHPC?

A1: Yes, several studies have demonstrated that maternal BMI significantly impacts 17-OHPC plasma concentrations. Generally, an increase in maternal BMI is associated with lower plasma concentrations of 17-OHPC. Pharmacokinetic simulations have shown a more than two-fold difference in drug concentration across a BMI range of 18–45 kg/m2 .

Q2: What is the primary pharmacokinetic parameter affected by maternal BMI?

A2: Studies indicate that the apparent clearance of 17-OHPC is significantly affected by maternal body size. Specifically, lean body weight has been identified as the best descriptor for the inter-individual variability in 17-OHPC apparent clearance. As lean body mass increases, the clearance of 17-OHPC also tends to increase.

Q3: Is the standard 250 mg weekly dose of 17-OHPC appropriate for all maternal BMI categories?

A3: The standard 250 mg weekly dose of 17-OHPC is empirical and may not be optimal for all pregnant individuals, particularly those with a high BMI. Simulations have shown that a fixed 250 mg dose can lead to substantially lower plasma concentrations in pregnant women with a BMI >30 kg/m ² compared to those with a BMI <30 kg/m ². This has led to suggestions that dose adjustments based on maternal lean body mass may be necessary to achieve equivalent plasma concentrations across different BMI groups.

Q4: How does maternal BMI influence the clinical efficacy of 17-OHPC in preventing preterm birth?

A4: The evidence on this is conflicting. Some secondary analyses of clinical trials suggest that the effectiveness of 17-OHPC in preventing recurrent preterm birth is reduced in women with a pre-pregnancy BMI of 30 kg/m ² or higher. However, other studies have found no significant relationship between maternal BMI and the rate of recurrent spontaneous preterm birth in women treated with 17-OHPC after adjusting for confounding variables.

Q5: What is the reported half-life of 17-OHPC in pregnant women?

A5: The apparent half-life of 17-OHPC in pregnant women has been reported to be between 10 and 16.3 days. One study in women with twin gestations reported a half-life of 10 days, while another in women with singleton pregnancies reported a half-life of 16.3 ± 3.6 days.

Troubleshooting Guide for Experimental Design and Data Interpretation

Issue Potential Cause Recommended Action
High variability in 17-OHPC plasma concentrations among study participants. Inter-individual differences in BMI, lean body mass, and race can significantly impact drug metabolism and clearance.Stratify your study population by pre-pregnancy BMI categories (e.g., <25, 25-29.9, ≥30 kg/m ²) and race. Consider measuring or estimating lean body mass to account for its influence on drug clearance.
Inconsistent pharmacokinetic profiles observed in obese participants. The highly lipophilic nature of 17-OHPC may lead to sequestration in adipose tissue, affecting its volume of distribution and clearance in obese individuals.Ensure a sufficiently long washout period if conducting a crossover study. Consider a study design with a control group of non-obese participants for comparison. Increase the frequency of blood sampling in the elimination phase to accurately determine the terminal half-life.
Difficulty in establishing a clear dose-response relationship. The standard fixed-dose regimen may result in sub-therapeutic plasma concentrations in a significant portion of the obese population.Consider designing a dose-escalation study in obese pregnant women to identify a dose that achieves comparable plasma concentrations to those observed in non-obese individuals.
Conflicting results when comparing data with published literature. Methodological differences in study design, such as singleton versus multifetal gestation, timing of blood sampling, and analytical methods for drug quantification, can lead to discrepancies.Carefully review and compare the methodologies of your study with those of published reports. Ensure your analytical methods are validated and sensitive enough to detect relevant concentrations of 17-OHPC and its metabolites.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of 17-OHPC in Pregnant Women

Study Population BMI Category Cmax (ng/mL) AUC (ng·h/mL) Half-life (days) Apparent Clearance Citation
Multifetal GestationNot specified17.3 (at 1 day post-injection)Wide range of values10Significantly impacted by BMI and greater in African American women
Singleton PregnancyBMI <30 kg/m ²----
Singleton PregnancyBMI >30 kg/m ²---Significantly increases with increasing lean body mass
Singleton PregnancyPre-pregnancy BMI <30 kg/

Technical Support Center: Investigating the Efficacy of Hydroxyprogesterone Caproate in Multifetal Gestations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and resources for researchers, scientists, and drug development professionals investigating the lack of efficacy of 17-alpha-hydroxyprogesterone caproate (17-OHPC) in preventing preterm birth in multifetal gestations.

Frequently Asked Questions (FAQs)

Q1: Why is 17-hydroxyprogesterone caproate (17-OHPC) ineffective at preventing preterm birth in twin and triplet pregnancies, despite its efficacy in some singleton pregnancies?

A1: The lack of efficacy of 17-OHPC in multifetal gestations is thought to be multifactorial. A primary reason is the significant role of uterine overdistension in these pregnancies. This excessive stretching of the myometrium is a powerful, independent driver of preterm labor that appears to override the mechanisms by which 17-OHPC is thought to maintain uterine quiescence. Furthermore, multifetal gestations are associated with a state of "progesterone resistance," where the myometrium is less responsive to the effects of progesterone (B1679170) and its synthetic analogs like 17-OHPC.

Q2: What is the evidence supporting the inefficacy of 17-OHPC in multifetal gestations?

A2: Multiple large-scale, randomized controlled trials and subsequent meta-analyses have consistently demonstrated that 17-OHPC does not reduce the rate of preterm birth in women with twin or triplet gestations.[1][2] In some studies, there was even a trend towards a higher rate of preterm birth in the group receiving 17-OHPC compared to placebo.[1]

Q3: Are there differences in the pharmacokinetics of 17-OHPC between singleton and multifetal gestations?

A3: Yes, pharmacokinetic studies have shown differences. While the half-life of 17-OHPC is long in both groups, plasma concentrations of the drug have been found to be lower in women with multifetal gestations compared to those with singleton pregnancies receiving the same dosage.[3][4][5] However, it is not believed that this difference in drug concentration is the primary reason for the lack of efficacy.

Q4: How does uterine overdistension contribute to progesterone resistance?

A4: Uterine stretch is a significant physiological stimulus that can trigger a cascade of events leading to labor. In multifetal gestations, the increased mechanical stretch on the myometrium can lead to an inflammatory response and alterations in progesterone receptor signaling. This can result in a functional progesterone withdrawal, where the myometrium becomes less responsive to the anti-inflammatory and muscle-relaxing effects of progesterone, even in the presence of supplementation with 17-OHPC.

Q5: Are there alternative progestogens, such as vaginal progesterone, that are effective in multifetal gestations?

A5: The evidence for vaginal progesterone in multifetal gestations is more nuanced than for 17-OHPC. While large trials have not shown a benefit for the routine use of vaginal progesterone in all twin pregnancies, some subgroup analyses suggest a potential benefit in twin pregnancies with a short cervix. However, these findings require further confirmation in dedicated, large-scale studies.[6]

Troubleshooting Guides

Problem: Inconsistent results in in-vitro studies of myometrial contractility with 17-OHPC.

Possible Cause Troubleshooting Step
Tissue Source Variability Ensure consistent sourcing of myometrial tissue. Specify and control for gestational age, labor status (in labor vs. not in labor), and singleton vs. multifetal gestation.
Drug Concentration and Solvent Effects Perform dose-response curves to determine the optimal concentration of 17-OHPC. Always include a vehicle control to account for any effects of the solvent used to dissolve the drug.
Experimental Conditions Maintain stable and consistent organ bath conditions, including temperature, pH, and oxygenation of the physiological saline solution.
Data Analysis Standardize the parameters for analyzing contractility data, such as frequency, amplitude, and area under the curve.

Problem: Difficulty replicating published findings on progesterone receptor expression in myometrial tissue from multifetal gestations.

Possible Cause Troubleshooting Step
Antibody Specificity and Validation Validate the specificity of the antibodies used for detecting progesterone receptor isoforms (PR-A and PR-B) through techniques like Western blotting with appropriate controls.
Tissue Handling and Processing Minimize the time between tissue collection and processing to prevent degradation of proteins and RNA. Use appropriate fixation and embedding techniques for immunohistochemistry.
Quantification Methods Employ standardized and objective methods for quantifying receptor expression, such as automated image analysis for immunohistochemistry or qPCR for mRNA levels with validated reference genes.
Patient Population Heterogeneity Carefully characterize the patient population from which the tissues are obtained, including clinical history and reason for cesarean section, as these factors can influence receptor expression.

Data Presentation

Table 1: Efficacy of 17-OHPC in Preventing Preterm Birth (<34 weeks) in Singleton vs. Multifetal Gestations

Study PopulationTreatment GroupControl Group (Placebo)Relative Risk (95% CI)Reference
Singleton (with prior PTB) 22.9%34.7%0.66 (0.54 - 0.81)Meis et al. (2003)
Twin Gestation 41.3%37.3%1.1 (0.9 - 1.3)Rouse et al. (2007)
Triplet Gestation 84%83%1.0 (0.8 - 1.1)Caritis et al. (2009)

Table 2: Pharmacokinetic Parameters of 17-OHPC in Singleton vs. Twin Gestations

ParameterSingleton GestationTwin GestationReference
Apparent Half-life ~16 days~10 daysCaritis et al. (2012), Caritis et al. (2011)
Mean Peak Concentration (Cmax) HigherLowerCaritis et al. (2012), Caritis et al. (2011)
Time to Peak Concentration (Tmax) VariableVariableCaritis et al. (2012), Caritis et al. (2011)

Experimental Protocols

In-Vitro Myometrial Strip Contractility Assay

This protocol outlines the methodology for assessing the effect of 17-OHPC on myometrial contractility from singleton and multifetal gestations.

a. Tissue Collection and Preparation:

  • Myometrial biopsies are obtained from the upper edge of the lower uterine segment incision during cesarean section from women with singleton or twin pregnancies at term, not in labor.

  • Tissues are immediately placed in chilled, oxygenated Krebs-Henseleit physiological salt solution (PSS).

  • Myometrial strips (approximately 2 x 2 x 10 mm) are dissected, with the long axis parallel to the direction of the muscle fibers.

b. Contractility Measurement:

  • Strips are mounted vertically in organ baths containing PSS, maintained at 37°C, and continuously bubbled with 95% O2 and 5% CO2.

  • One end of the strip is attached to a fixed hook, and the other to an isometric force transducer connected to a data acquisition system.

  • Strips are equilibrated under a resting tension of 1-2 grams for at least 60 minutes, with regular washes, until stable spontaneous contractions are observed.

c. Experimental Procedure:

  • Once stable spontaneous contractions are established, baseline contractility is recorded for 30 minutes.

  • Cumulative concentrations of 17-OHPC (e.g., 10⁻⁹ to 10⁻⁵ M) or vehicle control are added to the organ baths at set intervals.

  • The effects on the frequency, amplitude, and duration of contractions are recorded.

d. Data Analysis:

  • The integral of contractile activity (area under the curve) is calculated for each concentration of 17-OHPC and compared to the baseline and vehicle control.

  • Dose-response curves are generated to determine the potency (EC50) of 17-OHPC in inhibiting myometrial contractility.

RNA Sequencing (RNA-Seq) of Myometrial Tissue

This protocol provides a general workflow for analyzing the myometrial transcriptome in response to progesterone or in different patient populations.

a. RNA Extraction:

  • Myometrial tissue samples are snap-frozen in liquid nitrogen immediately after collection and stored at -80°C.

  • Total RNA is extracted from pulverized tissue using a suitable RNA isolation kit with DNase treatment to remove genomic DNA contamination.

  • RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and an automated electrophoresis system (e.g., Agilent Bioanalyzer) to ensure high-quality RNA (RIN > 7).

b. Library Preparation and Sequencing:

  • mRNA is enriched from total RNA using oligo(dT) magnetic beads.

  • The enriched mRNA is fragmented, and first and second-strand cDNA are synthesized.

  • Adapters are ligated to the cDNA fragments, and the library is amplified by PCR.

  • The quality and concentration of the sequencing library are assessed.

  • Sequencing is performed on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

c. Bioinformatic Analysis:

  • Raw sequencing reads are assessed for quality, and adapters and low-quality bases are trimmed.

  • The cleaned reads are aligned to the human reference genome.

  • Gene expression is quantified by counting the number of reads mapping to each gene.

  • Differential gene expression analysis is performed between experimental groups (e.g., singleton vs. twin myometrium) to identify genes with significantly altered expression.

  • Pathway and gene ontology analysis are performed to identify the biological processes and signaling pathways affected.

Mandatory Visualizations

Progesterone_Signaling_Singleton cluster_extracellular Extracellular Space cluster_cell Myometrial Cell (Singleton) Progesterone Progesterone / 17-OHPC PR Progesterone Receptor (PR-B > PR-A) Progesterone->PR Binds Quiescence Uterine Quiescence (Inhibition of Contraction Associated Proteins - CAPs) PR->Quiescence Promotes Inflammation Inhibition of Inflammatory Pathways (e.g., NF-κB) PR->Inflammation Promotes

Caption: Progesterone signaling in a singleton pregnancy myometrial cell.

Progesterone_Signaling_Multifetal cluster_extracellular Extracellular Space cluster_cell Myometrial Cell (Multifetal) Progesterone Progesterone / 17-OHPC PR Altered Progesterone Receptor Function (Functional Withdrawal) Progesterone->PR Binds (Reduced Effect) Stretch Uterine Overdistension Stretch->PR Inhibits Inflammation Activation of Inflammatory Pathways (e.g., NF-κB) Stretch->Inflammation Activates Contraction Increased Expression of Contraction Associated Proteins (CAPs) PR->Contraction Fails to Inhibit Inflammation->Contraction Promotes

Caption: Altered progesterone signaling in a multifetal pregnancy myometrial cell.

Experimental_Workflow cluster_tissue Myometrial Tissue Collection cluster_exp Experimental Analysis cluster_data Data Interpretation Singleton Singleton Gestation Biopsy Contractility In-Vitro Contractility Assay (Response to 17-OHPC) Singleton->Contractility RNASeq RNA Sequencing (Gene Expression Profiling) Singleton->RNASeq IHC Immunohistochemistry (Progesterone Receptor Expression) Singleton->IHC Multifetal Multifetal Gestation Biopsy Multifetal->Contractility Multifetal->RNASeq Multifetal->IHC Compare Compare Contractile Response, Gene Expression, and Receptor Levels Contractility->Compare RNASeq->Compare IHC->Compare Conclusion Elucidate Mechanisms of 17-OHPC Inefficacy Compare->Conclusion

Caption: Experimental workflow for investigating 17-OHPC efficacy.

References

Technical Support Center: Investigating Mechanisms of Resistance to Hydroxyprogesterone Caproate (17-OHPC) Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the mechanisms of resistance to 17α-hydroxyprogesterone caproate (17-OHPC). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for 17-OHPC?

A1: 17-OHPC is a synthetic progestin that functions by mimicking the action of natural progesterone (B1679170). It binds to and activates progesterone receptors (PR), which are transcription factors. This activation leads to the regulation of target genes that promote uterine quiescence and reduce inflammation, effects that are crucial for maintaining pregnancy.

Q2: What are the known molecular mechanisms contributing to 17-OHPC resistance?

A2: Resistance or variable response to 17-OHPC is multifactorial. Key mechanisms under investigation include:

  • Progesterone Receptor (PR) Isoform Imbalance: The ratio of PR-A to PR-B isoforms is critical. An increased PR-A to PR-B ratio can inhibit the transcriptional activity of PR-B, leading to a state of "functional progesterone withdrawal."[1]

  • Altered PR Expression: Reduced overall expression of PRs in target tissues can diminish the cellular response to 17-OHPC.

  • Dysregulation of Signaling Pathways: Aberrant activation of pathways such as PI3K/AKT and Notch1 has been shown to downregulate PR expression and promote a pro-inflammatory environment, thereby contributing to progesterone resistance.

  • Metabolic Inactivation: 17-OHPC is metabolized by cytochrome P450 enzymes, primarily CYP3A4, in the liver and placenta. Variations in metabolic rate can affect the local bioavailability and efficacy of the drug.[2]

  • Inflammatory Milieu: The local inflammatory environment can significantly impact progesterone signaling. For instance, 17-OHPC has been shown to modulate the production of anti-inflammatory cytokines like IL-10 in response to inflammatory stimuli.[3][4] A failure in this modulation may contribute to a lack of therapeutic effect.

Q3: What are typical in vitro concentrations of 17-OHPC to use in cell culture experiments?

A3: The effective concentration of 17-OHPC in vitro can vary depending on the cell type and the specific endpoint being measured. Based on published studies, a common range to test is between 1 nM and 10 µM.[5] For studies on immunomodulatory effects, concentrations from 25 to 250 ng/mL have been shown to be effective in altering cytokine production.[3] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental system.

Q4: Which cell lines are appropriate for studying 17-OHPC resistance?

A4: The choice of cell line is critical. For studies related to myometrial contractility and signaling, primary human myometrial cells are ideal. Immortalized human myometrial cell lines can also be used. For investigating PR signaling and breast cancer, T-47D and MCF-7 cell lines are commonly used as they express both PR-A and PR-B. For immune response studies, macrophage-like cell lines such as THP-1 are suitable.[3]

Troubleshooting Guides

Western Blot for Progesterone Receptor (PR) Isoforms A and B
  • Issue: Weak or No Signal

    • Possible Cause: Low PR expression in the chosen cell type.

    • Solution: Use a positive control cell line known to express high levels of PR, such as T-47D. Increase the amount of protein loaded per lane (30-40 µg is a good starting point). Consider enriching for PR via immunoprecipitation.

    • Possible Cause: Inefficient protein transfer.

    • Solution: Ensure proper contact between the gel and membrane, removing any air bubbles. Optimize transfer time and voltage, as PR-B is a relatively large protein (~116 kDa). Verify transfer efficiency with Ponceau S staining.

    • Possible Cause: Suboptimal antibody concentration or incubation time.

    • Solution: Titrate the primary antibody concentration. Increase the primary antibody incubation time, for example, to overnight at 4°C.

  • Issue: Non-specific Bands

    • Possible Cause: Primary or secondary antibody concentration is too high.

    • Solution: Decrease the antibody concentrations. Perform a titration to find the optimal dilution that minimizes non-specific binding while maintaining a strong signal for the target protein.

    • Possible Cause: Inadequate blocking.

    • Solution: Increase the blocking time or try a different blocking agent (e.g., 5% BSA in TBST instead of non-fat dry milk). Ensure the blocking buffer is freshly prepared.

Cell Viability/Proliferation Assays (e.g., MTT Assay)
  • Issue: High Variability Between Replicates

    • Possible Cause: Uneven cell seeding.

    • Solution: Ensure the cell suspension is homogenous before and during seeding. Mix the cell suspension gently between pipetting. Avoid letting cells settle in the tube. Consider not using the outer wells of the 96-well plate, as they are prone to evaporation ("edge effect").[6]

    • Possible Cause: Pipetting errors.

    • Solution: Use calibrated pipettes. When adding reagents, ensure the pipette tip is below the surface of the liquid to avoid bubbles. For multi-well plates, preparing a master mix of reagents can improve consistency.

  • Issue: Unexpected Increase in Absorbance with Higher Drug Concentration

    • Possible Cause: The compound may be interfering with the assay chemistry. Some compounds can chemically reduce the MTT reagent, leading to a false-positive signal.[7]

    • Solution: Run a control plate with the compound in cell-free media to check for direct reduction of MTT. If interference is observed, consider using an alternative viability assay that relies on a different mechanism, such as a resazurin-based assay (e.g., CellTiter-Blue®) or a neutral red uptake assay.[7]

    • Possible Cause: The compound may be inducing a metabolic stress response at certain concentrations, leading to increased mitochondrial activity without an increase in cell number.[7]

    • Solution: Correlate the MTT results with direct cell counting (e.g., using a hemocytometer or an automated cell counter) or a DNA-based proliferation assay (e.g., BrdU incorporation).

Data Presentation

Table 1: In Vitro Concentrations of 17-OHPC and Observed Effects

Cell TypeConcentration RangeEndpoint MeasuredObserved Effect
Human Myometrial Cells1 nM - 10 µMMyometrial contractilityNo significant direct effect on spontaneous or oxytocin-induced contractions.[5][8]
THP-1 Macrophages25 - 250 ng/mLIL-10 Production (LPS-stimulated)Concentration-dependent increase in IL-10 secretion.[3]
RUPP Rat Model3.32 mg/kg (in vivo)Circulating CD4+ T cellsSignificant decrease in CD4+ T cells.[9]
RUPP Rat Model3.32 mg/kg (in vivo)Placental NK cellsSignificant decrease in total and cytolytic placental NK cells.[9]

Table 2: Quantitative Changes in Pro-inflammatory Markers in a Rat Model of Placental Ischemia (RUPP) with 17-OHPC Treatment

MarkerRUPP Control (Mean ± SEM)RUPP + 17-OHPC (Mean ± SEM)
Placental Granzyme B (pg/mg/mL)4.2 ± 1.20.8 ± 0.1
Placental Perforin (pg/mg/mL)41.8 ± 1021.9 ± 3
Circulating TH2 cells (% gate)6.0 ± 111 ± 1
Placental TH2 cells (% gate)0.3 ± 0.12 ± 0.5
Data adapted from Elfarra et al., 2019.[9]

Experimental Protocols

Protocol 1: Progesterone Receptor (PR) Isoform A and B Detection by Western Blot
  • Sample Preparation:

    • Culture cells (e.g., myometrial cells or T-47D cells as a positive control) to 80-90% confluency.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE:

    • Load 30-40 µg of total protein per lane onto an 8% polyacrylamide gel.

    • Run the gel at 100-120V until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer proteins to a PVDF membrane at 100V for 90-120 minutes or using a semi-dry transfer system according to the manufacturer's instructions.

    • Confirm transfer using Ponceau S stain.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate with a primary antibody that recognizes both PR-A and PR-B overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

    • Capture the signal using an imaging system. Expect bands at ~94 kDa for PR-A and ~116 kDa for PR-B.

Protocol 2: Progesterone Receptor (PR) Activity using a Luciferase Reporter Assay
  • Cell Seeding and Transfection:

    • Seed cells in a 96-well, white, clear-bottom plate to be 70-80% confluent at the time of transfection.

    • Co-transfect cells with a progesterone response element (PRE)-driven firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

  • Treatment:

    • 24 hours post-transfection, replace the medium with fresh medium containing various concentrations of 17-OHPC or vehicle control.

    • Incubate for an additional 18-24 hours.

  • Luciferase Assay:

    • Lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a plate-reading luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the fold change in luciferase activity relative to the vehicle-treated control.

Protocol 3: In Vitro Metabolism of 17-OHPC using Human Liver Microsomes
  • Reaction Setup:

    • Prepare a reaction mixture in a microcentrifuge tube containing 100 mM potassium phosphate (B84403) buffer (pH 7.4), 3.3 mM MgCl₂, and human liver microsomes (0.5-1 mg/mL protein).

    • Add 17-OHPC to the desired final concentration (e.g., 60 µM).[10]

    • Pre-incubate the mixture for 5 minutes at 37°C.

  • Initiation of Reaction:

    • Initiate the metabolic reaction by adding an NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Include a negative control reaction without the NADPH-regenerating system.

  • Incubation and Termination:

    • Incubate at 37°C with shaking for a specified time course (e.g., 0, 15, 30, 60 minutes).

    • Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile (B52724) or methanol (B129727) to precipitate the protein.

  • Sample Processing and Analysis:

    • Centrifuge the samples to pellet the precipitated protein.

    • Analyze the supernatant for the disappearance of the parent compound (17-OHPC) and the appearance of metabolites using LC-MS/MS.

  • Data Analysis:

    • Calculate the rate of metabolism, half-life (t½), and intrinsic clearance (Clint) of 17-OHPC.

Mandatory Visualizations

Signaling_Pathways_in_17OHPC_Resistance cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT Activates PR Progesterone Receptor (PR-A / PR-B) AKT->PR Inhibits Expression Progesterone\nResponse Progesterone Response Genes PR->Progesterone\nResponse Regulates Transcription 17OHPC 17-OHPC 17OHPC->PR Binds & Activates Notch_Receptor Notch Receptor NICD NICD Notch_Receptor->NICD Cleavage PR_Gene PR Gene (PGR) NICD->PR_Gene Suppresses Transcription PR_Gene->PR Expression Growth Factor Growth Factors Growth Factor->Receptor Notch_Ligand Notch Ligand Notch_Ligand->Notch_Receptor Experimental_Workflow cluster_hypothesis Hypothesis: Altered PR signaling contributes to 17-OHPC resistance cluster_level1 Level 1: PR Expression & Ratio cluster_level2 Level 2: PR Transcriptional Activity cluster_level3 Level 3: Cellular Phenotype Western Western Blot (PR-A/PR-B Protein) Luciferase Luciferase Reporter Assay (PRE activity) Western->Luciferase Correlate protein levels with activity RTqPCR RT-qPCR (PGR mRNA) RTqPCR->Luciferase Correlate mRNA levels with activity MTT Cell Viability Assay (MTT) Luciferase->MTT Link activity to cellular response ELISA Cytokine Profiling (IL-10 ELISA) Luciferase->ELISA Link activity to immune response Conclusion Conclusion on Resistance Mechanism MTT->Conclusion Assess impact on cell survival ELISA->Conclusion Assess impact on inflammation Start Start with Resistant vs. Sensitive Cell Model Start->Western Start->RTqPCR

References

Technical Support Center: Refinement of Animal Models for More Accurate Prediction of Hydroxyprogesterone Caproate Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the refinement of animal models to more accurately predict the efficacy of hydroxyprogesterone (B1663944) caproate (HPC) in preventing preterm birth.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action of hydroxyprogesterone caproate (HPC) in preventing preterm birth?

A1: this compound is a synthetic progestogen that mimics the effects of natural progesterone (B1679170), which is crucial for maintaining pregnancy.[1] Its primary mechanism is believed to involve promoting uterine quiescence by reducing the contractility of uterine muscles.[1] Additionally, HPC is thought to have anti-inflammatory effects and may help maintain cervical integrity by modulating the expression of enzymes involved in cervical remodeling.[1] Some studies suggest that HPC may also enhance the production of anti-inflammatory cytokines like IL-10.[2] However, the exact pathways through which progestins suppress inflammatory signals leading to parturition are still under investigation.[3]

Q2: What are the most common animal models used to study preterm birth and HPC efficacy?

A2: The most commonly used animal models for preterm birth research include mice, rats, sheep, and guinea pigs.[4][5] Due to the difficulty in modeling spontaneous preterm birth, which is common in humans, most animal models rely on inducing preterm labor through methods such as the administration of inflammatory agents like lipopolysaccharide (LPS), a component of gram-negative bacteria cell walls.[4][6] The choice of animal model is critical, as there are significant physiological differences in pregnancy and parturition across species, which can impact the translatability of findings to humans.[7][8]

Q3: What are the key challenges in translating findings from animal models of HPC efficacy to human clinical outcomes?

A3: A major challenge is the difference in progesterone physiology between humans and many animal models.[8] For instance, in contrast to humans where progesterone levels remain high until labor, some rodents experience a drop in progesterone before parturition.[9] Furthermore, the underlying causes of preterm birth are multifactorial in humans, and inflammation-induced models in animals may not fully recapitulate the complexity of spontaneous preterm birth.[10] The lack of animal models that naturally exhibit spontaneous preterm birth at a rate comparable to humans is a significant limitation.[4]

Troubleshooting Guides

Issue 1: High variability in the timing of induced preterm birth in our mouse model.
  • Possible Cause 1: Inconsistent Administration of Inducing Agent. The route and dosage of the agent used to induce preterm birth (e.g., LPS) can significantly affect the outcome. Intraperitoneal injections may lead to systemic inflammation, while intrauterine or intra-amniotic injections provide a more localized inflammatory stimulus.[4][11]

    • Troubleshooting Tip: Standardize the administration protocol, including the exact anatomical location for injection, the volume, and the concentration of the inducing agent. Ensure all personnel are trained on the same technique.

  • Possible Cause 2: Genetic background of the mice. Different mouse strains have varying susceptibility to inflammatory stimuli and different gestation lengths.[9]

    • Troubleshooting Tip: Use a single, well-characterized mouse strain for all experiments. If comparing strains, ensure that the baseline gestation length and response to the inducing agent are established for each strain.

  • Possible Cause 3: Gut Microbiome Differences. The composition of the gut microbiome can influence the inflammatory response.

    • Troubleshooting Tip: House all animals in the same environment and provide the same diet and water to minimize variations in gut microbiota. Consider co-housing or bedding transfer between cages to normalize the microbiome.

Issue 2: this compound does not show efficacy in our inflammation-induced preterm birth model.
  • Possible Cause 1: Timing and Dosage of HPC Administration. The therapeutic window for HPC efficacy might be narrow.

    • Troubleshooting Tip: Conduct a dose-response and timing study to determine the optimal therapeutic regimen for your specific model. Consider that the half-life of HPC can vary between species.[12]

  • Possible Cause 2: The inflammatory stimulus is too strong. The level of inflammation induced might be overwhelming the protective effects of HPC.

    • Troubleshooting Tip: Titrate the dose of the inflammatory agent (e.g., LPS) to induce a sub-maximal rate of preterm birth, allowing for a therapeutic window to observe the effects of HPC.

  • Possible Cause 3: The chosen animal model is not suitable. As mentioned, the relevance of some animal models to human preterm birth is debated.[13][14]

    • Troubleshooting Tip: Critically evaluate if the mechanisms of preterm birth in your model are relevant to the proposed mechanisms of action of HPC. Consider using alternative models or refining your existing model to better mimic specific aspects of human preterm birth. Some studies have shown that in the context of intrauterine inflammation, progestational agents can decrease the preterm birth rate but may also lead to maternal morbidity.[15]

Quantitative Data Summary

Table 1: Effect of this compound (HPC) in a Rat Model of Preeclampsia

ParameterNormal Pregnant (NP)Reduced Uterine Perfusion Pressure (RUPP)RUPP + 17-OHPC
Mean Arterial Pressure (mm Hg) 92 ± 2.0123 ± 2.0116 ± 1.5
Circulating CD4+ T cells (% of gated cells) 1.19 ± 1.08.52 ± 2.42.72 ± 0.87
Circulating Nitrate/Nitrite (µmol/L) 26.34 ± 3.514.58 ± 3.122.69 ± 1.62
Uterine Artery Resistance Index 0.54 ± 0.020.78 ± 0.030.63 ± 0.038
Endothelial Nitric Oxide Synthase Expression (AU) 0.65 ± 0.110.33 ± 0.010.57 ± 0.01

Data adapted from a study in a reduced uterine perfusion pressure (RUPP) rat model of preeclampsia.[16]

Table 2: Efficacy of this compound (HPC) in a Human Clinical Trial for Prevention of Recurrent Preterm Birth

OutcomeHPC GroupPlacebo GroupRelative Risk Reduction
Delivery before 37 weeks 37%55%34%
Delivery before 35 weeks Not specifiedNot specified33%
Delivery before 32 weeks Not specifiedNot specified42%

Data from a large, placebo-controlled trial in women with a singleton pregnancy and a history of spontaneous preterm birth.[17]

Experimental Protocols

Protocol 1: Induction of Preterm Birth in Mice using Intrauterine Infusion of Lipopolysaccharide (LPS)
  • Animal Preparation: Use timed-pregnant mice (e.g., CD-1 strain) on gestational day 15 (E15). Anesthetize the mouse using isoflurane.

  • Surgical Procedure: Perform a mini-laparotomy to expose the uterine horns.

  • Intrauterine Infusion: Using a 30-gauge needle, infuse a small volume (e.g., 25 µL) of LPS solution (e.g., from E. coli) into the lumen of one uterine horn. The contralateral horn can be used as a control and infused with sterile saline.

  • Closure and Recovery: Suture the abdominal wall and skin. Allow the animal to recover on a warming pad.

  • Monitoring: Monitor the animals for signs of preterm labor and delivery of pups. The latency to delivery and the number of live and dead pups should be recorded. This model has been shown to result in a 100% preterm delivery rate within 24 hours.[6]

Protocol 2: Assessment of Uterine Contractility in Mice using a Transcervical Intrauterine Pressure Catheter
  • Animal Preparation: Anesthetize a pregnant mouse at the desired gestational day.

  • Catheter Placement: Visualize the cervix and insert a pressure catheter transcervically into the uterus.[18]

  • Data Acquisition: Record the intrauterine pressure (IUP) for a defined period.

  • Data Analysis: Analyze the amplitude, frequency, duration, and area under the curve (AUC) of the uterine contractions. This method allows for repeated measurements in the same animal without significantly affecting the pregnancy outcome.[18]

Protocol 3: Assessment of Cervical Ripening
  • Cervical Tissue Collection: Euthanize the animal at the desired time point and dissect the cervical tissue.

  • Histological Analysis: Fix the tissue in formalin, embed in paraffin, and section for staining with hematoxylin (B73222) and eosin (B541160) (H&E) and Masson's trichrome to assess tissue remodeling and collagen organization.

  • Biomechanical Testing: Use a tensiometer to measure the tensile strength and extensibility of the cervical tissue.

  • Biochemical Assays: Measure the activity of enzymes involved in cervical ripening, such as matrix metalloproteinases (MMPs), using zymography or ELISA.

Visualizations

experimental_workflow cluster_prevention HPC Prophylaxis cluster_induction Preterm Birth Induction cluster_assessment Efficacy Assessment Timed-pregnant mice Timed-pregnant mice HPC Administration HPC Administration Timed-pregnant mice->HPC Administration Intrauterine Infusion Intrauterine Infusion HPC Administration->Intrauterine Infusion Challenge Inflammatory Stimulus (LPS) Inflammatory Stimulus (LPS) Inflammatory Stimulus (LPS)->Intrauterine Infusion Monitor Gestational Length Monitor Gestational Length Intrauterine Infusion->Monitor Gestational Length Uterine Contractility Assay Uterine Contractility Assay Intrauterine Infusion->Uterine Contractility Assay Cervical Ripening Analysis Cervical Ripening Analysis Intrauterine Infusion->Cervical Ripening Analysis Assess Pup Survival Assess Pup Survival Monitor Gestational Length->Assess Pup Survival

Caption: Experimental workflow for evaluating HPC efficacy in a mouse model.

signaling_pathway HPC HPC Progesterone Receptor Progesterone Receptor HPC->Progesterone Receptor NF-kB Pathway NF-kB Pathway Progesterone Receptor->NF-kB Pathway Inhibits Uterine Quiescence Uterine Quiescence Progesterone Receptor->Uterine Quiescence Promotes Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-kB Pathway->Pro-inflammatory Cytokines Activates Myometrial Contraction Myometrial Contraction Pro-inflammatory Cytokines->Myometrial Contraction Induces

Caption: Simplified signaling pathway of HPC in the myometrium.

troubleshooting_logic High Variability in Preterm Birth Timing High Variability in Preterm Birth Timing Inconsistent Induction? Inconsistent Induction? High Variability in Preterm Birth Timing->Inconsistent Induction? Genetic Variability? Genetic Variability? High Variability in Preterm Birth Timing->Genetic Variability? Microbiome Differences? Microbiome Differences? High Variability in Preterm Birth Timing->Microbiome Differences? Standardize Protocol Standardize Protocol Inconsistent Induction?->Standardize Protocol Use Single Strain Use Single Strain Genetic Variability?->Use Single Strain Normalize Environment Normalize Environment Microbiome Differences?->Normalize Environment

Caption: Troubleshooting logic for experimental variability.

References

Validation & Comparative

A Comparative Analysis of Hydroxyprogesterone Caproate and Vaginal Progesterone for the Prevention of Preterm Birth

Author: BenchChem Technical Support Team. Date: December 2025

An Evidence-Based Guide for Researchers and Drug Development Professionals

The prevention of preterm birth remains a critical challenge in obstetrics, with progestogens emerging as a key therapeutic class. This guide provides a detailed comparative analysis of two commonly utilized progestational agents: intramuscular 17-alpha-hydroxyprogesterone caproate (17-OHPC) and vaginally administered progesterone (B1679170). This document synthesizes experimental data on their efficacy, safety, and underlying mechanisms of action to inform future research and drug development.

Comparative Efficacy in Preventing Preterm Birth

Multiple meta-analyses of randomized controlled trials (RCTs) have demonstrated the efficacy of both 17-OHPC and vaginal progesterone in reducing the risk of preterm birth in specific high-risk populations, primarily women with a singleton gestation and a history of spontaneous preterm birth. However, direct comparisons suggest potential differences in their effectiveness.

A systematic review and meta-analysis of seven RCTs including 1,910 patients found that vaginal progesterone was associated with a significantly lower rate of preterm birth at <34 weeks of gestation (14.7% vs. 19.9%; RR 0.74), <37 weeks (36.0% vs. 46.6%; RR 0.76), and <32 weeks (7.9% vs. 13.6%; RR 0.58) compared to intramuscular 17-OHPC[1]. Another meta-analysis of three RCTs with 680 women reported similar findings, with vaginal progesterone leading to lower rates of preterm birth at <34 weeks (17.5% vs 25.0%; RR 0.71) and <32 weeks (8.9% vs 14.5%; RR 0.62)[2][3].

Conversely, some individual trials have found no statistically significant difference between the two treatments. For instance, a multicenter pragmatic RCT involving 205 participants found no significant difference in preterm birth at <37 weeks (31% for vaginal progesterone vs. 38% for 17-OHPC)[4]. Similarly, a study on high-risk women undergoing cerclage showed no significant difference in the incidence of preterm birth between the two groups (20.7% for vaginal progesterone vs. 24.1% for 17-OHPC)[5][6].

Table 1: Comparative Efficacy in Preventing Preterm Birth (<34 and <37 Weeks Gestation)

OutcomeVaginal Progesterone Group17-OHPC GroupRelative Risk (95% CI)Citation(s)
Preterm Birth <34 Weeks
Meta-analysis (7 RCTs, n=1910)14.7%19.9%0.74 (0.57-0.96)[1]
Meta-analysis (3 RCTs, n=680)17.5%25.0%0.71 (0.53-0.95)[2][3]
Preterm Birth <37 Weeks
Meta-analysis (7 RCTs, n=1910)36.0%46.6%0.76 (0.69-0.85)[1]
RCT (n=205)31%38%0.81 (0.54-1.20)[4]
RCT with Cerclage (n=58)20.7%24.1%Not Statistically Significant[5][6]

Neonatal and Maternal Outcomes

Beyond the primary outcome of preventing preterm birth, neonatal and maternal adverse events are critical considerations. The meta-analysis of seven RCTs also reported a lower incidence of perinatal mortality in the vaginal progesterone group compared to the 17-OHPC group (2.2% vs. 4.4%; RR 0.51)[1]. Furthermore, women receiving vaginal progesterone have reported significantly fewer adverse drug reactions compared to those receiving intramuscular 17-OHPC (15.6% vs. 22.2%; RR 0.71)[1]. Another meta-analysis also found a lower rate of adverse drug reactions in the vaginal progesterone group (7.1% vs 13.2%; RR 0.53)[2].

Table 2: Comparative Neonatal and Maternal Outcomes

OutcomeVaginal Progesterone Group17-OHPC GroupRelative Risk (95% CI)Citation(s)
Perinatal Mortality 2.2%4.4%0.51 (0.25-1.01)[1]
Maternal Adverse Drug Reactions 15.6%22.2%0.71 (0.54-0.92)[1]
Maternal Adverse Drug Reactions 7.1%13.2%0.53 (0.31-0.91)[2]
Admission to NICU 18.7%23.5%0.63 (0.47-0.83)[2]

Experimental Protocols

The design of the key randomized controlled trials comparing these two progestogens share common features, although specific parameters may vary.

Patient Population: The majority of trials enrolled asymptomatic women with a singleton gestation and a history of a prior spontaneous preterm birth. Some studies have also focused on women with a sonographically confirmed short cervix (<25 mm) in the mid-trimester.

Inclusion Criteria (General):

  • Singleton pregnancy.

  • Gestational age typically between 16 and 24 weeks at randomization.

  • History of at least one prior spontaneous preterm birth.

  • OR a short cervical length detected on transvaginal ultrasound.

Exclusion Criteria (General):

  • Multiple gestations.

  • Known major fetal anomalies.

  • Contraindications to progestogen therapy.

  • Active vaginal bleeding.

  • Planned cerclage (in some trials).

Treatment Regimens:

  • Vaginal Progesterone: Typically administered as a daily suppository or gel. Common dosages include 90 mg gel, 100 mg suppository, or 200 mg suppository[2].

  • Hydroxyprogesterone Caproate (17-OHPC): Administered as a weekly intramuscular injection of 250 mg[2].

Study Duration: Treatment generally commenced between 16 and 24 weeks of gestation and continued until 36 weeks of gestation or delivery.

Primary and Secondary Endpoints: The primary outcome in most trials was the incidence of preterm birth before a specific gestational age, most commonly <37 or <34 weeks. Secondary outcomes often included other gestational age cutoffs for preterm birth, neonatal morbidity and mortality (e.g., respiratory distress syndrome, necrotizing enterocolitis, intraventricular hemorrhage, admission to the neonatal intensive care unit), and maternal side effects.

experimental_workflow cluster_screening Patient Screening cluster_randomization Randomization (1:1) cluster_treatment Treatment Arms cluster_followup Follow-up and Outcome Assessment screening High-Risk Singleton Pregnancy (History of Preterm Birth or Short Cervix) randomization Randomization screening->randomization vp_arm Vaginal Progesterone (e.g., 200mg suppository daily) randomization->vp_arm Arm 1 ohpc_arm This compound (250mg IM injection weekly) randomization->ohpc_arm Arm 2 followup Treatment until 36 weeks gestation or delivery vp_arm->followup ohpc_arm->followup outcomes Primary Outcome: Preterm Birth Rate Secondary Outcomes: Neonatal & Maternal Morbidity followup->outcomes

Experimental workflow for comparative efficacy trials.

Signaling Pathways and Mechanisms of Action

The precise molecular mechanisms by which progestogens prevent preterm birth are complex and not fully elucidated. However, it is understood that they primarily act by maintaining uterine quiescence and modulating inflammatory responses in the cervix and myometrium.

Progesterone's Role in Uterine Quiescence and Anti-Inflammatory Effects: Natural progesterone interacts with progesterone receptors (PR-A and PR-B) in myometrial cells. This interaction is believed to suppress the expression of contraction-associated proteins (CAPs) and inhibit inflammatory pathways, such as the NF-κB signaling cascade, which is implicated in the initiation of labor. Vaginal progesterone has been shown to have anti-inflammatory effects at the maternal-fetal interface, including reducing the abundance of neutrophils and monocytes expressing matrix metalloproteinase-9 in cervical tissue.

This compound's Mechanism: 17-OHPC is a synthetic progestin. While it also interacts with progesterone receptors, its downstream effects may differ from natural progesterone. Some evidence suggests that 17-OHPC may exert its effects through immunomodulation. For instance, it has been proposed that 17-OHPC may increase the production of the anti-inflammatory cytokine IL-10 in response to an inflammatory stimulus. In contrast to vaginal progesterone, some studies suggest 17-OHPC may increase the abundance of active MMP-9-positive neutrophils and monocytes in the cervix.

signaling_pathways cluster_vp Vaginal Progesterone cluster_ohpc This compound cluster_outcomes Physiological Outcomes vp Vaginal Progesterone pr_vp Progesterone Receptors (PR-A, PR-B) vp->pr_vp nfkb_inhibition Inhibition of NF-κB Pathway pr_vp->nfkb_inhibition caps_suppression Suppression of Contraction-Associated Proteins pr_vp->caps_suppression anti_inflammatory Anti-inflammatory Effects (Reduced MMP-9) pr_vp->anti_inflammatory quiescence Uterine Quiescence nfkb_inhibition->quiescence caps_suppression->quiescence cervical_integrity Maintenance of Cervical Integrity anti_inflammatory->cervical_integrity ohpc 17-OHPC pr_ohpc Progesterone Receptors ohpc->pr_ohpc il10 Increased IL-10 Production (Immunomodulation) pr_ohpc->il10 il10->quiescence preterm_birth_prevention Prevention of Preterm Birth quiescence->preterm_birth_prevention cervical_integrity->preterm_birth_prevention

Proposed signaling pathways for progestogen action.

Conclusion

Current evidence from meta-analyses of direct comparative trials suggests that vaginal progesterone may be superior to intramuscular 17-OHPC in reducing the risk of preterm birth in high-risk singleton gestations, with a more favorable side-effect profile. However, results from individual RCTs are not uniformly consistent. The underlying mechanisms of action appear to differ, with vaginal progesterone demonstrating more direct anti-inflammatory effects on the cervix and myometrium, while 17-OHPC may act through immunomodulatory pathways. Further research is warranted to fully elucidate their distinct molecular mechanisms, which will be crucial for the development of more targeted and effective therapies for the prevention of preterm birth.

References

Branded vs. Compounded Hydroxyprogesterone Caproate: A Comparative Review of Clinical Evidence

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the available clinical data reveals no significant difference in efficacy for preventing preterm birth between the FDA-approved branded hydroxyprogesterone (B1663944) caproate (Makena) and its compounded counterparts. However, variations in adverse reaction rates and concerns regarding the quality control of compounded formulations persist, warranting careful consideration by clinicians and researchers.

Hydroxyprogesterone caproate is a synthetic progestin that has been used to reduce the risk of preterm birth in women with a history of spontaneous preterm delivery. While the branded product, Makena, underwent rigorous FDA approval, compounded versions are also widely utilized, often at a significantly lower cost.[1][2] This guide provides a comprehensive comparison of the two formulations based on available clinical studies, focusing on efficacy, safety, and quality control.

Efficacy in Preventing Preterm Birth

Observational studies analyzing large insurance claims databases have consistently found no statistically significant difference in the rate of preterm birth between women treated with branded versus compounded this compound.[3][4] One major study reviewed the outcomes of 540 pregnancies receiving the branded drug and 3,481 pregnancies receiving the compounded drug and found a nearly identical odds ratio for preterm birth.[3]

It is crucial to note that the initial FDA approval of Makena was largely based on a landmark study conducted by the National Institute of Child Health and Human Development (NICHD) that utilized a compounded formulation of 17-alpha this compound (17P).[5][6] This fact underscores the therapeutic equivalence of the active pharmaceutical ingredient.

Table 1: Comparison of Preterm Birth Rates in Observational Studies

Study (Year)Branded 17-OHPC Group (n)Compounded 17-OHPC Group (n)Outcome MeasureResult (Odds Ratio; 95% CI)P-value
[Reference 1] (2017)540 pregnancies3,481 pregnanciesRate of Preterm Birth0.99 (0.95-1.02)0.61

Safety and Adverse Drug Reactions

While efficacy appears comparable, safety profiles, particularly regarding adverse drug reactions (ADRs), may differ. A retrospective cohort study conducted between 2009 and 2015 identified a significantly higher incidence of ADRs in patients receiving compounded formulations.[7] All 16 reported ADRs, which included injection site reactions and acute coughing, occurred in the compounded group.[8]

In contrast, the larger observational study analyzing insurance claims data found the frequency of infections during treatment to be equally low in both groups.[3]

The U.S. Food and Drug Administration (FDA) has conducted its own analyses of compounded this compound products. While these investigations did not uncover major safety issues concerning potency, sterility, or purity, they did note that some compounded samples failed to meet the same standards for unidentified impurities as the branded product.[9][10] An independent study by researchers at the University of Pittsburgh also found no significant safety concerns regarding the potency, sterility, or purity of compounded 17-OHPC from various pharmacies.[4]

Table 2: Comparison of Adverse Drug Reactions

Study (Year)Branded 17-OHPC GroupCompounded 17-OHPC GroupKey Finding
[Reference 17] (2017)56% of 175 patients44% of 175 patientsAll 16 reported ADRs occurred in the compounded group (p<0.001). Most common were injection site reaction and acute coughing.
[Reference 1] (2017)535 women3,350 womenFrequency of infections during treatment was equally low in both groups.

Experimental Protocols

As no head-to-head randomized controlled trials have been conducted, this section outlines the methodologies of the key observational and analytical studies cited.

Observational Study on Utilization, Cost, and Outcome

This study utilized a de-identified insurance claims database from a large national private insurance provider.[3] The methodology involved identifying women with pharmacy claims for either branded or compounded 17-alpha this compound between January 1, 2008, and December 31, 2015.[3] The primary outcome was the rate of preterm birth, and the analysis was conducted using statistical methods to compare the two groups.[3]

G cluster_0 Data Collection and Cohort Identification cluster_1 Data Analysis cluster_2 Results db Insurance Claims Database (2008-2015) cohort Identify Women with 17-OHPC Claims db->cohort branded Branded 17-OHPC Group cohort->branded compounded Compounded 17-OHPC Group cohort->compounded outcome Primary Outcome: Rate of Preterm Birth branded->outcome compounded->outcome analysis Statistical Analysis (Odds Ratio) outcome->analysis results Compare Preterm Birth Rates analysis->results

Workflow of the observational study comparing branded and compounded 17-OHPC.
Retrospective Cohort Study on Adverse Drug Reactions

This study was a retrospective analysis of electronic medical records from 2009 to 2015.[7] The researchers identified a cohort of 175 patients who had received either compounded or commercial 17-OHPC.[8] The primary outcome was the proportion of patients who experienced a documented ADR within 8 days of administration.[8]

FDA Quality Analysis of Compounded Products

The FDA's investigation involved collecting samples of compounded this compound and the active pharmaceutical ingredients (APIs) used to make them from various sources, including compounding pharmacies and API distributors.[9] These samples were then subjected to laboratory analysis to test for potency, purity, and the presence of impurities, comparing them to the standards set for the FDA-approved product.[9]

G cluster_0 Sample Collection cluster_1 Laboratory Analysis cluster_2 Comparison and Reporting pharmacies Compounding Pharmacies potency Potency Testing pharmacies->potency purity Purity Testing pharmacies->purity impurities Impurity Analysis pharmacies->impurities distributors API Distributors distributors->potency distributors->purity distributors->impurities comparison Compare to FDA Standards potency->comparison purity->comparison impurities->comparison report Report Findings comparison->report

Process flow for the FDA's quality analysis of compounded 17-OHPC.

Conclusion

The available evidence from observational studies does not demonstrate a significant difference in the effectiveness of branded and compounded this compound in preventing preterm birth. However, the potential for a higher incidence of adverse drug reactions with compounded formulations and the inherent variability in their quality control are important factors for consideration. Researchers and drug development professionals should be aware of these nuances when designing future studies or developing new formulations. Further head-to-head, randomized controlled trials would be beneficial to definitively establish the comparative safety and efficacy of these two treatment options.

References

Validating Biomarkers to Predict Response to Hydroxyprogesterone Caproate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hydroxyprogesterone (B1663944) caproate (17-OHPC) is a synthetic progestin used to reduce the risk of recurrent preterm birth in pregnant women with a history of at least one spontaneous preterm delivery.[1] However, the efficacy of 17-OHPC varies among individuals, with a significant portion of high-risk women experiencing recurrent preterm birth despite treatment.[2][3] This variability highlights a critical need for predictive biomarkers to identify patients most likely to benefit from this intervention, thereby optimizing clinical outcomes and personalizing treatment strategies.

This guide provides a comparative overview of potential biomarkers for predicting the response to 17-OHPC, summarizing quantitative data, detailing experimental protocols, and illustrating relevant biological pathways.

Comparative Analysis of Potential Biomarkers

The identification of reliable biomarkers for 17-OHPC response is an ongoing area of research. While no single biomarker has been definitively validated, several candidates have emerged from clinical and pharmacogenomic studies. The following table summarizes key findings on potential predictors.

Biomarker CategorySpecific Factor/GeneStudy PopulationKey Findings & Quantitative DataReference
Clinical History Gestational age of previous spontaneous preterm birth (SPTB)155 women receiving 17-OHPCA later gestational age of the previous SPTB was associated with a better response to 17-OHPC (Odds Ratio: 0.68).[2][3]
Vaginal bleeding/abruption in the current pregnancy155 women receiving 17-OHPCAssociated with a poorer response to 17-OHPC (Odds Ratio: 0.24).[2][3]
First-degree family history of SPTB155 women receiving 17-OHPCAssociated with a poorer response to 17-OHPC (Odds Ratio: 0.37).[2][3]
Pharmacogenomics Nitric Oxide Synthase 1 (NOS1) gene variants50 women receiving 17-OHPCGenome-wide search implicated NOS1 as a potential gene associated with response to 17-OHPC.[4]
Various genes in cell adhesion, communication, and signal transduction pathways99 women receiving 17-OHPCGenetic variations in pathways related to prematurity and pharmacogenetics were identified between responders and non-responders.[5][6]
Immunological Markers Interleukin-10 (IL-10) production by leukocytesPregnant women at risk for recurrent preterm birthPlasma concentrations of 17-OHPC correlated with the amount of LPS-stimulated IL-10 production. In vitro, 17-OHPC showed a concentration-dependent increase in IL-10 production by macrophages.[7][8]

Experimental Protocols

Detailed and standardized methodologies are crucial for the validation of biomarkers. Below are outlines of key experimental protocols relevant to the biomarkers discussed.

Protocol for Whole Exome Sequencing to Identify Genetic Biomarkers

This protocol provides a general framework for identifying genetic variants associated with 17-OHPC response.

  • Objective: To identify maternal genetic variations that correlate with the clinical response to 17-OHPC treatment.

  • Methodology:

    • Sample Collection and DNA Extraction: Collect peripheral blood samples from pregnant women receiving 17-OHPC for the prevention of recurrent preterm birth. Extract genomic DNA from leukocytes using a commercially available kit (e.g., QIAamp DNA Blood Maxi Kit).

    • Exome Sequencing: Perform whole-exome sequencing using a platform such as Illumina NovaSeq. This involves library preparation, exome capture, and high-throughput sequencing to generate raw sequencing data.

    • Data Analysis:

      • Align sequencing reads to the human reference genome.

      • Perform variant calling to identify single nucleotide polymorphisms (SNPs) and other genetic variations.

      • Use bioinformatics tools like the Variant Annotation, Analysis, and Search Tool (VAAST) to compare genetic variations between women who respond to 17-OHPC and those who do not.[5][6]

      • Conduct pathway analysis using databases such as PANTHER and DAVID to identify biological pathways and gene ontologies that are over-represented in the identified gene sets.[4][5][6]

Protocol for In Vitro Analysis of IL-10 Production by Macrophages

This protocol details a method to assess the immunomodulatory effects of 17-OHPC.

  • Objective: To determine if 17-OHPC can directly modulate the production of the anti-inflammatory cytokine IL-10 in macrophages.

  • Methodology:

    • Cell Culture: Culture a human monocytic cell line (e.g., THP-1) and differentiate them into macrophages using phorbol (B1677699) 12-myristate 13-acetate (PMA).

    • Treatment: Treat the differentiated macrophages with varying concentrations of 17-OHPC.

    • Stimulation: Stimulate the treated macrophages with lipopolysaccharide (LPS) to induce an inflammatory response.

    • Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of IL-10 using an enzyme-linked immunosorbent assay (ELISA) kit.[8]

    • Data Analysis: Compare the levels of IL-10 production in macrophages treated with 17-OHPC to untreated controls to determine the effect of 17-OHPC on cytokine production.[8]

Protocol for Quantitation of 17-OHPC and its Metabolites in Human Plasma

This protocol is for pharmacokinetic studies to correlate drug levels with clinical outcomes.

  • Objective: To accurately measure the concentration of 17-OHPC and its metabolites in plasma samples from pregnant women undergoing treatment.

  • Methodology:

    • Sample Preparation: Extract 17-OHPC and its metabolites from plasma samples using liquid-liquid extraction.[9][10]

    • Chromatographic Separation: Use high-performance liquid chromatography (HPLC) to separate the parent drug from its metabolites.[10]

    • Mass Spectrometric Detection: Employ tandem mass spectrometry (MS/MS) for the sensitive and specific detection and quantification of each analyte.[10]

    • Data Analysis: Generate standard curves to calculate the concentrations of 17-OHPC and its metabolites in the plasma samples. Correlate these concentrations with clinical outcomes, such as gestational age at delivery.[9]

Visualizing a Potential Mechanism of Action and a Biomarker Validation Workflow

Understanding the biological pathways influenced by 17-OHPC is key to identifying relevant biomarkers. Progesterone (B1679170) signaling, which 17-OHPC mimics, plays a crucial role in maintaining pregnancy through both genomic and non-genomic pathways.[11][12] One of the proposed mechanisms of action for 17-OHPC involves modulating the maternal immune response.[7][8][13]

G cluster_0 17-OHPC Administration cluster_1 Maternal Immune System cluster_2 Clinical Outcome 17-OHPC 17-OHPC Leukocytes Leukocytes 17-OHPC->Leukocytes Macrophages Macrophages 17-OHPC->Macrophages IL10_Production Increased IL-10 Production Leukocytes->IL10_Production Macrophages->IL10_Production Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) Inflammatory_Stimulus->Leukocytes Inflammatory_Stimulus->Macrophages Pro_Inflammatory_Cytokines Reduced Pro-inflammatory Cytokines IL10_Production->Pro_Inflammatory_Cytokines Uterine_Quiescence Maintenance of Uterine Quiescence Pro_Inflammatory_Cytokines->Uterine_Quiescence Reduced_PTB_Risk Reduced Risk of Preterm Birth Uterine_Quiescence->Reduced_PTB_Risk

Caption: Proposed immunomodulatory mechanism of 17-OHPC.

A systematic approach is necessary to validate potential biomarkers for clinical use. The following workflow outlines the key phases of biomarker validation.

G Discovery Phase 1: Discovery (e.g., Genomics, Proteomics) Qualification Phase 2: Qualification (Case-control studies) Discovery->Qualification Candidate Biomarkers Verification Phase 3: Verification (Prospective cohort) Qualification->Verification Promising Biomarkers Validation Phase 4: Clinical Validation (Prospective, interventional trials) Verification->Validation Verified Biomarkers Implementation Phase 5: Clinical Implementation Validation->Implementation Clinically Validated Biomarker

References

Comparative Analysis of the Immunomodulatory Effects of Different Progestogens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the immunomodulatory effects of natural progesterone (B1679170) and several synthetic progestogens (progestins). The information is curated to assist researchers, scientists, and drug development professionals in understanding the diverse impacts of these compounds on the immune system. The comparison is supported by experimental data from peer-reviewed studies, with detailed methodologies for key experiments and visual representations of cellular pathways and workflows.

Introduction

Progestogens are a class of steroid hormones that include the naturally occurring progesterone and numerous synthetic compounds known as progestins.[1][2][3] While primarily recognized for their crucial roles in the menstrual cycle and maintenance of pregnancy, progestogens also exert significant influence on the immune system.[4][5] These immunomodulatory properties are of great interest, particularly in the contexts of hormonal contraception, hormone replacement therapy, and conditions related to immune dysregulation.[6][7] Synthetic progestins are structurally different from natural progesterone, which can lead to varied effects on immune cells and signaling pathways.[2][8] This guide compares the immunological effects of commonly used progestogens, including Medroxyprogesterone (B1676146) Acetate (MPA), Levonorgestrel (B1675169) (LNG), Norethisterone (NET), Dydrogesterone (B1671002), and natural Progesterone (P4).

Comparative Data on Immunomodulatory Effects

The following tables summarize the quantitative effects of different progestogens on key immune cell functions and cytokine production, based on data from in vitro studies using human primary immune cells.

Table 1: Effect of Progestogens on T-Cell and Plasmacytoid Dendritic Cell (pDC) Activation
ProgestogenTarget CellAssayConcentrationResultReference
Medroxyprogesterone Acetate (MPA) T-Cells & pDCsTCR & TLR-mediated activationPhysiologicalInhibited activation [9][10]
Norethisterone (NET) T-Cells & pDCsTCR & TLR-mediated activationPhysiologicalNo detectable immunosuppressive activity [9][10]
Levonorgestrel (LNG) T-Cells & pDCsTCR & TLR-mediated activationPhysiologicalNo detectable immunosuppressive activity [9][10]
Etonogestrel (ETG) T-Cells & pDCsTCR & TLR-mediated activationHighPartial suppressive activity [9][10]
Progesterone (P4) CD4+ T-CellsAnti-CD3/CD28 activation50 µMDampened activation (Reduced CD69 & CD25 expression)[11]
Table 2: Effect of Progestogens on Cytokine Production
ProgestogenCell TypeEffect on Pro-inflammatory Cytokines (e.g., IFN-γ, TNF-α, IL-1β, IL-6, IL-12)Effect on Anti-inflammatory / Th2 Cytokines (e.g., IL-4, IL-10)Reference
Medroxyprogesterone Acetate (MPA) T-Cells, PBMCsSuppressed production of IFNγ, IL-2, IL-4, IL-6, IL-12, MIP-1α, TNFα, IL-17-[9][12]
Levonorgestrel (LNG) Endocervical cellsDecreased IL-1β expression during C. trachomatis infection-[13][14]
Dydrogesterone PBMCs from recurrent abortersDecreased IFN-γMarkedly increased IL-4 and IL-6[15]
Progesterone (P4) T-Cells, Dendritic cells, MacrophagesReduced production of TNF-α, IL-1β, IL-6, IL-12Induced higher levels of IL-4 and IL-10[4][5][7]

Key Signaling Pathways and Experimental Designs

Understanding the mechanisms and experimental approaches is crucial for interpreting the data. The following diagrams illustrate a generalized signaling pathway for progestogens and a typical workflow for in vitro immunological assessment.

Progestogen Signaling and Immunomodulation

Progestogens primarily exert their effects by binding to the nuclear Progesterone Receptor (PR). However, some synthetic progestins, notably MPA, can also bind with relatively high affinity to the Glucocorticoid Receptor (GR), leading to distinct, often more potent, immunosuppressive outcomes.[16]

Caption: Generalized signaling pathway for progestogens. (Max Width: 760px)
Experimental Workflow for In Vitro Analysis

The following diagram outlines a standard procedure for evaluating the immunomodulatory effects of different progestogens on human peripheral blood mononuclear cells (PBMCs).

Experimental_Workflow cluster_prep Cell Preparation cluster_treat Treatment & Stimulation cluster_analysis Analysis p1 1. Isolate PBMCs from whole blood (Ficoll-Paque gradient) p2 2. Culture cells in complete RPMI medium p1->p2 p3 3. Treat cells with: - Vehicle Control - Progestogen A - Progestogen B - Progestogen C p2->p3 p4 4. Add Stimulant (e.g., anti-CD3/CD28 for T-cells, LPS for monocytes) p3->p4 p5 5. Incubate for 24-72 hours p4->p5 p6 6a. Supernatant Collection: Cytokine Analysis (ELISA) p5->p6 p7 6b. Cell Collection: Surface Marker Staining p5->p7 p8 7. Analyze Cells via Flow Cytometry (Activation markers, e.g., CD69, CD25) p7->p8

Caption: Workflow for assessing progestogen effects on immune cells. (Max Width: 760px)

Detailed Experimental Protocols

Protocol 1: T-Cell Activation and Proliferation Assay

This protocol is a representative method for assessing the direct impact of progestogens on T-cell function.

  • Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from heparinized whole blood from healthy donors using Ficoll-Paque density gradient centrifugation.

  • Cell Culture: T-cells are purified from PBMCs using negative selection kits. Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin.

  • Treatment: Cells are plated in 96-well plates and pre-incubated with various concentrations of the test progestogens (e.g., MPA, LNG, NET at 10⁻⁵ to 10⁻⁹ M) or a vehicle control (e.g., ethanol) for 1-2 hours.

  • Stimulation: T-cell activation is induced by adding plate-bound anti-CD3 and soluble anti-CD28 antibodies.

  • Analysis of Activation Markers (Flow Cytometry): After 24-48 hours, cells are harvested, washed, and stained with fluorescently-labeled antibodies against surface markers like CD4, CD8, CD25, and CD69. The percentage of activated T-cells is quantified using a flow cytometer.[11]

  • Proliferation Analysis (e.g., CFSE Assay): T-cells are labeled with Carboxyfluorescein succinimidyl ester (CFSE) before culture. After 72-96 hours of stimulation, CFSE dilution (indicating cell division) is measured by flow cytometry.

Protocol 2: Cytokine Production Analysis (ELISA)

This protocol measures the secretion of key immunomodulatory cytokines from immune cells following progestogen treatment.

  • Cell Culture and Treatment: PBMCs are cultured and treated with progestogens and stimulants as described in Protocol 1 (steps 1-4).

  • Supernatant Collection: After a predetermined incubation period (typically 24, 48, or 72 hours), the culture plates are centrifuged, and the cell-free supernatant is carefully collected and stored at -80°C.

  • ELISA (Enzyme-Linked Immunosorbent Assay): The concentration of specific cytokines (e.g., IFN-γ, TNF-α, IL-10, IL-4) in the supernatant is measured using commercially available ELISA kits according to the manufacturer's instructions.

  • Data Analysis: A standard curve is generated using recombinant cytokine standards. The optical density of the samples is used to extrapolate the concentration of the cytokine. Results are often expressed as pg/mL or ng/mL.

Summary and Conclusion

The immunomodulatory effects of progestogens are highly variable and depend on the specific compound.

  • Medroxyprogesterone Acetate (MPA) exhibits significant and broad immunosuppressive properties, potently inhibiting the function of key adaptive and innate immune cells.[9][10] This effect is partly mediated by its activity at the glucocorticoid receptor.[16]

  • Norethisterone (NET) and Levonorgestrel (LNG) show minimal immunosuppressive activity at physiological concentrations, making them potentially safer alternatives where maintaining immune competence is a priority.[9][10] However, some studies indicate LNG may impair local pathogen clearance.[17]

  • Dydrogesterone appears to be an immune modulator that promotes a Th2-dominant cytokine profile, which is beneficial for the maintenance of pregnancy.[15][18][19]

  • Natural Progesterone (P4) generally exerts anti-inflammatory effects by dampening T-cell activation and shifting cytokine production away from a pro-inflammatory Th1 response.[5][11][20]

This comparative analysis underscores the importance of considering the specific progestogen when evaluating its potential impact on immune function. The choice of progestogen in a clinical or research setting should be informed by its unique immunological profile. Further research is necessary to fully elucidate the in vivo consequences of these distinct immunomodulatory effects, particularly in the context of infection susceptibility and chronic inflammatory diseases.

References

Navigating Tocolytic Therapies: A Cost-Effectiveness Comparison of Hydroxyprogesterone Caproate and Other Agents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the landscape of tocolytic agents for the management of preterm labor presents a complex decision-making matrix. While the primary goal is to delay delivery to improve neonatal outcomes, the economic implications of these interventions are a critical consideration. This guide provides a comparative analysis of the cost-effectiveness of hydroxyprogesterone (B1663944) caproate against other commonly used tocolytics: nifedipine (B1678770), indomethacin, and atosiban (B549348), supported by available clinical data and detailed methodologies.

A comprehensive review of existing literature reveals a notable scarcity of direct head-to-head cost-effectiveness studies comparing hydroxyprogesterone caproate with other specific tocolytics. Much of the available economic analysis for this compound evaluates its utility against no treatment, demonstrating cost savings in women with a history of prior preterm birth.[1][2] Systematic reviews on the broader category of tocolytics have concluded that no single agent has been definitively identified as the most cost-effective, underscoring the need for more targeted research in this area.[3][4][5][6]

This guide, therefore, synthesizes the available efficacy and safety data to provide a comparative framework, which is essential for understanding the potential cost-effectiveness of these agents.

Comparative Efficacy and Maternal/Neonatal Outcomes

The clinical effectiveness of tocolytics is a cornerstone of their cost-effectiveness. The following tables summarize key performance indicators from various studies.

Table 1: Efficacy in Delaying Preterm Birth

Tocolytic AgentMechanism of ActionEfficacy in Delaying Delivery (48 hours)Efficacy in Delaying Delivery (7 days)Key Clinical FindingsCitations
This compound Synthetic progestin; promotes uterine quiescence.Not typically used for acute tocolysis. Primarily for prevention of recurrent preterm birth.Not typically used for acute tocolysis. Primarily for prevention of recurrent preterm birth.Reduces the risk of recurrent preterm birth in women with a history of spontaneous preterm delivery.[7][5][7][8][9]
Nifedipine Calcium channel blocker; inhibits myometrial contractions.Effective in delaying delivery.Effective in delaying delivery.A meta-analysis found nifedipine to be more effective and safer than ritodrine.[10] A comparative study showed similar tocolytic effect to this compound, but with a longer NICU stay.[11][12][10][12][13]
Indomethacin Prostaglandin (B15479496) synthetase inhibitor; reduces prostaglandin production.Superior to other tocolytics in some studies.Superior to other tocolytics in some studies.Use is generally limited to before 32 weeks of gestation due to risks of premature ductus arteriosus closure.[11][14][3][11][13][14]
Atosiban Oxytocin receptor antagonist; inhibits oxytocin-induced contractions.Effective in delaying delivery.Effective in delaying delivery.Shown to have a favorable safety profile with fewer maternal side effects compared to betamimetics.[1][15][16][1][15][16][17]

Table 2: Maternal and Neonatal Adverse Events

Tocolytic AgentCommon Maternal Side EffectsSerious Maternal Side EffectsCommon Neonatal Side EffectsSerious Neonatal Side EffectsCitations
This compound Injection site reactions (pain, swelling), nausea, headache.Rare: thromboembolic events, gestational diabetes.Generally well-tolerated.No significant increase in adverse neonatal outcomes reported in major trials.[4]
Nifedipine Flushing, headache, dizziness, nausea, hypotension.Rare: myocardial ischemia, pulmonary edema.Generally well-tolerated.No significant fetal risks identified in studies.[13][10][13]
Indomethacin Nausea, heartburn.Rare: gastrointestinal bleeding, renal dysfunction.Oligohydramnios.Premature closure of the ductus arteriosus, necrotizing enterocolitis, intraventricular hemorrhage.[11][14][3][11][14]
Atosiban Injection site reactions, nausea, vomiting, headache.Rare: hypersensitivity reactions.Generally well-tolerated.No significant differences in adverse neonatal effects compared to placebo or other tocolytics.[1][1][15]

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways through which these drugs exert their effects is crucial for targeted drug development and patient selection.

G cluster_HPC This compound (HPC) Pathway HPC Hydroxyprogesterone Caproate PR Progesterone Receptor HPC->PR Binds to Nucleus Nucleus PR->Nucleus Translocates to Gene Target Gene Transcription Nucleus->Gene Proteins Protein Synthesis Gene->Proteins Relaxation Myometrial Relaxation Proteins->Relaxation

This compound Signaling Pathway.

G cluster_Nifedipine Nifedipine Pathway Nifedipine Nifedipine CaChannel L-type Calcium Channel Nifedipine->CaChannel Blocks CaInflux Calcium Influx (blocked) CaChannel->CaInflux MLCK Myosin Light Chain Kinase CaInflux->MLCK Reduced activation Contraction Myometrial Contraction (inhibited) MLCK->Contraction

Nifedipine Signaling Pathway.

G cluster_Indomethacin Indomethacin Pathway Indomethacin Indomethacin COX Cyclooxygenase (COX-1 & COX-2) Indomethacin->COX Inhibits PG Prostaglandin Synthesis (inhibited) COX->PG AA Arachidonic Acid AA->COX Contraction Myometrial Contraction (reduced) PG->Contraction

Indomethacin Signaling Pathway.

G cluster_Atosiban Atosiban Pathway Atosiban Atosiban OxytocinR Oxytocin Receptor Atosiban->OxytocinR Antagonizes Gq Gq Protein Activation (blocked) OxytocinR->Gq Oxytocin Oxytocin Oxytocin->OxytocinR IP3 IP3 Pathway (inhibited) Gq->IP3 Contraction Myometrial Contraction (inhibited) IP3->Contraction

Atosiban Signaling Pathway.

Experimental Protocols for Cost-Effectiveness Analysis

A robust cost-effectiveness analysis is critical for informing clinical guidelines and drug development priorities. The following workflow outlines a generalized methodology for such studies.

G cluster_workflow Generalized Experimental Workflow for Tocolytic Cost-Effectiveness Analysis Start Study Population: Pregnant women at high risk of preterm labor Randomization Randomization Start->Randomization GroupA Group A: Hydroxyprogesterone Caproate Randomization->GroupA GroupB Group B: Alternative Tocolytic (e.g., Nifedipine) Randomization->GroupB GroupC Group C: Placebo or No Treatment Randomization->GroupC FollowUp Follow-up and Data Collection GroupA->FollowUp GroupB->FollowUp GroupC->FollowUp Outcomes Outcome Measures: - Gestational age at delivery - Neonatal outcomes (NICU admission, etc.) - Maternal side effects FollowUp->Outcomes Costs Cost Analysis: - Drug acquisition and administration - Monitoring and management of side effects - Hospitalization (maternal and neonatal) FollowUp->Costs Analysis Cost-Effectiveness Analysis: - Incremental Cost-Effectiveness Ratio (ICER) - Sensitivity Analysis Outcomes->Analysis Costs->Analysis Conclusion Conclusion: Comparative cost-effectiveness of tocolytic agents Analysis->Conclusion

Generalized Experimental Workflow.

Key Methodological Considerations:

  • Patient Population: Clearly defined inclusion and exclusion criteria are essential. For instance, a study on this compound would focus on women with a history of spontaneous preterm birth.[1]

  • Intervention and Comparator: The specific dosages and administration routes for each tocolytic must be standardized. A placebo or "no treatment" arm provides a crucial baseline.[2]

  • Outcome Measures: Primary outcomes should include clinical efficacy measures like the prolongation of pregnancy and neonatal outcomes (e.g., rates of respiratory distress syndrome, necrotizing enterocolitis, and intraventricular hemorrhage). Secondary outcomes should capture maternal and neonatal adverse events.

  • Cost Data Collection: A comprehensive collection of direct medical costs is necessary, including drug acquisition, administration, monitoring for side effects, and costs associated with maternal and neonatal hospital stays.[2]

  • Analytical Approach: A decision-analytic model is often used to estimate the cost-effectiveness, typically calculating the incremental cost-effectiveness ratio (ICER) per quality-adjusted life-year (QALY) gained. Sensitivity analyses are crucial to assess the robustness of the findings to variations in key assumptions.[2]

Conclusion and Future Directions

Future research, employing rigorous head-to-head randomized controlled trials with comprehensive economic evaluations, is imperative to guide clinical practice and inform drug development. Such studies should adopt a long-term perspective, considering the lifelong costs associated with preterm birth. This will enable a more complete understanding of the true cost-effectiveness of these critical therapeutic interventions.

References

A Comparative Guide to In-Vitro Models for Screening Progestational Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of novel progestational agents for applications ranging from contraception to hormone replacement therapy necessitates robust and predictive preclinical screening models. In-vitro assays provide a critical tier in the drug discovery pipeline, offering high-throughput capabilities and mechanistic insights prior to in-vivo testing. This guide offers an objective comparison of commonly employed in-vitro models for the assessment of progestational activity, supported by experimental data and detailed protocols.

Data Presentation: Comparative Performance of In-Vitro Assays

The predictive validity of an in-vitro model is paramount. The following table summarizes the correlation of various in-vitro assays with the in-vivo McPhail assay, a standard for determining progestagenic activity. The data is derived from a comparative study assessing a panel of compounds.[1]

In-Vitro Assay Assay Principle Correlation with In-Vivo McPhail Assay (r²) Correlation with PR-CALUX (r²) Correlation with PR-Binding (r²)
PR CALUX® Stably transfected human U2-OS cells with human PR and a luciferase reporter gene.0.68 (n=35), 0.85 (n=50)-0.69 (n=35), 0.80 (n=50)
PR-CHO Transfected Chinese Hamster Ovary (CHO) cells with a progesterone (B1679170) receptor and reporter gene.Very good correlation reported.[1]0.77 (n=35), 0.93 (n=50)Not Reported
PR-Binding (PR-BIN) Competitive binding assay using human uterine tissue or cells expressing progesterone receptors to measure the affinity of a compound for the PR.[2][3]Not Directly Correlated0.69 (n=35), 0.80 (n=50)-

Key Insights:

  • Reporter gene assays, such as PR CALUX® and PR-CHO, demonstrate a strong correlation with in-vivo progestational activity, making them reliable predictors.[1]

  • The PR CALUX® assay, which utilizes a stably transfected human cell line, shows high selectivity for progestins with minimal interference from other nuclear hormone receptor ligands.[1]

  • While receptor binding assays are valuable for determining the direct interaction of a compound with the progesterone receptor, they do not always fully predict the functional cellular response.[1]

Progesterone Receptor Signaling Pathway

Progestational agents exert their effects primarily through the progesterone receptor (PR), a ligand-activated transcription factor.[4] The signaling cascade involves both genomic and non-genomic pathways.

Progesterone_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Progesterone Progesterone PR Progesterone Receptor (PR) Progesterone->PR Binds HSP Heat Shock Proteins (HSP) PR->HSP Dissociation Src Src Kinase PR->Src Activates (Non-Genomic) PR_dimer PR Dimer PR->PR_dimer Dimerization & Translocation HSP->PR_HSP Chaperones MAPK_Pathway MAPK Pathway Src->MAPK_Pathway Activates PRE Progesterone Response Element (PRE) PR_dimer->PRE Binds (Genomic) Gene_Transcription Target Gene Transcription PRE->Gene_Transcription Initiates

Caption: Progesterone receptor signaling pathway.

Experimental Workflow for In-Vitro Screening

The general workflow for screening progestational agents in a cell-based assay involves several key steps, from cell culture to data analysis.

Experimental_Workflow cluster_assays Endpoint Assays A Cell Culture (e.g., T47D, Ishikawa) B Cell Seeding (e.g., 96-well plate) A->B C Hormone Deprivation (Charcoal-stripped serum) B->C D Compound Treatment (Test agent + Vehicle control) C->D E Incubation (Defined period) D->E F Endpoint Assay E->F G Data Analysis (e.g., EC50/IC50 calculation) F->G F1 Reporter Gene Assay (Luciferase, β-gal) F2 Cell Proliferation Assay (MTT, BrdU) F3 Gene Expression Analysis (qPCR, Western Blot)

Caption: General experimental workflow for in-vitro screening.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are generalized protocols for commonly used cell lines in progestational agent screening.

T47D Cell-Based Proliferation Assay

The T47D human breast cancer cell line is a widely used model due to its robust expression of the progesterone receptor.[5][6]

  • Cell Culture:

    • Maintain T47D cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[5]

    • Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.[7]

    • Change the medium every 2-3 days.[7]

  • Hormone Deprivation:

    • Prior to the experiment, switch the cells to a phenol (B47542) red-free RPMI-1640 medium containing 5-10% charcoal-stripped FBS for at least 24-48 hours to reduce the influence of hormones in the serum.[5][7]

  • Assay Protocol:

    • Seed T47D cells in a 96-well plate at a density of approximately 5,000 cells per well.[5]

    • Allow cells to attach overnight.

    • Treat the cells with serial dilutions of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., progesterone or a synthetic progestin like R5020).[5][7]

    • Incubate for a specified period (e.g., 24 to 72 hours).

    • Assess cell proliferation using a suitable method, such as the MTT assay or BrdU incorporation assay.[7]

  • Data Analysis:

    • Calculate the percentage of cell proliferation relative to the vehicle control.

    • Plot the dose-response curve and determine the EC₅₀ (half-maximal effective concentration) for agonists or IC₅₀ (half-maximal inhibitory concentration) for antagonists.

Ishikawa Cell-Based Reporter Gene Assay

The Ishikawa cell line, derived from a human endometrial adenocarcinoma, is another relevant model as the endometrium is a primary target for progestins.[8][9]

  • Cell Culture:

    • Culture Ishikawa cells in DMEM/F12 medium supplemented with 10% FBS and necessary antibiotics.[10]

    • Maintain the cells in a 37°C incubator with 5% CO₂.

  • Transfection and Assay Protocol:

    • Seed Ishikawa cells in a suitable plate format (e.g., 24- or 48-well plates).

    • Co-transfect the cells with a progesterone receptor expression vector and a reporter vector containing progesterone response elements (PREs) upstream of a reporter gene (e.g., luciferase).

    • After transfection, replace the medium with a serum-free or charcoal-stripped serum medium.

    • Treat the cells with the test compounds and controls.

    • Following incubation (typically 24 hours), lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase).

  • Data Analysis:

    • Normalize the reporter gene activity to a co-transfected control plasmid (e.g., Renilla luciferase) or total protein concentration.

    • Express the results as fold induction over the vehicle control.

    • Calculate EC₅₀ or IC₅₀ values from the dose-response curves.

Progesterone Receptor Competitive Binding Assay

This assay directly measures the ability of a compound to bind to the progesterone receptor.[3]

  • Preparation of Cytosol:

    • Prepare a cytosolic fraction from tissues or cells rich in progesterone receptors, such as human uterine tissue or T47D cells.[3]

  • Binding Reaction:

    • Incubate the cytosol with a constant concentration of a radiolabeled progestin (e.g., [³H]-R5020).[3]

    • Add increasing concentrations of the unlabeled test compound to compete for binding with the radiolabeled ligand.

    • Incubate to allow the binding to reach equilibrium.

  • Separation and Detection:

    • Separate the receptor-bound from the free radiolabeled ligand using a method like dextran-coated charcoal adsorption.

    • Measure the radioactivity of the bound fraction using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radiolabeled ligand as a function of the test compound concentration.

    • Determine the IC₅₀ value, which is the concentration of the test compound that displaces 50% of the specifically bound radiolabeled ligand.

    • The binding affinity (Ki) can be calculated using the Cheng-Prusoff equation.[3]

References

Safety Operating Guide

Proper Disposal of Hydroxyprogesterone Caproate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of hydroxyprogesterone (B1663944) caproate, a synthetic progestin, within a research and drug development laboratory setting. Adherence to these procedures is critical to ensure personnel safety, environmental protection, and regulatory compliance.

Hydroxyprogesterone caproate is classified as a hazardous substance, with potential reproductive toxicity and carcinogenic effects.[1][2][3][4] Furthermore, it is recognized as being very toxic to aquatic life, with long-lasting environmental consequences.[1][5] Therefore, it is imperative that this compound and its associated waste are managed in accordance with all applicable federal, state, and local regulations.

Waste Classification and Segregation

Proper disposal begins with accurate waste characterization and segregation at the point of generation. Due to its hazardous properties, all materials contaminated with this compound must be treated as hazardous pharmaceutical waste.

Table 1: this compound Waste Streams and Handling

Waste StreamDescriptionRecommended Container
Unused/Expired Pure Compound Pure, unadulterated this compound powder or solution.Black, leak-proof, and clearly labeled hazardous waste container.
Contaminated Labware Glassware, plasticware, pipette tips, and other disposable items that have come into direct contact with this compound.Black, leak-proof, and clearly labeled hazardous waste container.
Contaminated Personal Protective Equipment (PPE) Gloves, lab coats, and other PPE contaminated with this compound.Black, leak-proof, and clearly labeled hazardous waste container.
Aqueous Solutions Buffer solutions or other aqueous mixtures containing this compound.Designated, sealed, and labeled hazardous liquid waste container.

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe handling and disposal of this compound waste.

2.1. Personal Protective Equipment (PPE)

Before handling this compound or its waste, all personnel must wear appropriate PPE:

  • Safety goggles with side shields

  • Impervious gloves (e.g., nitrile)

  • A lab coat

2.2. Waste Collection

  • Segregate Waste : At the point of generation, immediately place all contaminated materials into the appropriate, clearly labeled hazardous waste container.

  • Avoid Mixing : Do not mix this compound waste with non-hazardous waste streams.

  • Container Management : Keep waste containers securely closed when not in use. Ensure containers are in a designated and secure storage area.

2.3. Accidental Spills

In the event of a spill, follow these procedures:

  • Evacuate and Secure : Evacuate all non-essential personnel from the immediate area.

  • Ventilate : If safe to do so, increase ventilation in the area.

  • Containment : For liquid spills, use an absorbent material to contain the spill. For solid spills, carefully sweep or vacuum the material, avoiding dust generation.

  • Cleaning : Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

  • Waste Disposal : All materials used for spill cleanup must be disposed of as hazardous waste.

2.4. Final Disposal

  • Licensed Waste Hauler : The final disposal of this compound waste must be conducted through a licensed hazardous waste disposal company.

  • Incineration : The preferred method for the disposal of hazardous pharmaceutical waste is incineration at a permitted treatment facility.[6][7]

  • Regulatory Compliance : Ensure that all disposal activities are in full compliance with the Resource Conservation and Recovery Act (RCRA) as well as state and local regulations.[6][7][8]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of materials potentially contaminated with this compound.

A Material Generation B Is the material contaminated with this compound? A->B C Dispose as Non-Hazardous Waste B->C No D Classify as Hazardous Pharmaceutical Waste B->D Yes E Segregate into appropriate waste stream D->E F Pure Compound / Expired Stock E->F Solid G Contaminated Labware / PPE E->G Solid H Aqueous Solutions E->H Liquid I Place in labeled, black hazardous waste container F->I G->I J Place in labeled, hazardous liquid waste container H->J K Store in designated secure area I->K J->K L Arrange for pickup by licensed hazardous waste hauler K->L M Final Disposal via Incineration L->M

Caption: this compound Disposal Workflow.

References

Personal protective equipment for handling Hydroxyprogesterone caproate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety Protocols for Handling Hydroxyprogesterone Caproate

This guide provides immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It outlines the necessary personal protective equipment (PPE), procedural steps for safe handling, and compliant disposal methods.

This compound is classified as a reproductive toxicity hazard (Category 1B) and is suspected of causing cancer.[1][2][3] It may damage fertility or an unborn child.[1][2][4] Therefore, strict adherence to safety protocols is mandatory to minimize exposure risk.

Personal Protective Equipment (PPE)

Consistent use of appropriate personal protective equipment is the first line of defense against exposure. All personnel must be trained in the proper use and limitations of their PPE.

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1]Protects against splashes, dust, and aerosols.
Skin Protection Impervious and fire/flame-resistant clothing.[1] Protective gloves.[1][2][3][4]Prevents skin contact, which can cause irritation and absorption of the hazardous material.[2][3]
Respiratory Protection A full-face respirator is required if exposure limits are exceeded or if irritation is experienced.[1] For powdered forms, a dust respirator should be used.[5]Avoids inhalation of dust, mists, or vapors which can be harmful.[5][6]

Operational Plan: Handling and Storage

Safe handling requires a combination of engineering controls, safe work practices, and proper storage.

Pre-Handling Preparations
  • Review Safety Data Sheet (SDS): Before any handling, thoroughly read and understand the SDS for this compound.[1][4]

  • Ensure Proper Ventilation: All work must be conducted in a well-ventilated area with appropriate exhaust ventilation to prevent the accumulation of dust or aerosols.[5][6]

  • Assemble PPE: Don all required personal protective equipment as specified in the table above.

Safe Handling Procedures
  • Avoid Direct Contact: Avoid all personal contact with the substance, including inhalation of dust and contact with skin and eyes.[5][6]

  • Prevent Aerosol Formation: Use techniques and procedures that minimize the generation of dust and aerosols.[6]

  • Hygiene Practices: Wash hands and other exposed areas thoroughly with mild soap and water after handling, before eating, drinking, smoking, and when leaving the work area.[2][3]

  • Spill Management: In case of a spill, immediately evacuate unnecessary personnel.[2] The cleanup crew must wear proper protective equipment.[2] Use dry clean-up procedures and avoid generating dust.[5] Collect spilled material into a suitable, labeled container for disposal.[7] Prevent spillage from entering drains or water courses.[5]

Storage Conditions
  • Container: Keep the container tightly sealed.[6][7]

  • Location: Store in a cool, dry, well-ventilated, and locked-up area.[2][4][6]

  • Environmental Conditions: Protect from light and store away from direct sunlight and incompatible materials such as strong acids, bases, and oxidizers.[2][6][7] Recommended storage is at a controlled room temperature between 20°C to 25°C (68°F to 72°F).[2]

Disposal Plan

Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Classification: this compound and its container must be treated as hazardous waste.[5]

  • Collection: Collect waste material in suitable, clearly labeled containers.[7]

  • Regulatory Compliance: All waste disposal must be handled in strict accordance with all applicable local, state, and federal regulations.[4][5]

  • Environmental Protection: Avoid release to the environment.[2][5] Spillage should be collected and disposed of safely.[2]

Visual Workflow for Safe Handling

G prep Step 1: Preparation sds Review Safety Data Sheet prep->sds ppe Don Personal Protective Equipment (PPE) prep->ppe handle Step 2: Handling sds->handle ppe->handle ventilation Use in Well-Ventilated Area (e.g., Fume Hood) handle->ventilation avoid_contact Avoid Inhalation, Skin & Eye Contact handle->avoid_contact decon Step 3: Decontamination ventilation->decon avoid_contact->decon spill Clean Spills Immediately decon->spill wash Wash Hands & Exposed Areas decon->wash disposal Step 4: Disposal spill->disposal wash->disposal collect_waste Collect in Labeled Hazardous Waste Container disposal->collect_waste regulations Dispose According to Federal/State/Local Regulations disposal->regulations

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hydroxyprogesterone caproate
Reactant of Route 2
Reactant of Route 2
Hydroxyprogesterone caproate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.